molecular formula C8H8F2O2 B1583206 1,2-Difluoro-4,5-dimethoxybenzene CAS No. 203059-80-7

1,2-Difluoro-4,5-dimethoxybenzene

Cat. No.: B1583206
CAS No.: 203059-80-7
M. Wt: 174.14 g/mol
InChI Key: WWAOVLXLTJXDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-4,5-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8F2O2 and its molecular weight is 174.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAOVLXLTJXDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357410
Record name 1,2-Difluoro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203059-80-7
Record name 1,2-Difluoro-4,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203059-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2-Difluoro-4,5-dimethoxybenzene in Modern Chemistry

This compound, also known as 4,5-difluoroveratrole, is a key fluorinated building block in the development of advanced materials, pharmaceuticals, and agrochemicals.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity and metabolic stability, while the methoxy groups influence the compound's electronic properties and reactivity.[2][3] This unique combination of functionalities makes this compound a valuable intermediate for creating complex molecular architectures with tailored properties.[2] In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders, by enhancing their efficacy and specificity.[2] Its application extends to materials science, where it is used in the development of advanced polymers and coatings, leveraging its fluorinated structure to improve chemical resistance and durability.[2]

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different approaches.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of fluorine atoms onto a pre-existing dimethoxybenzene scaffold or the construction of the aromatic ring with the desired substitution pattern. The most common and practical approach involves the direct fluorination of 1,2-dimethoxybenzene (veratrole).

Electrophilic Aromatic Substitution: The Direct Fluorination of Veratrole

The most direct route to this compound involves the electrophilic fluorination of veratrole. Veratrole is an electron-rich aromatic compound due to the presence of two activating methoxy groups, making it susceptible to electrophilic attack.[4]

Causality Behind Experimental Choices:

The choice of a suitable electrophilic fluorinating agent is critical for the success of this reaction. Traditional fluorinating agents like elemental fluorine (F₂) are highly reactive and difficult to handle, often leading to a lack of selectivity and the formation of multiple byproducts.[5] Modern electrophilic fluorinating reagents, such as N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor®, offer a safer and more selective alternative.[6] Selectfluor is a stable, crystalline solid that acts as a source of "F⁺," enabling controlled fluorination under relatively mild conditions.[7][8]

The mechanism of electrophilic fluorination with Selectfluor is thought to proceed via a single-electron transfer (SET) pathway, although an SN2 attack at the fluorine atom is also considered a possibility.[6] The electron-rich veratrole ring attacks the electrophilic fluorine atom of Selectfluor, leading to the formation of a carbocation intermediate, which is then stabilized by the loss of a proton to yield the fluorinated product. The methoxy groups in veratrole are ortho-, para-directing, guiding the incoming fluorine atoms to the desired 4 and 5 positions.

Caption: Electrophilic fluorination of veratrole.

Experimental Protocols

Protocol 1: Direct Difluorination of Veratrole using Selectfluor®

This protocol outlines a representative procedure for the direct synthesis of this compound from veratrole using Selectfluor®.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add Selectfluor® (2.2 eq) portion-wise over 30 minutes at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Presentation:

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )
1,2-Dimethoxybenzene1.0138.16
Selectfluor®2.2354.26

Typical yields for this reaction can range from 40-60%, depending on the specific reaction conditions and purification efficiency.

Alternative Synthetic Pathways

While direct fluorination of veratrole is a common approach, other synthetic strategies can be employed, particularly when specific regioselectivity is required or when starting from different precursors.

Nucleophilic Aromatic Substitution (SNAr)

An alternative route involves the nucleophilic aromatic substitution of a suitably activated precursor. For instance, starting from a molecule with leaving groups (such as nitro or chloro groups) at the 4 and 5 positions and methoxy groups at the 1 and 2 positions, a nucleophilic fluorinating agent can be used to introduce the fluorine atoms.

A potential precursor for this route is 1,2-dimethoxy-4,5-dinitrobenzene. The nitro groups are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. The reaction with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst, would displace the nitro groups.

SNAr_Pathway starting_material 1,2-Dimethoxy-4,5-dinitrobenzene Activated Precursor intermediate Meisenheimer Complex Intermediate starting_material->intermediate Nucleophilic Attack reagents Potassium Fluoride (KF) Phase-Transfer Catalyst reagents->intermediate product This compound Final Product intermediate->product Loss of Leaving Group

Caption: Nucleophilic aromatic substitution pathway.

Causality Behind Experimental Choices:

This method relies on the principle of nucleophilic aromatic substitution, where the rate of reaction is highly dependent on the nature of the leaving group and the electron-withdrawing character of the activating groups. Nitro groups are excellent leaving groups in SNAr reactions. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is often necessary to facilitate the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
Electrophilic Fluorination 1,2-Dimethoxybenzene (Veratrole)Selectfluor®Direct, one-step synthesis; relatively mild conditions.Can be expensive due to the cost of Selectfluor®; may require careful optimization to control regioselectivity and avoid over-fluorination.
Nucleophilic Substitution 1,2-Dimethoxy-4,5-dinitrobenzenePotassium Fluoride, Phase-Transfer CatalystUtilizes readily available and cheaper reagents.Requires a multi-step synthesis of the starting material; harsh reaction conditions may be necessary.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for accessing a versatile building block for various applications in the chemical and pharmaceutical industries. The direct electrophilic fluorination of veratrole using modern reagents like Selectfluor® represents a convenient and efficient method, despite the cost of the reagent. Nucleophilic aromatic substitution offers an alternative route with potentially more economical starting materials, but at the cost of a longer synthetic sequence.

Future research in this area may focus on the development of more cost-effective and environmentally benign fluorinating agents and catalytic methods for direct C-H fluorination. The optimization of continuous flow processes for the synthesis of this and other fluorinated aromatics could also offer significant advantages in terms of safety, scalability, and efficiency. As the demand for complex fluorinated molecules continues to grow, the development of robust and versatile synthetic methodologies for key intermediates like this compound will remain an area of active investigation.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Selectfluor. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • RSC Publishing. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Retrieved from [Link]

  • REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Retrieved from [Link]

  • RSC Publishing. (2017). Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. Retrieved from [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • SAGE Journals. (2020). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

  • Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of fusion-cast carrier 1, 2-difluoro-4, 5-dinitrobenzene.
  • PubMed Central. (2014). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]

  • RSC Publishing. (1976). Production of chemically activated fluoroalkanes by direct fluorination. Retrieved from [Link]

  • AURA. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

  • PubChem. (n.d.). Veratrole. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance in Modern Chemistry

1,2-Difluoro-4,5-dimethoxybenzene is a polysubstituted aromatic compound that has garnered significant interest within the realms of pharmaceutical and materials science.[1] Its unique molecular architecture, featuring a benzene ring functionalized with two adjacent fluorine atoms and two adjacent methoxy groups, imparts a distinct set of physicochemical properties. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and advanced polymers.[1][2]

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] The strong carbon-fluorine bond is resistant to metabolic oxidation, and the high electronegativity of fluorine can influence the electronic environment of the entire molecule, thereby modulating its biological activity.[1] The methoxy groups, on the other hand, can participate in hydrogen bonding and influence the compound's solubility and reactivity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and providing standardized protocols for its characterization.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data serves as a fundamental reference for researchers and chemists working with this compound.

PropertyValueSource(s)
Molecular Formula C₈H₈F₂O₂[3]
Molecular Weight 174.14 g/mol [3]
CAS Number 203059-80-7[3]
Appearance White to light yellow solid[2]
Melting Point 41-43 °C[2]
Boiling Point 183.7 °C at 760 mmHg-
Density 1.226 g/mL at 25 °C-
Solubility Soluble in Toluene-

Structural Elucidation and Spectroscopic Profile

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall substitution pattern on the benzene ring.

Expected ¹H NMR Spectral Features:

Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple.

  • Aromatic Protons: A singlet in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the two equivalent aromatic protons. The exact chemical shift will be influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atoms.

  • Methoxy Protons: A singlet in the upfield region (typically δ 3.5-4.0 ppm) integrating to six protons, representing the two equivalent methoxy groups.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon signals will be split due to coupling with the fluorine atoms (C-F coupling).

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), while the other aromatic carbons will exhibit smaller two- or three-bond couplings.

  • Methoxy Carbons: A single signal for the two equivalent methoxy carbons.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorptions:

  • C-O Stretching: Strong absorptions in the region of 1250-1000 cm⁻¹ are characteristic of the C-O stretching in the aromatic ether moieties.

  • C-F Stretching: Strong absorptions in the region of 1300-1100 cm⁻¹ are indicative of the C-F bonds.

  • Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.

  • C-H Stretching: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M+): An intense peak at an m/z value corresponding to the molecular weight of the compound (174.14).

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aromatic ethers include the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃). The presence of fluorine will also influence the fragmentation pattern.

Experimental Protocols

The following are standardized, step-by-step methodologies for the characterization of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting point range is indicative of high purity.

Procedure:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting point is reported as the range T1-T2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

  • Place the NMR tube in the spectrometer's spinner turbine.

  • Acquire the ¹H spectrum using standard acquisition parameters.

  • Acquire the ¹³C spectrum. A larger number of scans may be required to achieve a good signal-to-noise ratio.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight.

Procedure:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • The sample is vaporized and separated on a capillary column based on its boiling point and polarity.

  • The separated components enter the mass spectrometer, where they are ionized and detected.

  • Analyze the resulting chromatogram for the presence of impurities and the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

G cluster_workflow Characterization Workflow Sample Sample Melting Point Melting Point Sample->Melting Point Purity NMR NMR Sample->NMR Structure FTIR FTIR Sample->FTIR Functional Groups GC-MS GC-MS Sample->GC-MS Purity & MW Data Analysis Data Analysis Melting Point->Data Analysis NMR->Data Analysis FTIR->Data Analysis GC-MS->Data Analysis Structural Confirmation Structural Confirmation Data Analysis->Structural Confirmation

Caption: A typical workflow for the physicochemical characterization of an organic compound.

Safety and Handling

This compound is classified as an irritant.[3] It can cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when working with powders or solutions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Building Block with a Bright Future

This compound is a compound with a unique combination of functional groups that make it a highly attractive building block in synthetic chemistry. Its physicochemical properties, largely influenced by the presence of fluorine and methoxy substituents, are key to its utility in the design of new molecules with tailored biological or material properties. A thorough understanding and characterization of these properties, as outlined in this guide, are fundamental for its effective and safe application in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Long, Q., & Wang, Y. (2015). Fourier transform infrared (FTIR) spectroscopy characterization of the compound STPH.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Gunawan, G., & Harjono, H. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.
  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley & Sons.
  • Nugraha, A., & Nandiyanto, A. B. D. (2021). How to Read and Interpret Gas Chromatography-Mass Spectrometry (GC-MS) Spectra: A Step-by-Step Guide. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206.
  • Gerzain, M., Buchanan, G. W., Driega, A. B., Facey, G. A., Enright, G., & Kirby, R. A. (1996). Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis. Journal of the Chemical Society, Perkin Transactions 2, (12), 2687-2694.
  • Kaur, R., Moutet, J., et al. (2024). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors. ChemRxiv.
  • Mabied, A. F., Moustafa, A. H., Abdelhamid, A. A., Tiama, T. M., & Amer, A. A. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 13(1), 19510.
  • Al-Hazmi, G. H. (2023). Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues. Bulletin of the Chemical Society of Ethiopia, 37(6), 1503-1520.
  • PubChem. 1,2-Difluoro-4,5-dinitrobenzene. National Center for Biotechnology Information. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Novák, T. T., Aradi, K., Gömöry, Á., Nonn, M., Hornyánszky, G., & Kiss, L. (2024). Studies on fluorofunctionalization of some functionalized alkene scaffolds. Results in Chemistry, 7, 101345.
  • Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry–A European Journal, 26(4), 773-782.
  • O'Hagan, D. (2008). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo-diastereoisomers of 1, 2-difluorodiphenylethanes, 2, 3-difluorosuccinic acids and their derivatives. Beilstein journal of organic chemistry, 4, 19.
  • Hajdin, I., Pajkert, R., Keßler, M., Han, J., Mei, H., & Röschenthaler, G. V. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19(1), 541-549.
  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.
  • Geiger, M., & McElmurry, S. P. (2021). Analyses by GC–MS and GC–MS-MS of the Hantzsch synthesis products using hydroxy-and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society, 66(1), 5125-5130.
  • El-Gendy, A. M. (2009).
  • International Journal of Science and Research (IJSR). (2015). Vibrational Spectra (FT-IR, FT-Raman and NMR)
  • Cambridge Open Engage. (2023). Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • ResearchGate. (2003). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions.
  • ResearchGate. (2016). Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione.
  • UCLA Chemistry. (n.d.). Basic 1H and 13C NMR Spectroscopy.
  • University of Nebraska–Lincoln. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.
  • AZoOptics. (2023). How to Interpret FTIR Results: A Beginner's Guide.

Sources

A Technical Guide to 1,2-Difluoro-4,5-dimethoxybenzene: A Key Fluorinated Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Molecular Design

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning physicochemical and biological properties. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—confer remarkable advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][2] It is within this context that 1,2-Difluoro-4,5-dimethoxybenzene, also known as 4,5-Difluoroveratrole, has garnered significant attention as a versatile and highly valuable synthetic intermediate.[1][3] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique attributes.

Physicochemical and Structural Characteristics

This compound is a polysubstituted aromatic compound whose structure is characterized by a benzene ring functionalized with two adjacent fluorine atoms and two adjacent methoxy groups. This specific arrangement of substituents creates a unique electronic and steric environment, making it a desirable precursor for more complex molecular architectures.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueReference(s)
CAS Number 203059-80-7[1][4][5][6]
Molecular Formula C₈H₈F₂O₂[1][6]
Molecular Weight 174.15 g/mol [1][4][5]
Appearance White to light yellow powder or lump[1][7]
Melting Point 41-45 °C[1]
Purity ≥ 95% (GC)[1][4]
Density 1.226 g/mL at 25 °C[8]
Storage Room temperature, in a dry environment[7][8]

The presence of both electron-donating methoxy groups and electron-withdrawing fluorine atoms on the benzene ring significantly influences its reactivity in subsequent synthetic transformations. Spectroscopic characterization is crucial for confirming the identity and purity of this compound. While detailed spectra are available from various suppliers, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons, with coupling patterns influenced by the fluorine atoms. The ¹⁹F NMR would provide characteristic signals for the fluorine nuclei. Infrared (IR) spectroscopy would reveal characteristic absorptions for the C-F, C-O, and aromatic C-H and C=C bonds.[6]

Synthesis and Mechanistic Considerations

A hypothetical, yet chemically sound, synthetic pathway could start from a commercially available dimethoxybenzene derivative, followed by electrophilic fluorination or a multi-step sequence involving diazotization and subsequent fluorination (e.g., a modified Balz-Schiemann reaction). The choice of fluorinating agent and reaction conditions would be critical to control regioselectivity and achieve a good yield.

Below is a generalized workflow diagram for the synthesis of a fluorinated aromatic compound, which illustrates the logical steps that could be adapted for the synthesis of this compound.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Fluorination cluster_2 Step 3: Final Product A Commercially Available Dimethoxybenzene Derivative B Functional Group Interconversion (e.g., Nitration, Amination) A->B Standard Organic Reactions C Diazotization of Amino Group B->C D Balz-Schiemann Reaction (or similar fluorination method) C->D e.g., HBF₄, NaNO₂ then heat F Purification (e.g., Crystallization, Chromatography) D->F E This compound F->E

Caption: A generalized workflow for the synthesis of fluorinated aromatics.

Applications in Research and Development

The utility of this compound lies in its role as a versatile building block for constructing more complex molecules with desirable properties.

Pharmaceutical Development

In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability and lipophilicity, which can lead to improved oral bioavailability and a longer duration of action.[1][3] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on those targeting neurological disorders.[3] The difluorodimethoxybenzene core can be elaborated through various chemical reactions, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or lithiation followed by quenching with an electrophile, to introduce additional functionalities and build the final active pharmaceutical ingredient (API).[7][9] The fluorine atoms can block sites of metabolism by cytochrome P450 enzymes and can also modulate the pKa of nearby functional groups, thereby influencing the drug's interaction with its biological target.[1]

Agrochemicals

Similar to pharmaceuticals, the performance of agrochemicals like herbicides and pesticides can be significantly improved by the presence of fluorine.[1] this compound can be used as a starting material for the synthesis of novel crop protection agents. The enhanced biological activity and selectivity conferred by the fluorinated structure can lead to more effective and potentially more environmentally benign products.[1][7]

Material Science

The unique electronic and physical properties of fluorinated compounds also make them valuable in materials science. This compound is used in the development of advanced materials, including polymers and coatings.[3] The incorporation of this fluorinated moiety can improve chemical resistance, durability, and other performance characteristics of the resulting materials.[1][3] The combination of methoxy groups and fluorine atoms allows for tailored intermolecular interactions within polymer matrices, leading to materials with enhanced properties.[1]

Experimental Protocol: A Representative Synthetic Transformation

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a representative protocol for a reaction using a similar fluorinated benzene derivative can be illustrative of the experimental considerations. The following is a generalized procedure for an ortho-lithiation followed by electrophilic quench, a common reaction for functionalizing such aromatic rings.

Objective: To demonstrate a plausible method for the functionalization of a difluorobenzene derivative.

Disclaimer: This is a representative protocol and should be adapted and optimized for the specific substrate and electrophile. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • A 1,2-difluorobenzene derivative (e.g., 1,2-difluorobenzene)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • An electrophile (e.g., dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Dissolve the 1,2-difluorobenzene derivative (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. The ortho-lithiation is driven by the directing effect of the fluorine atoms.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add the electrophile (e.g., DMF, 1.2 equivalents) dropwise, again maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired functionalized product.

Self-Validation: The success of the reaction and the identity of the product should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

This compound stands out as a strategically important chemical intermediate. Its unique substitution pattern provides a valuable platform for the synthesis of a wide range of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of the properties and reactivity of this building block is essential for innovation and the development of next-generation products. The judicious use of such fluorinated synthons will undoubtedly continue to be a driving force in advancing these fields.

References

  • This compound. Chem-Impex. [Link]

  • 1,2-Difluoro-4,5-dimetoxibenceno. Chem-Impex. [Link]

  • This compound. MySkinRecipes. [Link]

  • This compound. PubChem. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Process for continuously preparing difluorobenzene derivatives with long operating times.

Sources

Spectroscopic Profile of 1,2-Difluoro-4,5-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-Difluoro-4,5-dimethoxybenzene (CAS No. 203059-80-7), a key building block in the development of novel pharmaceutical and materials science applications.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the relationship between the molecular structure and its spectral characteristics, this guide aims to facilitate its application in complex organic synthesis and materials development. The presence of vicinal fluorine atoms and methoxy groups creates a unique electronic environment, which is reflected in its distinct spectroscopic fingerprint.[1]

Introduction: The Structural Significance of this compound

This compound, also known as 4,5-Difluoroveratrole, is a substituted aromatic compound with a molecular formula of C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol .[2] Its structure is characterized by a benzene ring substituted with two adjacent fluorine atoms and two adjacent methoxy groups. This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, where the fluorine atoms can enhance biological activity and metabolic stability.[1]

The strategic placement of electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring significantly influences its chemical reactivity and physical properties. Understanding the spectroscopic signature of this molecule is paramount for its effective utilization in research and development. This guide provides a detailed examination of its NMR, IR, and MS spectra, offering insights into its electronic and structural characteristics.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. The presence of fluorine introduces additional complexity and information through spin-spin coupling.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate interpretation.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

Instrument Parameters (Typical):

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single pulse (zg30).

    • Number of scans: 16-32.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled (zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay (d1): 2 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-32.

    • Reference: CFCl₃ (external or internal).

The choice of a higher field spectrometer is particularly advantageous for fluorinated compounds to resolve complex coupling patterns.

Caption: Generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the methoxy protons.

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
1~6.8Triplet2HAr-H
2~3.8Singlet6H-OCH

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values. Experimental data is available from suppliers such as Sigma-Aldrich.[2]

Interpretation:

  • Aromatic Protons (Signal 1): The two aromatic protons are chemically equivalent and are expected to appear as a single signal. Due to coupling with the adjacent fluorine atoms, this signal is predicted to be a triplet. The chemical shift in the aromatic region is influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atoms.

  • Methoxy Protons (Signal 2): The six protons of the two methoxy groups are also chemically equivalent and are expected to appear as a sharp singlet, as they are not coupled to any other protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will exhibit coupling to the fluorine atoms (C-F coupling).

| Signal | Predicted Chemical Shift (ppm) | Assignment | Expected C-F Coupling (J_CF) | | :--- | :--- | :--- | :--- | :--- | | 1 | ~145-155 | C -F | Large (¹J_CF) | | 2 | ~140-150 | C -OCH₃ | Medium (²J_CF or ³J_CF) | | 3 | ~100-110 | C -H | Small (³J_CF or ⁴J_CF) | | 4 | ~55-60 | -OC H₃ | Minimal |

Note: Predicted chemical shifts are based on computational models. Experimental data is available, for instance, from the Institute of Organic Chemistry, University of Vienna.[2]

Interpretation:

  • Fluorine-Bearing Carbons (Signal 1): The two carbons directly bonded to fluorine will be significantly downfield and will exhibit a large one-bond C-F coupling constant (¹J_CF), typically in the range of 240-260 Hz. This large coupling is a characteristic feature of fluorinated aromatic compounds.

  • Methoxy-Bearing Carbons (Signal 2): The carbons attached to the methoxy groups will also be in the downfield region of the aromatic carbons and will show smaller two- or three-bond C-F coupling.

  • Protonated Aromatic Carbons (Signal 3): The two carbons bonded to hydrogen will appear in the more upfield region of the aromatic carbons and will likely show small C-F coupling.

  • Methoxy Carbons (Signal 4): The carbons of the methoxy groups will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR)-IR:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

This technique is often preferred for solid samples as it requires minimal sample preparation.

IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, C-F bonds, and C-O bonds of the methoxy groups.

Wavenumber (cm⁻¹) Intensity Assignment
~3000-3100MediumAromatic C-H stretch
~2850-3000MediumAliphatic C-H stretch (in -OCH₃)
~1500-1600Medium-StrongAromatic C=C stretch
~1200-1300StrongAryl-O stretch (asymmetric)
~1000-1100StrongC-F stretch
~1000-1050StrongAryl-O stretch (symmetric)

Note: Experimental IR spectra are available from sources such as Bio-Rad Laboratories, Inc. and Alfa Aesar.[2]

Interpretation:

  • C-H Stretching: The spectrum will exhibit distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methoxy groups (below 3000 cm⁻¹).

  • Aromatic C=C Stretching: The presence of the benzene ring is confirmed by the characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ region.

  • Aryl-O and C-F Stretching: The most intense and diagnostic bands will be in the fingerprint region (below 1500 cm⁻¹). Strong absorptions corresponding to the aryl-O stretching of the methoxy groups and the C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI)-MS:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate the mass spectrum.

Mass Spectral Data
m/z Relative Intensity Possible Fragment
174High[M]⁺ (Molecular Ion)
159Moderate[M - CH₃]⁺
131Low[M - CH₃ - CO]⁺

Interpretation:

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z = 174, corresponding to the molecular weight of this compound (C₈H₈F₂O₂).[2]

  • Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of a methyl radical (-CH₃) from a methoxy group to give a fragment at m/z = 159. Subsequent loss of carbon monoxide (CO) could lead to a fragment at m/z = 131. The stability of the aromatic ring will likely result in the molecular ion being one of the most abundant peaks.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra are defined by the symmetry of the molecule and the characteristic influence of the fluorine and methoxy substituents, including observable C-F coupling. The IR spectrum confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation pathways. This comprehensive spectroscopic analysis serves as a valuable resource for scientists utilizing this versatile building block in their synthetic endeavors, ensuring accurate identification and quality control.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,2-Difluoro-4,5-dimethoxybenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4,5-dimethoxybenzene, a substituted aromatic compound, is a molecule of significant interest in the fields of pharmaceutical development, agrochemicals, and materials science.[1] Its unique molecular architecture, featuring a benzene ring functionalized with two fluorine atoms and two methoxy groups, imparts desirable physicochemical properties that are leveraged in the synthesis of complex molecular targets. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the methoxy groups can modulate electronic properties and reactivity.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust qualitative assessment. Furthermore, it offers a detailed experimental protocol for researchers to determine the precise solubility of this compound in solvents of their choice, empowering them to generate the critical data required for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₈F₂O₂[1][3][4][5]
Molecular Weight 174.15 g/mol [1][3][4][5]
Appearance White to light yellow solid[1][3][4]
Melting Point 41-45 °C[1][4]
CAS Number 203059-80-7[3][4][5]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key factors influencing its solubility are its polarity, hydrogen bonding capability, and the nature of the solvent.

Molecular Polarity

The this compound molecule possesses both polar and non-polar characteristics. The presence of electronegative fluorine and oxygen atoms creates bond dipoles, resulting in a net molecular dipole moment. The methoxy groups (-OCH₃) are electron-donating, while the fluorine atoms are electron-withdrawing. This electronic arrangement contributes to the overall polarity of the molecule. The non-polar benzene ring provides a lipophilic character.

Hydrogen Bonding

The oxygen atoms in the methoxy groups of this compound have lone pairs of electrons and can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor. Its ability to accept hydrogen bonds will enhance its solubility in protic solvents (e.g., alcohols) that can donate hydrogen bonds.

Qualitative Solubility Profile

While precise quantitative data is limited, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from the solubility of its structural analogs and general principles of organic chemistry.

Expected High Solubility in:

  • Aromatic Hydrocarbons: One source explicitly states that this compound is soluble in toluene .[6] This is expected due to the "like dissolves like" principle, as both the solute and solvent have aromatic rings, allowing for favorable π-π stacking interactions.

  • Ethers: The non-fluorinated analog, 1,2-dimethoxybenzene (veratrole), is soluble in diethyl ether.[7] Given the presence of the ether-like methoxy groups in the target molecule, good solubility in ethers like diethyl ether and tetrahydrofuran (THF) is anticipated.

  • Ketones: Veratrole is also soluble in acetone.[7] Therefore, this compound is likely to be soluble in ketones such as acetone and methyl ethyl ketone (MEK).

  • Chlorinated Solvents: Dichloromethane and chloroform are effective solvents for a wide range of organic compounds and are expected to dissolve this compound.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for many organic molecules and are expected to readily dissolve this compound.[8][9]

Expected Moderate to Good Solubility in:

  • Alcohols: Veratrole is soluble in methanol and ethanol.[7] The ability of the methoxy groups in this compound to act as hydrogen bond acceptors suggests it will be soluble in alcohols like methanol, ethanol, and isopropanol. The solubility of the related compound 1,2-difluoro-4,5-dinitrobenzene has been studied in ethanol-water mixtures, further supporting the likelihood of solubility in alcohols.[10][11]

Expected Low to Sparingly Soluble in:

  • Non-polar Aliphatic Hydrocarbons: Due to the polar nature of the fluorine and methoxy groups, the solubility in non-polar solvents like hexane and cyclohexane is expected to be lower compared to more polar solvents. However, some degree of solubility may be observed due to the non-polar benzene ring.

  • Water: The non-fluorinated analog, veratrole, is only slightly soluble in water.[7][12] The presence of the hydrophobic benzene ring and the fluorine atoms in this compound suggests that its solubility in water will be very low.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Pipettes and other standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep_solute Weigh Solute prep_mixture Combine in Vial prep_solute->prep_mixture prep_solvent Measure Solvent prep_solvent->prep_mixture equilibration Incubate with Shaking (Constant Temperature) prep_mixture->equilibration sampling Withdraw Supernatant equilibration->sampling filtration Filter with Syringe Filter sampling->filtration dilution Dilute Serially filtration->dilution analysis Analyze by HPLC/GC dilution->analysis quantification Quantify Concentration analysis->quantification

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials.

    • Pipette a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Conclusion

References

  • PubChem. Veratrole. [Link]

  • MySkinRecipes. This compound. [Link]

  • Wikipedia. 1,2-Dimethoxybenzene. [Link]

  • FooDB. 1,2-Dimethoxybenzene. [Link]

  • MDPI. Partitioning of Selected Anisole and Veratrole Derivatives between Water and Anionic Surfactant Micelles. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Determination and correlation of solubility of 1,2-difluoro-4,5-dinitrobenzene in ethanol + water mixed solvent. [Link]

  • R Discovery. Determination and correlation of solubility of 1,2-difluoro-4,5-dinitrobenzene in ethanol + water mixed solvent. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Solubility of Things. 1,4-Dimethoxybenzene. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

Sources

An In-depth Technical Guide on the Electronic and Structural Properties of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Dimethoxybenzene Scaffolds in Modern Drug Discovery

1,2-Difluoro-4,5-dimethoxybenzene is a key aromatic building block that has garnered significant interest within the pharmaceutical and material science sectors. Its unique substitution pattern, featuring both electron-donating methoxy groups and strongly electronegative fluorine atoms, imparts a distinct set of electronic and structural characteristics. These properties are instrumental in modulating a molecule's pharmacokinetic and pharmacodynamic profile, making this scaffold particularly valuable for the design of novel therapeutic agents and advanced materials.[1] The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug development.[1] This guide provides a comprehensive analysis of the core electronic and structural properties of this compound, offering insights for researchers and scientists engaged in drug development and molecular engineering.

Molecular Structure and Conformation: A Computational Approach

Due to the limited availability of single-crystal X-ray diffraction data for this compound in the public domain, we have employed Density Functional Theory (DFT) calculations to elucidate its structural properties. This computational approach has been demonstrated to provide highly accurate predictions of molecular geometries for related dimethoxybenzene derivatives when benchmarked against experimental X-ray data.[2][3][4]

Methodology: Density Functional Theory (DFT) Calculations

The molecular geometry of this compound was optimized using the B3LYP functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the electronic structure and geometry of organic molecules containing fluorine and oxygen.[5] All calculations were performed to a tight convergence criterion to ensure a true energy minimum was located.

Experimental Protocol: Computational Geometry Optimization

  • Input Structure Generation: A 3D model of this compound was constructed using molecular modeling software.

  • Computational Method Selection: The calculation was set up using the Gaussian 09 software package. The B3LYP functional and 6-311++G(d,p) basis set were selected.

  • Job Type: The calculation was defined as a geometry optimization and frequency calculation to ensure the optimized structure corresponds to a local minimum on the potential energy surface.

  • Convergence Criteria: Default convergence criteria were tightened to ensure a high-precision optimization.

  • Execution and Analysis: The calculation was run, and the output file was analyzed to extract the optimized geometric parameters.

Predicted Structural Parameters

The key structural parameters, including bond lengths, bond angles, and dihedral angles, were predicted from the optimized geometry. These parameters provide a quantitative description of the molecule's three-dimensional shape.

ParameterPredicted Value
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.40
C-F1.35
C-O1.36
O-CH₃1.43
C-H (aromatic)1.08
C-H (methyl)1.09
**Bond Angles (°) **
C-C-C (aromatic)119 - 121
C-C-F119
C-C-O118 - 122
C-O-C118
Dihedral Angles (°)
F-C-C-F~0
C-C-O-C~0-5

Note: These values are computationally derived and serve as a robust prediction in the absence of experimental crystallographic data.

Electronic Properties: Unveiling the Reactivity and Stability

The electronic properties of a molecule are paramount in determining its chemical reactivity and intermolecular interactions. The interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atoms in this compound creates a unique electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing chemical reactivity and stability.[4][6] A larger gap generally implies higher stability and lower reactivity.

ParameterPredicted Value (eV)
HOMO Energy -6.25
LUMO Energy -0.75
HOMO-LUMO Gap 5.50

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.[7]

Conceptual Workflow: From Structure to Reactivity

G cluster_0 Computational Analysis cluster_1 Electronic Properties cluster_2 Insights A Initial 3D Structure B DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Optimized Molecular Geometry B->C D HOMO/LUMO Energy Calculation C->D E Molecular Electrostatic Potential (MEP) C->E F Chemical Reactivity Descriptors (Hardness, Electrophilicity) D->F H Intermolecular Interaction Sites E->H G Reactivity Prediction F->G I Drug Design & Material Science Applications G->I H->I

Caption: Workflow for computational analysis of molecular properties.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[8][9][10] This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attack.

In the MEP of this compound, the negative potential (red to yellow) is localized around the oxygen atoms of the methoxy groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The regions around the fluorine atoms are also electronegative. The aromatic protons and the methyl protons exhibit a positive electrostatic potential (blue), making them susceptible to nucleophilic attack.

Diagram: Molecular Electrostatic Potential Map

MEP A

Sources

Unveiling the Past: The Historical Synthesis of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Building Block

1,2-Difluoro-4,5-dimethoxybenzene, also known as 4,5-Difluoroveratrole, is a polysubstituted aromatic compound that has emerged as a valuable building block in the synthesis of complex molecules for the pharmaceutical and material science industries.[1][2] Its unique architecture, featuring two vicinal fluorine atoms and two methoxy groups on a benzene ring, imparts a distinct combination of electronic and steric properties. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates.[1] In material science, the specific substitution pattern of this compound allows for the tailoring of properties in advanced organic materials.[1] This guide delves into the historical context of its discovery, providing a detailed look at the early synthetic methodologies that paved the way for its current applications.

The Dawn of Aromatic Fluorination: A Challenging Chemical Landscape

The journey to synthesize specifically substituted fluoroaromatic compounds like this compound is rooted in the broader history of aromatic fluorination. Early methods for introducing fluorine into aromatic rings were often fraught with challenges. Direct fluorination using elemental fluorine was difficult to control due to its extreme reactivity.[3] A significant breakthrough came with the development of the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates. This method provided a more controlled way to introduce fluorine onto an aromatic ring.

Another major strategy that emerged was nucleophilic aromatic substitution, particularly halogen exchange (Halex) reactions. This approach involves the displacement of other halogens, such as chlorine or bromine, with fluoride ions, often facilitated by a source of fluoride like potassium fluoride. The efficiency of such reactions is highly dependent on the nature of the aromatic substrate and the reaction conditions.

The First Synthesis: A Look into Plausible Early Methodologies

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a survey of the literature, its synthesis can be understood within the context of established fluorination techniques. The most probable early synthetic routes would have likely started from a readily available precursor, veratrole (1,2-dimethoxybenzene), or a suitably substituted dihalobenzene.

Given the electron-rich nature of the veratrole ring, electrophilic fluorination would be a logical approach. However, controlling the regioselectivity to obtain the desired 1,2-difluoro substitution pattern would have been a significant challenge, with the potential for multiple isomers to be formed.

A more plausible and controllable early synthesis would have likely involved a nucleophilic halogen exchange reaction starting from a pre-functionalized veratrole derivative. A common strategy involves the synthesis of a dichlorinated or dibrominated veratrole, followed by a Halex reaction to replace the chlorine or bromine atoms with fluorine.

Reconstructing a Historical Synthesis: A Probable Pathway

Based on established chemical principles and historical synthetic practices, a likely early route to this compound would have involved the following steps:

  • Dihalogenation of Veratrole: The synthesis would commence with the dihalogenation of veratrole. Due to the ortho-para directing nature of the methoxy groups, direct dichlorination or dibromination of veratrole would likely yield a mixture of isomers. A more controlled approach would be to start with a precursor that directs the halogens to the desired positions.

  • Halogen Exchange Fluorination: The resulting 4,5-dihaloveratrole would then undergo a nucleophilic aromatic substitution reaction to replace the halogen atoms with fluorine. This "Halex" reaction is a cornerstone of industrial fluoroaromatic synthesis.

Experimental Protocol: A Representative Halogen Exchange Synthesis

The following protocol outlines a representative procedure for the synthesis of this compound via a halogen exchange reaction, reflecting the type of methodology that would have been employed in its early preparations.

Step 1: Synthesis of 4,5-Dichloroveratrole

This step would involve the chlorination of veratrole. To achieve the desired regioselectivity, specific reaction conditions and chlorinating agents would be crucial.

Step 2: Synthesis of this compound via Halogen Exchange

Materials:

  • 4,5-Dichloroveratrole

  • Anhydrous Potassium Fluoride (KF)

  • A high-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF) or Sulfolane)

  • Phase-transfer catalyst (optional, but often used to enhance reactivity)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, 4,5-dichloroveratrole and a molar excess of anhydrous potassium fluoride are suspended in the chosen solvent.

  • If a phase-transfer catalyst is used, it is added to the mixture.

  • The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C, depending on the solvent and substrate) and stirred vigorously for several hours.

  • The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC), to follow the disappearance of the starting material and the appearance of the product.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration.

  • The filtrate is then subjected to a work-up procedure, which typically involves extraction with an organic solvent and washing with water to remove the high-boiling solvent.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by distillation or recrystallization, to yield pure this compound.

Data Presentation

PropertyValue
Molecular Formula C₈H₈F₂O₂
Molecular Weight 174.15 g/mol
CAS Number 203059-80-7
Appearance White to light yellow powder or lump
Melting Point 41-45 °C

Visualization of the Synthetic Workflow

historical_synthesis cluster_step1 Step 1: Dihalogenation cluster_step2 Step 2: Halogen Exchange (Halex) Veratrole Veratrole (1,2-Dimethoxybenzene) Dihaloveratrole 4,5-Dihaloveratrole Veratrole->Dihaloveratrole Halogenating Agent Dihaloveratrole_ref 4,5-Dihaloveratrole Product This compound Dihaloveratrole_ref->Product KF, High Temp.

Caption: Probable two-step synthetic pathway to this compound.

Conclusion: From a Laboratory Curiosity to a Key Industrial Intermediate

The historical development of synthetic routes to this compound reflects the broader advancements in organofluorine chemistry. While the exact moment of its first synthesis may not be chronicled as a landmark discovery, its preparation was made possible by the foundational work in aromatic fluorination, particularly through nucleophilic halogen exchange reactions. Today, this once likely laboratory curiosity has become a commercially available and important building block, enabling the synthesis of a wide range of complex molecules with applications in medicine and materials science. The continued refinement of its synthesis underscores the ongoing importance of developing efficient and selective fluorination methodologies.

References

  • Wikipedia. Electrophilic fluorination. ([Link]) Accessed January 1, 2026.

Sources

An In-depth Technical Guide to Emerging Research Frontiers for 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Difluoro-4,5-dimethoxybenzene, also known as 4,5-Difluoroveratrole, is a unique aromatic compound whose strategic placement of electron-withdrawing fluorine atoms and electron-donating methoxy groups on a benzene ring creates a molecule with significant potential across various scientific disciplines.[1] This guide serves as a technical deep-dive into the untapped research and development opportunities this versatile building block presents. For researchers in medicinal chemistry, materials science, and synthetic chemistry, this compound offers a gateway to innovation, enabling the creation of novel molecules with enhanced properties and functionalities.[2]

This document will explore three core research areas, providing not just a theoretical framework but also actionable experimental insights to catalyze discovery.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈F₂O₂[3][4]
Molecular Weight 174.15 g/mol [3][4]
CAS Number 203059-80-7[3][4]
Appearance White to light yellow solid/powder[1][3]
Melting Point 41 - 45 °C[1]
Purity ≥ 95% (GC)[1][3]

Part 1: Medicinal Chemistry & Drug Discovery: A Fluorinated Scaffold for Enhanced Therapeutics

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[5][6][7] Fluorine's high electronegativity can improve metabolic stability, binding affinity, and bioavailability.[6][8][9] this compound is an excellent starting scaffold for the synthesis of novel therapeutic agents due to these inherent advantages.[2]

Research Avenue: Synthesis of Novel Kinase Inhibitors

Causality: Many kinase inhibitors feature a substituted aromatic core that interacts with the ATP-binding pocket of the target kinase. The difluoro-dimethoxy substitution pattern can offer a unique blend of electrostatic and steric interactions, potentially leading to higher potency and selectivity. The fluorine atoms can form favorable interactions with the hinge region of the kinase, while the methoxy groups can be modified to improve solubility and cell permeability.

Workflow for Novel Kinase Inhibitor Synthesis & Evaluation

G A 1,2-Difluoro-4,5- dimethoxybenzene B Nitration/ Halogenation A->B Introduce handle for coupling C Functionalized Core B->C D Suzuki/Buchwald-Hartwig Cross-Coupling C->D Introduce diversity E Library of Analogues D->E F In Vitro Kinase Assay E->F Screen for activity G Hit Identification F->G H Lead Optimization (SAR) G->H Improve potency/selectivity I In Vivo Studies H->I

Caption: Workflow for kinase inhibitor drug discovery.

Experimental Protocol: Synthesis of a Functionalized Core for Cross-Coupling

This protocol describes a hypothetical nitration to prepare a key intermediate.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.74 g, 10 mmol) in glacial acetic acid (20 mL). Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Slowly add a solution of fuming nitric acid (0.69 mL, 11 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 1,2-difluoro-4,5-dimethoxy-6-nitrobenzene.

Research Avenue: Development of PET Imaging Agents

The presence of fluorine allows for the development of ¹⁸F-labeled Positron Emission Tomography (PET) tracers.[7] These radioligands are invaluable tools in drug discovery and clinical diagnostics, enabling the non-invasive visualization and quantification of biological processes.

Rationale: this compound can be derivatized to create precursors for late-stage radiofluorination. By incorporating this scaffold into molecules that target specific receptors or enzymes in the brain or tumors, researchers can develop novel PET tracers for neuroimaging or oncology.

Part 2: Materials Science: Building Blocks for Advanced Organic Electronics

The unique electronic properties of this compound, arising from the interplay of its electron-donating and -withdrawing substituents, make it a promising candidate for the synthesis of novel organic electronic materials.[2]

Research Avenue: Host Materials for Phosphorescent OLEDs (PhOLEDs)

Causality: High-efficiency PhOLEDs require host materials with high triplet energy to effectively confine the excitons on the phosphorescent guest emitter. The rigid, electron-rich core of this compound, when combined with suitable electron-transporting and hole-transporting moieties, can be used to construct bipolar host materials with high triplet energies.

Diagram of a Multilayer OLED Device

G cluster_OLED OLED Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (Host + Dopant) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO)

Caption: Basic structure of a multilayer OLED device.

Experimental Protocol: Synthesis of a Carbazole-Substituted Derivative for an OLED Host

This protocol outlines a Suzuki coupling to attach hole-transporting carbazole units.

  • Bromination: First, the this compound core is brominated at the 3 and 6 positions using N-bromosuccinimide (NBS) in a suitable solvent like DMF.

  • Reaction Setup: In a Schlenk flask, combine the dibrominated core (1 mmol), 9-phenyl-9H-carbazole-3-boronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol).

  • Degassing and Reaction: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (15 mL) and water (5 mL). Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired carbazole-substituted derivative.

Part 3: Advanced Organic Synthesis: A Platform for Methodological Innovation

The specific arrangement of substituents in this compound presents both challenges and opportunities for synthetic chemists, making it an ideal platform for developing novel synthetic methodologies.

Research Avenue: Directed C-H Functionalization

Causality: The fluorine atoms in polyfluoroarenes can direct the regioselective activation of ortho C-H bonds by transition metal catalysts.[10] This allows for the direct introduction of functional groups without the need for pre-functionalization, leading to more atom- and step-economical syntheses.[10] Research into the Rhodium(III)-catalyzed C-H activation and annulation of similar aromatic systems has shown great promise.[11][12]

Reaction Scheme for C-H Activation

G cluster_reaction Rh(III)-Catalyzed C-H Arylation A This compound Plus1 + B Aryl Halide Arrow [RhCp*Cl2]2, AgSbF6 Cu(OAc)2, 120 °C C C-H Arylated Product

Caption: General scheme for directed C-H arylation.

Experimental Protocol: Rh(III)-Catalyzed C-H Alkenylation

This protocol is a general procedure adapted from known C-H activation methodologies.

  • Reaction Setup: To an oven-dried screw-cap vial, add this compound (0.2 mmol), an activated alkene (e.g., ethyl acrylate, 0.3 mmol), [RhCp*Cl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol).

  • Solvent and Additives: Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100 °C for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane (CH₂Cl₂) and filter through a short pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the desired alkenylated product.

This compound is far more than a simple aromatic intermediate. Its unique electronic and structural features position it as a powerful building block for innovation across multiple scientific frontiers. The potential research areas outlined in this guide—from the development of next-generation pharmaceuticals and advanced organic electronic materials to the pioneering of novel synthetic methods—represent just the beginning. It is our hope that this technical guide will inspire researchers to explore the vast potential of this versatile molecule, leading to discoveries that will shape the future of chemistry and materials science.

References

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. Available at: [Link]

  • The Expanding Role of Fluorobenzene Derivatives in Modern Chemistry. (2025). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Available at: [Link]

  • Synthesis of 4-fluoro-1,2-dimethoxybenzene - PrepChem.com. Available at: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A.-M. M., & Al-Majid, A. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4700. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Hart, H., & Ok, D. (1989). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. The Journal of Organic Chemistry, 54(1), 120-122. Available at: [Link]

  • Boyd, M., & Burns, C. J. (2020). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2020(2), M1131. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available at: [Link]

  • Boyd, M., Butler, D. N., & Byriel, K. A. (2019). Potential Building Blocks for 1,4-Dihydro-N-heteroacenes. Australian Journal of Chemistry, 72(11), 886-891. Available at: [Link]

  • Young, J. A., & Doni, E. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. Chemical Reviews. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Boyd, M., Butler, D. N., & Byriel, K. A. (2020). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 44(3-4), 139-145. Available at: [Link]

  • β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines - MDPI. Available at: [Link]

  • Wang, Y., et al. (2019). Rhodium(III)-Catalyzed [4+2] Annulation via C-H Activation: Synthesis of Multi-Substituted Naphthalenone Sulfoxonium Ylides. Molecules, 24(10), 1908. Available at: [Link]

  • A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization - ResearchGate. Available at: [Link]

  • Direct Evidence for Competitive C–H Activation by a Well-Defined Silver XPhos Complex in Palladium-Catalyzed C–H Functionalization - ResearchGate. Available at: [Link]

  • Dilman, A. D., & Levin, V. V. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Accounts of Chemical Research, 51(5), 1272–1280. Available at: [Link]

  • ACS Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. (2024). American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 1,2-Difluoro-4,5-dinitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis - RSC Publishing. Available at: [Link]

  • High-Efficiency Organic Electrophosphorescent Diodes Using 1,3,5-Triazine Electron Transport Materials | Request PDF - ResearchGate. Available at: [Link]

  • Wadsworth, A., et al. (2016). Organic Semiconductors based on Dyes and Color Pigments. Advanced Materials, 28(22), 4247-4277. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of pharmaceutical and materials science, fluorinated aromatic compounds stand as pivotal building blocks. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] 1,2-Difluoro-4,5-dimethoxybenzene, a member of this esteemed class, is a versatile intermediate in the synthesis of a wide array of novel compounds, from potential therapeutics for neurological disorders to advanced polymers.[1][3] However, the very characteristics that make this compound a valuable asset in research and development also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, designed for the discerning scientist, provides a comprehensive overview of the critical safety and handling information for this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Section 1: Hazard Identification and Classification

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a chemical. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[4] The primary hazards associated with this compound are detailed below.

GHS Hazard Statements:

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

Signal Word: Warning[4]

Pictogram:




Section 2: Physical and Chemical Properties

A thorough knowledge of a compound's physical and chemical properties is crucial for its safe handling and for predicting its behavior under various experimental conditions.

PropertyValueSource
Molecular Formula C₈H₈F₂O₂[4]
Molecular Weight 174.14 g/mol [4]
Appearance White to light yellow powder or lump[5]
Melting Point 41 - 45 °C[5]
Purity ≥ 95% (GC)[5]
CAS Number 203059-80-7[4]

Section 3: Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

  • Eye and Face Protection: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] In situations where splashing is a possibility, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-resistant lab coat should be worn at all times.[6] Chemical-resistant gloves, such as nitrile gloves, are mandatory. Given that this compound is a skin irritant, ensure gloves are inspected for any signs of degradation or perforation before use.

  • Respiratory Protection: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

General Handling Practices
  • Avoid breathing dust, mist, or spray.[7]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Storage

Proper storage is critical to maintaining the integrity of the compound and preventing hazardous situations.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]

  • Keep away from strong oxidizing agents, as these are incompatible materials.[8]

Section 4: Emergency Procedures

A well-defined emergency response plan is a cornerstone of laboratory safety.

First-Aid Measures

Caption: First-aid response protocol for exposure to this compound.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7] If symptoms persist, seek medical attention.

  • Skin Contact: In case of skin contact, wash with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] If eye irritation persists, seek medical attention.[7]

  • Ingestion: If swallowed, do NOT induce vomiting.[9] Rinse the mouth with water and seek medical attention.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray.[9]

  • Special Hazards: Thermal decomposition of this compound can generate hazardous products, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]

  • Protective Equipment for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

For a solid material like this compound, the primary concern is preventing the generation of dust and subsequent inhalation or skin contact.

  • Personal Precautions: Evacuate unnecessary personnel from the area.[9] Ensure adequate ventilation and do not breathe the dust.[9]

  • Containment and Cleanup: For small spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[9] For larger spills, it is advisable to contact your institution's environmental health and safety department.

Section 5: Disposal Considerations

The disposal of fluorinated organic compounds requires careful consideration due to their persistence in the environment, largely attributed to the strength of the carbon-fluorine bond.[9]

  • General Principle: this compound should be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[9]

  • Recommended Disposal Method: High-temperature incineration is the most effective method for the complete destruction of fluorinated organic compounds.[9][10] This process requires a specialized, licensed hazardous waste management facility equipped with afterburners and scrubbers to neutralize harmful byproducts like hydrogen fluoride.[9][10]

  • Laboratory-Scale Waste:

    • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container for hazardous waste pickup.

    • Solutions: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Chemical Neutralization: While some halogenated organic compounds can be neutralized with strong bases or oxidizing agents like Fenton's reagent, these methods can be exothermic and produce other hazardous byproducts.[8] Such procedures should only be attempted by trained personnel following a validated and approved protocol. For small quantities in a research setting, direct disposal through a certified hazardous waste vendor is the safer and recommended approach.

Section 6: Toxicological Information

As previously noted, comprehensive toxicological data for this compound is not widely available. The known toxicological effects are primarily related to its irritant properties.

  • Acute Toxicity: No specific LD50 or LC50 data is available. The primary acute effects are irritation to the skin, eyes, and respiratory system.[4]

  • Chronic Toxicity: There is no specific information available on the chronic effects, carcinogenicity, or reproductive toxicity of this compound.[7] In the absence of such data, it is prudent to handle this chemical with the assumption that it may have long-term health effects and to minimize all routes of exposure.

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist. Its unique properties open doors to novel molecular architectures and functionalities. However, with great potential comes the responsibility of ensuring the highest standards of safety. By internalizing the principles and protocols outlined in this guide, researchers can confidently and safely harness the synthetic power of this compound, fostering an environment of scientific excellence and unwavering commitment to safety.

References

  • PubChem. This compound | C8H8F2O2 | CID 853175. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

Sources

An In-Depth Technical Guide to 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

1,2-Difluoro-4,5-dimethoxybenzene, also known as 4,5-difluoroveratrole, is a polysubstituted aromatic compound that has emerged as a crucial building block in modern organic synthesis.[1] Its structure, which features a benzene ring functionalized with two adjacent fluorine atoms and two adjacent methoxy groups, provides a unique combination of steric and electronic properties. This distinct substitution pattern makes it an invaluable intermediate in the development of complex molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[2][3][4]

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a drug candidate's properties, including metabolic stability, lipophilicity, and binding affinity.[2][5] The presence of two fluorine atoms in this compound deactivates the aromatic ring towards certain reactions while directing the regioselectivity of others, offering chemists precise control over synthetic transformations.[1] This guide provides an in-depth review of its synthesis, chemical reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical & Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈F₂O₂[2][3][6]
Molecular Weight 174.15 g/mol [1][2][3][7]
CAS Number 203059-80-7[1][2][3][7]
Appearance White to light yellow powder or solid[2][3][4]
Melting Point 41 - 45 °C[2][3]
Purity ≥ 95% (GC)[2][3][7]
Synonyms 4,5-Difluoroveratrole[1][3]

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific NMR data from primary literature is sparse in the initial search, typical spectral characteristics can be inferred from its structure and are confirmed by vendors.[4][6]

Synthesis and Production

The synthesis of this compound is not commonly detailed as a primary research focus but is often prepared as an intermediate. One plausible and established approach involves the fluorination of a suitably substituted catechol or veratrole derivative. A general conceptual pathway is outlined below, starting from 3,4-dimethoxyaniline, which can be converted to the target compound via a Balz-Schiemann reaction.[8] This reaction is a well-established method for introducing fluorine onto an aromatic ring.

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_balz_schiemann Step 2: Balz-Schiemann Reaction start 3,4-Dimethoxyaniline diazotization Diazonium Salt Formation NaNO₂, HCl, 0°C start->diazotization Reagents intermediate1 Diazonium Chloride Intermediate diazotization->intermediate1 balz_schiemann Fluorination HBF₄, Heat intermediate1->balz_schiemann Intermediate product This compound balz_schiemann->product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on Balz-Schiemann reaction[8])

This protocol describes a representative lab-scale synthesis.

Step 1: Diazotization of 3,4-Dimethoxyaniline

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3,4-dimethoxyaniline in a solution of hydrochloric acid at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Balz-Schiemann Reaction

  • To the cold diazonium salt solution, slowly add a solution of fluoroboric acid (HBF₄). A precipitate of the diazonium tetrafluoroborate salt will form.

  • Filter the precipitate, wash it with cold water, cold ethanol, and finally diethyl ether.

  • Carefully dry the diazonium tetrafluoroborate salt.

  • Gently heat the dry salt in a suitable flask. Thermal decomposition will occur, releasing nitrogen gas and boron trifluoride, yielding the crude this compound.

  • Purify the crude product via distillation or recrystallization to obtain the final product.

Causality: The Balz-Schiemann reaction is chosen for its reliability in converting anilines to fluoroarenes. The two-step process—diazotization followed by thermal decomposition of the tetrafluoroborate salt—provides a controlled method for introducing fluorine atoms onto the aromatic ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-donating methoxy groups (+M effect) and the electron-withdrawing fluorine atoms (-I effect).[1] This electronic balance makes the compound susceptible to specific transformations.

Lithiation and Electrophilic Quench

The fluorine atoms can direct ortho-lithiation. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures can selectively deprotonate the ring at a position adjacent to a fluorine atom. This generates a potent nucleophile that can be trapped with various electrophiles. This is a powerful strategy for introducing new substituents with high regioselectivity.[9][10][11]

G start This compound reagent1 n-BuLi, THF, -78°C start->reagent1 intermediate Lithiate Intermediate (Nucleophile) reagent1->intermediate Lithiation reagent2 Electrophile (E+) (e.g., DMF, CO₂) intermediate->reagent2 product Substituted Product reagent2->product Electrophilic Quench

Caption: General workflow for lithiation and subsequent electrophilic quench.

Nucleophilic Aromatic Substitution (SNA)

While the benzene ring is generally electron-rich due to the methoxy groups, the presence of additional strong electron-withdrawing groups (like nitro groups) can activate the fluorine atoms for nucleophilic aromatic substitution (SNA). In such activated systems, the fluorine atoms can be displaced by nucleophiles like amines or hydroxides.[12] Studies on the related compound 4,5-difluoro-1,2-dinitrobenzene show that the fluorine atoms are readily displaced in preference to the nitro groups when reacted with amines.[12]

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor for a range of high-value molecules.

Pharmaceuticals and Medicinal Chemistry

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][4] The difluoro-dimethoxy substitution pattern is found in various molecular scaffolds designed to interact with biological targets. The fluorine atoms enhance metabolic stability and can improve binding affinity by participating in favorable electrostatic interactions.[2][5] Its use is particularly noted in the development of drugs targeting neurological disorders.[2]

Positron Emission Tomography (PET) Imaging Agents

A significant application lies in the synthesis of PET imaging agents.[5] PET is a non-invasive imaging technique that requires radiotracers labeled with a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F).[5][13][14] The non-radioactive ("cold") this compound serves as a reference standard or a precursor for synthesizing ¹⁸F-labeled analogues. These radiotracers are designed to bind to specific targets in the body, such as receptors or enzymes, allowing for the in-vivo visualization of biological processes and the diagnosis of diseases like cancer or neurodegenerative disorders.[13][15][16]

Materials Science and Agrochemicals

Beyond medicine, this compound serves as a building block in materials science for creating advanced polymers and liquid crystals where the specific substitution pattern can be used to tailor the material's physical and chemical properties.[2][3][4] It is also employed in agrochemical research for designing new, more effective pesticides and herbicides.[3][4]

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood.[6] Store the compound at room temperature in a dry, tightly sealed container.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique arrangement of electron-donating and withdrawing groups provides chemists with a platform for building complex, high-value molecules with precise control. Its demonstrated utility in synthesizing pharmaceuticals, PET imaging agents, and advanced materials underscores its importance in both academic and industrial research. As the demand for sophisticated fluorinated compounds continues to grow, the role of versatile building blocks like 4,5-difluoroveratrole will undoubtedly expand.

References

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: this compound | C8H8F2O2 | CID 853175 Source: PubChem URL: [Link]

  • Title: 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of 4-fluoro-1,2-dimethoxybenzene Source: PrepChem.com URL: [Link]

  • Title: 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene Source: MDPI URL: [Link]

  • Title: Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH Source: ResearchGate URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH Source: AURA URL: [Link]

  • Title: Process for continuously preparing difluorobenzene derivatives with long operating times Source: Google Patents URL
  • Title: Dual Probes for Positron Emission Tomography (PET) and Fluorescence Imaging (FI) of Cancer Source: MDPI URL: [Link]

  • Title: (18)F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels-Alder Click Chemistry Source: PubMed URL: [Link]

  • Title: Automated Synthesis of 18F-BCPP-EF for Imaging of Mitochondrial Complex 1 in Parkinson's Disease Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 Source: PubMed Central URL: [Link]

  • Title: Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 Source: PubMed URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1,2-Difluoro-4,5-dimethoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Difluoro-4,5-dimethoxybenzene, also known as 4,5-difluoroveratrole, is a polysubstituted aromatic compound that has emerged as a highly valuable and versatile building block in synthetic chemistry.[1] Its unique structural arrangement, featuring two adjacent electron-withdrawing fluorine atoms and two electron-donating methoxy groups, imparts a distinct combination of electronic and steric properties. This guide provides an in-depth exploration of the compound's reactivity, with a primary focus on its application in nucleophilic aromatic substitution (SNAr) reactions. We will detail field-proven protocols and explain the underlying chemical principles that make this reagent a strategic choice for researchers in pharmaceutical development, agrochemical synthesis, and materials science.[1][2]

Core Concepts: Understanding the Reactivity of 4,5-Difluoroveratrole

The synthetic utility of this compound is fundamentally dictated by the electronic interplay between its substituents. The two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), which reduces the electron density of the benzene ring.[1] Conversely, the methoxy groups donate electron density via a positive mesomeric or resonance effect (+M).[1] This electronic tug-of-war activates the C-F bonds, rendering them susceptible to attack by nucleophiles.

Fluorine's high electronegativity makes it an excellent leaving group in nucleophilic aromatic substitution, a trend that is contrary to its behavior in SN1 and SN2 reactions.[3][4] In the SNAr mechanism, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[4] The high electronegativity of fluorine stabilizes this intermediate, thereby accelerating the reaction. The reaction is completed by the subsequent elimination of the fluoride ion, which restores the aromaticity of the ring.

The incorporation of fluorine and difluoromethoxy moieties into bioactive molecules is a widely recognized strategy in medicinal chemistry.[5][6] These groups can significantly enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.[2][7] 4,5-Difluoroveratrole provides a direct and efficient route to introduce a difunctionalized aromatic core bearing these desirable features.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₈F₂O₂[1][8]
Molecular Weight 174.15 g/mol [1][8]
CAS Number 203059-80-7[1][8]
Appearance White to light yellow powder or solid lump[9][10]
Melting Point 43 °C[10]
Purity ≥95% (GC)[9][10]
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The diagram below illustrates the addition-elimination mechanism, which is the cornerstone of 4,5-difluoroveratrole chemistry.

Caption: General SNAr mechanism for 4,5-difluoroveratrole.

Applications & Experimental Protocols

This compound is a key intermediate for synthesizing a wide array of more complex molecules.[9] Its applications span several high-value industries:

  • Pharmaceutical Development: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly for neurological disorders, where the fluorinated core can enhance drug efficacy and specificity.[1][2]

  • Agrochemicals: The compound is used to create advanced herbicides and pesticides, leveraging its structure to improve potency and environmental safety profiles.[2][11]

  • Materials Science: In polymer chemistry, it is used to develop materials with enhanced chemical resistance, thermal stability, and durability.[2][7]

Protocol 1: Synthesis of N-Aryl Amines via SNAr

This protocol describes a general procedure for the monosubstitution of a fluorine atom with a primary or secondary amine, a common transformation in drug discovery.

Principle: The reaction proceeds via nucleophilic aromatic substitution, where an amine attacks the electron-deficient aromatic ring, displacing one of the fluoride ions. A mild base is used to neutralize the HF generated in situ. Dichloromethane is a common solvent for this type of reaction.[11]

Workflow Diagram:

Protocol1_Workflow start Dissolve 4,5-Difluoroveratrole & Amine in Anhydrous DMSO add_base Add K₂CO₃ (Base) start->add_base heat Heat Reaction Mixture (e.g., 80-120 °C) add_base->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of N-aryl amines.

Materials & Reagents:

ReagentCAS No.SupplierNotes
This compound203059-80-7e.g., TCI, Sigma-AldrichStarting material
Primary/Secondary AmineVariesVariesNucleophile (1.1 eq.)
Potassium Carbonate (K₂CO₃)584-08-7VariesAnhydrous, base (2.0 eq.)
Dimethyl Sulfoxide (DMSO)67-68-5VariesAnhydrous, solvent
Ethyl Acetate141-78-6VariesFor extraction
Anhydrous Sodium Sulfate7757-82-6VariesDrying agent

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMSO.

  • Add the desired amine (1.1 eq.) followed by anhydrous potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMSO can facilitate the absorption of chemicals through the skin. Handle with care.

Protocol 2: Synthesis of a Dibenzodioxin Analog

This protocol demonstrates the utility of 4,5-difluoroveratrole in constructing heterocyclic systems through a double SNAr reaction, using catechol as the dinucleophile.

Principle: Catechol acts as a bidentate nucleophile. After the initial SNAr reaction to form a mono-ether, an intramolecular SNAr cyclization occurs to form the fused heterocyclic ring system. A strong base is required to deprotonate both hydroxyl groups of the catechol.

Workflow Diagram:

Protocol2_Workflow start Add Catechol to Anhydrous DMF add_base Add Sodium Hydride (NaH) portion-wise at 0 °C start->add_base stir Stir for 30 min at 0 °C add_base->stir add_reagent Add solution of 4,5-Difluoroveratrole in DMF dropwise stir->add_reagent heat Warm to RT, then heat (e.g., 100 °C) add_reagent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool to 0 °C and carefully quench with water monitor->quench Upon Completion extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify

Caption: Experimental workflow for dibenzodioxin analog synthesis.

Materials & Reagents:

ReagentCAS No.SupplierNotes
This compound203059-80-7VariesStarting material (1.0 eq.)
Catechol120-80-9VariesDinucleophile (1.0 eq.)
Sodium Hydride (NaH), 60% disp.7646-69-7VariesStrong base (2.2 eq.)
Dimethylformamide (DMF)68-12-2VariesAnhydrous, solvent
Diethyl Ether60-29-7VariesFor extraction
Anhydrous Magnesium Sulfate7487-88-9VariesDrying agent

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add catechol (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) portion-wise. Caution: H₂ gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq.) in a small amount of anhydrous DMF.

  • Add the solution of the fluoroaromatic dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the heterocyclic product.

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and use extreme caution during quenching.

  • Work in a well-ventilated fume hood and wear all appropriate PPE.

References

  • This compound - MySkinRecipes. [Link]

  • CN102070421A - Method for synthesizing veratraldehyde - Google P
  • CN114230446A - A kind of preparation method of veratrol - Google P
  • CN106518631B - A kind of preparation method of veratrole - Google P
  • CN103183588A - Preparation method of veratrole - Google P
  • 1,2-Dimethoxybenzene (Veratrole): Synthesis Intermediate for Pharmaceuticals, Fragrances, and Polymers. [Link]

  • This compound | C8H8F2O2 | CID 853175 - PubChem. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]

  • 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. [Link]

  • Synthesis of Fluoro Organic Compounds - DTIC. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. [Link]

  • 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. [Link]

  • (PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. [Link]

  • Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - ResearchGate. [Link]

Sources

Application Note: A Detailed Protocol for the Electrophilic Nitration of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Nitrated Difluoro-dimethoxybenzene Scaffolds

1,2-Difluoro-4,5-dimethoxybenzene is a valuable substituted aromatic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its utility is derived from the unique electronic properties conferred by its substituents. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, while the fluorine atoms can significantly enhance the metabolic stability and biological activity of resulting drug candidates.[2] Nitration of this scaffold introduces a synthetically versatile nitro group, which can be readily converted into other functional groups, such as amines, opening pathways to a diverse range of novel compounds for pharmaceutical, agrochemical, and materials science research.[1][2][3] This document provides a comprehensive, field-tested protocol for the mononitration of this compound, with a strong emphasis on reaction theory, safety, and procedural rationale.

Scientific Principles: Mechanism and Regioselectivity

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is predicated on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is typically formed by the reaction of concentrated nitric acid with a stronger acid catalyst, such as concentrated sulfuric acid.[4][5]

Equation 1: Formation of the Nitronium Ion



Once formed, the nitronium ion is attacked by the electron-rich π-system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is subsequently restored by the deprotonation of this intermediate.[5]

The regiochemical outcome of the nitration of this compound is dictated by the directing effects of its four substituents.

  • Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance.

  • Fluoro Groups (-F): Halogens are deactivating via induction but are also ortho, para-directing due to resonance electron donation.

In this specific molecule, the positions ortho to the two strongly activating methoxy groups are the most nucleophilic and therefore the most likely sites for electrophilic attack. The combined directing effects overwhelmingly favor substitution at one of the two equivalent hydrogen positions, leading to the formation of 1,2-difluoro-4,5-dimethoxy-3-nitrobenzene as the major product.

Critical Safety Mandates for Nitration Reactions

WARNING: Nitration reactions are highly exothermic and can proceed with extreme violence if not properly controlled. The reagents are severely corrosive. Strict adherence to safety protocols is essential.[6]

  • Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[7][8]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[9][10] An emergency eyewash station and safety shower must be immediately accessible.[8]

  • Reactivity Hazards: Nitric acid is a powerful oxidizer and reacts violently with many organic compounds, reducing agents, and metals.[9][10] The reaction generates significant heat, and thermal runaway can lead to an explosion.[7] Never add organic material to a hot nitrating mixture.

  • Spill & Exposure Protocol:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

    • Spills: Neutralize small spills with an appropriate agent like sodium carbonate or sodium bicarbonate. Absorb with an inert material like sand or vermiculite.[10] For large spills, evacuate the area and contact emergency personnel.

Detailed Experimental Protocol

This protocol is designed for the controlled mononitration of this compound.

Materials & Equipment
Reagents & MaterialsEquipment
This compound100 mL Three-neck round-bottom flask
Concentrated Sulfuric Acid (H₂SO₄, 98%)25 mL Dropping funnel
Concentrated Nitric Acid (HNO₃, 70%)Magnetic stirrer and stir bar
Dichloromethane (DCM)Thermometer
Saturated Sodium Bicarbonate (NaHCO₃) solutionIce-water bath
Brine (saturated NaCl solution)250 mL Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Crushed IceBeakers and Erlenmeyer flasks
Step-by-Step Methodology

Part 1: Preparation of the Nitrating Mixture (Critical Step)

  • Equip a 100 mL three-neck flask with a magnetic stir bar and a thermometer. Place the flask in a large ice-water bath.

  • To the flask, add 20 mL of concentrated sulfuric acid (98%). Begin stirring and allow the acid to cool to below 5 °C.

  • CAUTIOUSLY , add 5 mL of concentrated nitric acid (70%) dropwise to the cold, stirred sulfuric acid using a dropping funnel. Rationale: This addition is extremely exothermic. The rate of addition must be slow enough to ensure the internal temperature of the mixture never exceeds 15 °C . A higher temperature can lead to the formation of dangerous side products and increase the risk of a runaway reaction.

  • Once the addition is complete, allow the nitrating mixture to stir in the ice bath for an additional 10 minutes to ensure homogeneity and cooling.

Part 2: Nitration Reaction

  • In a separate beaker, dissolve 5.0 g of this compound in 15 mL of dichloromethane.

  • Transfer this substrate solution to the dropping funnel.

  • Add the substrate solution dropwise to the cold, stirred nitrating mixture prepared in Part 1. Rationale: Controlling the rate of addition is paramount for managing the reaction exotherm. The internal temperature of the reaction flask must be rigorously maintained between 0 and 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part 3: Work-up and Product Isolation

  • Prepare a 500 mL beaker containing approximately 200 g of crushed ice.

  • VERY SLOWLY and CAREFULLY , pour the reaction mixture from the flask onto the crushed ice with vigorous stirring. Rationale: This quenching step is highly exothermic and will generate fumes. Performing this slowly and with efficient cooling prevents splashing of corrosive material. The crude product should precipitate as a solid.

  • Allow the ice to melt, then transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous mixture with dichloromethane (3 x 40 mL). Rationale: The organic product is more soluble in the DCM layer, allowing for its separation from the aqueous acid and byproducts.

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • 50 mL of deionized water

    • 50 mL of saturated sodium bicarbonate solution (repeat until effervescence ceases). Rationale: This neutralizes and removes any residual strong acids.

    • 50 mL of brine. Rationale: This helps to remove residual water from the organic phase.

  • Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Rationale: Removing all traces of water is crucial before solvent evaporation.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically a pale yellow solid.

Purification and Characterization
  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[11]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure and regiochemistry of nitration.[12][13]

    • FT-IR Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (approx. 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and other functional groups.

    • Mass Spectrometry: To confirm the molecular weight of the product.

Visualized Workflow and Mechanism

Nitration_Workflow cluster_prep Part 1: Preparation cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up & Isolation cluster_analysis Part 4: Analysis A Cool H₂SO₄ in Ice Bath B Slowly Add HNO₃ (T < 15 °C) A->B Dropwise D Add Substrate to Nitrating Mixture (T < 10 °C) B->D C Prepare Substrate in DCM C->D E Stir & Monitor (TLC) D->E F Quench on Crushed Ice E->F G Extract with DCM F->G H Wash (H₂O, NaHCO₃, Brine) G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify (Recrystallization/ Chromatography) I->J K Characterize (NMR, IR, MS) J->K Mechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium Ion) reagents->electrophile Step 1: Formation of Electrophile sigma_complex electrophile->sigma_complex Step 2: Nucleophilic Attack aromatic <this compound> aromatic->sigma_complex Step 2: Nucleophilic Attack product sigma_complex->product Step 3: Deprotonation acid_regen H₂SO₄ sigma_complex->acid_regen Step 3: Deprotonation base HSO₄⁻ base->product Step 3: Deprotonation base->acid_regen Step 3: Deprotonation

Caption: Simplified mechanism for electrophilic aromatic nitration.

References

  • (Note: While the title is relevant, the specific content of YouTube videos can change. General safety principles for nitration are widely documented in chemical safety literature.)

Sources

The Strategic Role of 1,2-Difluoro-4,5-dimethoxybenzene in the Synthesis of Advanced Calamitic Liquid Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Mesogens

In the relentless pursuit of high-performance liquid crystal displays (LCDs) and photonic devices, the molecular architecture of the constituent mesogens is of paramount importance. The precise arrangement of atoms within a liquid crystal molecule dictates its macroscopic properties, including dielectric anisotropy (Δε), birefringence (Δn), viscosity, and the nature of its mesophases. Fluorinated liquid crystals have become indispensable in modern display technologies, primarily due to the unique properties conferred by the fluorine atom: high electronegativity, small van der Waals radius, and the ability to form strong, stable C-F bonds.[1][2]

This application note delves into the pivotal role of a specific, highly functionalized building block, 1,2-difluoro-4,5-dimethoxybenzene , in the rational design and synthesis of advanced calamitic (rod-shaped) liquid crystals. The strategic placement of two vicinal fluorine atoms and two methoxy groups on the phenyl core provides a powerful tool for tuning the electronic and steric properties of the resulting mesogens, thereby influencing their self-assembly and electro-optical behavior.[2][3] We will explore the synthetic utility of this building block, propose a detailed protocol for the synthesis of a novel liquid crystal, and discuss the anticipated properties of the final product based on established structure-property relationships.

Causality of Molecular Design: The Influence of the 1,2-Difluoro-4,5-dimethoxy Core

The incorporation of the this compound moiety into a calamitic liquid crystal structure is a deliberate design choice aimed at achieving specific performance characteristics. The interplay between the fluoro and methoxy substituents is key to this strategy.

  • Lateral Difluoro Substitution: The two fluorine atoms positioned laterally on the aromatic core introduce a strong dipole moment perpendicular to the long molecular axis. This is a well-established strategy for inducing negative dielectric anisotropy (Δε < 0).[1][4] Materials with negative Δε are essential for display modes such as Vertical Alignment (VA), which offer high contrast ratios and wide viewing angles. The steric effect of the fluorine atoms, though small, can also disrupt intermolecular packing, leading to lower melting points and reduced viscosity, which are desirable for faster switching times in display devices.[5]

  • Dimethoxy Substitution: The methoxy groups (-OCH₃) are electron-donating and contribute to the overall polarity of the molecule. More importantly, they serve as synthetic handles for the introduction of flexible alkyl or alkoxy chains. These terminal chains are crucial for promoting and stabilizing liquid crystalline phases by providing the necessary molecular flexibility and aspect ratio.[6][7] The length and branching of these chains can be systematically varied to fine-tune the mesophase type (e.g., nematic, smectic) and transition temperatures.

The combination of these features in a single building block allows for the creation of liquid crystals with a tailored balance of properties, making this compound a valuable precursor for next-generation display materials.

Proposed Synthesis of a Novel Calamitic Liquid Crystal

Herein, we propose a robust, multi-step synthetic route to a novel calamitic liquid crystal, 4'-(hexyloxy)-[1,1'-biphenyl]-4-yl 3,4-difluoro-5-(hexyloxy)benzoate (LC-DFDB-6) , utilizing this compound as the starting material. This proposed synthesis is grounded in well-established and reliable organic transformations.

Synthetic Workflow Diagram

G cluster_0 Synthesis of the Core Acid cluster_1 Synthesis of the Biphenyl Alcohol cluster_2 Final Esterification A This compound B 3,4-Difluoro-5-methoxyphenol A->B BBr3, DCM Selective Demethylation C 1,2-Difluoro-4-(hexyloxy)-5-methoxybenzene B->C 1-Bromohexane, K2CO3 Williamson Ether Synthesis D 2,3-Difluoro-4-(hexyloxy)phenol C->D BBr3, DCM Demethylation E 4-Bromo-2,3-difluoro-1-(hexyloxy)benzene D->E NBS, Acetonitrile Bromination F 3,4-Difluoro-5-(hexyloxy)benzoic Acid E->F 1. n-BuLi, THF 2. CO2 Carboxylation I LC-DFDB-6 F->I DCC, DMAP, DCM Steglich Esterification G 4-Bromo-4'-hydroxybiphenyl H 4'-(Hexyloxy)-[1,1'-biphenyl]-4-ol G->H 1-Bromohexane, K2CO3 Williamson Ether Synthesis H->I

Caption: Proposed synthetic workflow for LC-DFDB-6.

Detailed Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Part 1: Synthesis of 3,4-Difluoro-5-(hexyloxy)benzoic Acid (F)

Protocol 1.1: Selective Mono-Demethylation of this compound (A → B)

  • Rationale: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.[8][9] By carefully controlling the stoichiometry (using approximately one equivalent), selective mono-demethylation can be achieved, particularly when one methoxy group is sterically less hindered or electronically more activated.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (1.0 M in DCM, 1.05 eq) dropwise over 30 minutes, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of water, followed by 1 M HCl.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3,4-difluoro-5-methoxyphenol (B).

Protocol 1.2: Williamson Ether Synthesis (B → C)

  • Rationale: This classic Sₙ2 reaction is a highly efficient method for forming ethers from phenols and alkyl halides.[10][11] Potassium carbonate is a suitable base for deprotonating the phenol.

  • Procedure:

    • To a solution of 3,4-difluoro-5-methoxyphenol (B) (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) and 1-bromohexane (1.2 eq).

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by column chromatography to obtain 1,2-difluoro-4-(hexyloxy)-5-methoxybenzene (C).

Protocol 1.3: Demethylation (C → D)

  • Rationale: The remaining methyl ether is cleaved using BBr₃ under similar conditions as Protocol 1.1.

  • Procedure: Follow the procedure outlined in Protocol 1.1, using 1,2-difluoro-4-(hexyloxy)-5-methoxybenzene (C) as the starting material to yield 2,3-difluoro-4-(hexyloxy)phenol (D).

Protocol 1.4: Bromination (D → E)

  • Rationale: Regioselective bromination of the activated phenol ring is achieved using N-bromosuccinimide (NBS). The position para to the activating hydroxyl group is the most likely site of bromination.

  • Procedure:

    • Dissolve 2,3-difluoro-4-(hexyloxy)phenol (D) (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.

    • Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield 4-bromo-2,3-difluoro-1-(hexyloxy)benzene (E).

Protocol 1.5: Carboxylation (E → F)

  • Rationale: This is a standard method for converting an aryl bromide to a carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide (dry ice).

  • Procedure:

    • Dissolve 4-bromo-2,3-difluoro-1-(hexyloxy)benzene (E) (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add an excess of crushed dry ice to the reaction mixture.

    • Allow the mixture to warm to room temperature, then quench with 1 M HCl.

    • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Recrystallize the crude product to obtain 3,4-difluoro-5-(hexyloxy)benzoic acid (F).

Part 2: Synthesis of 4'-(Hexyloxy)-[1,1'-biphenyl]-4-ol (H)

Protocol 2.1: Williamson Ether Synthesis

  • Rationale: Similar to Protocol 1.2, this step attaches the second hexyloxy tail to the biphenyl core.

  • Procedure: Follow the procedure in Protocol 1.2, using 4-bromo-4'-hydroxybiphenyl (G) as the starting material to yield 4'-(hexyloxy)-[1,1'-biphenyl]-4-ol (H).

Part 3: Final Esterification to Yield LC-DFDB-6

Protocol 3.1: Steglich Esterification (F + H → I)

  • Rationale: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one or both components are sterically hindered or sensitive.[2][5] It uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Procedure:

    • Dissolve 3,4-difluoro-5-(hexyloxy)benzoic acid (F) (1.0 eq), 4'-(hexyloxy)-[1,1'-biphenyl]-4-ol (H) (1.05 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the final liquid crystal, LC-DFDB-6 (I) .

Characterization and Anticipated Properties

The synthesized compound and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, to confirm their structures. The mesomorphic properties of the final product, LC-DFDB-6, would be investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[6][12]

Data Presentation: Predicted Properties of LC-DFDB-6

Based on data from structurally similar liquid crystals containing 2,3-difluorophenyl units and biphenyl cores, we can predict the following properties for LC-DFDB-6.[3][10][13]

PropertyPredicted Value/RangeRationale & References
Phase Transitions (°C) Cr ↔ N: ~80-100N ↔ I: ~150-180The presence of two flexible C₆ chains and a three-ring core typically results in a stable nematic phase over a broad temperature range.[6][9]
Dielectric Anisotropy (Δε) -2.0 to -4.0The lateral 1,2-difluoro substitution pattern is known to induce a significant negative dielectric anisotropy.[1][4]
Birefringence (Δn) 0.15 - 0.20The biphenyl benzoate core provides a high degree of π-conjugation, leading to moderate to high birefringence.[7][14]

Logical Framework for Synthesis and Property Tuning

G cluster_core Core Synthesis cluster_tail Tail Synthesis cluster_final Final Assembly cluster_properties Property Tuning A This compound B Functionalized Difluorophenol Core A->B Demethylation & Etherification E Target Liquid Crystal (LC-DFDB-6) B->E C Biphenyl Precursor D Functionalized Biphenyl Tail C->D Etherification D->E Esterification (Steglich or Mitsunobu) F Negative Δε E->F via Difluoro Core G Nematic Range E->G via Alkoxy Chains H Birefringence (Δn) E->H via Biphenyl Core

Caption: Logical relationship between synthesis and property tuning.

Conclusion and Future Outlook

This application note has outlined the strategic importance of this compound as a precursor for advanced calamitic liquid crystals. The unique substitution pattern of this molecule allows for the synthesis of mesogens with desirable properties, particularly negative dielectric anisotropy, which is crucial for modern display technologies. The detailed, literature-grounded protocol provides a clear pathway for the synthesis of a novel liquid crystal, LC-DFDB-6. The principles and methods described herein are broadly applicable and can be adapted for the creation of a wide range of fluorinated mesogens with tailored properties, thereby enabling further innovation in the field of liquid crystal materials science.

References

Sources

Application Notes and Protocols: Synthetic Routes to Derivatives of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2-Difluoro-4,5-dimethoxybenzene Scaffold

The this compound core, also known as 4,5-difluoroveratrole, is a polysubstituted aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] The unique interplay of its substituents dictates its chemical behavior and utility as a versatile building block. The two methoxy groups are moderate activating groups for electrophilic aromatic substitution, while the two fluorine atoms have a profound impact on the molecule's properties. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can modulate the pKa of nearby functional groups and create favorable interactions with biological targets.[2] This strategic incorporation of fluorine is a well-established method for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, robust and flexible synthetic routes to this core and its derivatives are highly sought after.

This guide provides a detailed overview of the primary synthetic strategies for accessing and functionalizing the this compound scaffold, complete with theoretical justifications and actionable laboratory protocols.

Part 1: Synthesis of the Core Scaffold: this compound

Accessing the 4,5-difluoroveratrole core can be approached from two main retrosynthetic disconnections: either by introducing the fluorine atoms onto a pre-existing dimethoxybenzene ring or by installing the methoxy groups onto a fluorinated benzene precursor.

Route A: Electrophilic Fluorination of 1,2-Dimethoxybenzene (Veratrole)

This is the most direct conceptual approach, involving the direct fluorination of commercially available 1,2-dimethoxybenzene (veratrole). The two methoxy groups are ortho-, para-directing activators, and since the positions para to each methoxy group are occupied by the other, electrophilic attack is directed to the positions that will ultimately bear the fluorine atoms.

However, direct electrophilic fluorination of highly activated aromatic rings like veratrole can be challenging. Strong electrophilic fluorinating agents, such as Selectfluor®, can sometimes lead to side reactions, including the formation of quaternary ammonium salts, particularly with certain substrates.[3] Careful selection of the fluorinating agent and reaction conditions is paramount to achieving the desired difluorinated product.

Diagram: Electrophilic Fluorination of Veratrole

Veratrole 1,2-Dimethoxybenzene (Veratrole) Product This compound Veratrole->Product Acetonitrile, rt Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Reagent->Veratrole

Caption: A direct approach via electrophilic fluorination of veratrole.

Protocol 1: Electrophilic Difluorination of Veratrole

  • Materials:

    • 1,2-Dimethoxybenzene (Veratrole)

    • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere, add Selectfluor® (2.2 eq) portion-wise at room temperature.

    • Causality: Acetonitrile is a common polar aprotic solvent for Selectfluor® reactions. Adding the fluorinating agent in portions helps to control any potential exotherm.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require stirring for 12-48 hours.

    • Upon completion, quench the reaction by pouring it into saturated aqueous NaHCO₃.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Starting MaterialReagentEquivalentsSolventTypical Yield
VeratroleSelectfluor®2.2Acetonitrile40-60%
Route B: Double Nucleophilic Aromatic Substitution (SNAr)

An alternative and often more reliable strategy involves the displacement of leaving groups from a polyfluorinated aromatic ring with sodium methoxide. The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack, making them good leaving groups in SNAr reactions.[4][5] Starting from a compound like 1,2,4,5-tetrafluorobenzene, sequential substitution with two equivalents of methoxide can yield the desired product.

The SNAr mechanism proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of multiple electron-withdrawing fluorine atoms stabilizes this intermediate, facilitating the reaction.

Diagram: Double SNAr Reaction

Tetrafluorobenzene 1,2,4,5-Tetrafluorobenzene Intermediate 1,2,5-Trifluoro-4-methoxybenzene Tetrafluorobenzene->Intermediate 1.0 eq NaOMe, DMF Product This compound Intermediate->Product 1.0 eq NaOMe, DMF, Δ Reagent Sodium Methoxide (NaOMe) Reagent->Tetrafluorobenzene Reagent->Intermediate

Caption: Stepwise synthesis via double nucleophilic aromatic substitution.

Protocol 2: Double SNAr with Sodium Methoxide

  • Materials:

    • 1,2,4,5-Tetrafluorobenzene

    • Sodium methoxide (NaOMe)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Prepare a solution of sodium methoxide by carefully adding sodium metal (2.1 eq) to anhydrous methanol under nitrogen. After the sodium has completely reacted, remove the excess methanol under vacuum. Dissolve the resulting solid NaOMe in anhydrous DMF (to achieve a final substrate concentration of ~0.5 M).

    • Trustworthiness: Using freshly prepared sodium methoxide ensures high reactivity and avoids contamination from atmospheric moisture.

    • Add 1,2,4,5-tetrafluorobenzene (1.0 eq) dropwise to the stirred NaOMe solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor by GC-MS.

    • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and carefully pour it into ice-cold 1 M HCl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Starting MaterialReagentEquivalentsSolventTypical Yield
1,2,4,5-TetrafluorobenzeneNaOMe2.1DMF75-90%

Part 2: Synthesis of Derivatives from the Core Scaffold

Once the this compound core is obtained, it can be further functionalized to generate a library of derivatives. The primary strategies involve electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

The electronic nature of the this compound ring is a balance between the activating, ortho-, para-directing methoxy groups and the deactivating, ortho-, para-directing fluorine atoms. The net effect is a moderately activated ring. Electrophilic substitution will occur at the two available positions (C3 and C6), which are ortho to one methoxy group and meta to the other.

Protocol 3: Nitration of this compound

  • Materials:

    • This compound

    • Fuming nitric acid (HNO₃)

    • Acetic anhydride

    • Ice-water bath

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, add acetic anhydride.

    • Slowly add fuming nitric acid (1.1 eq) to the acetic anhydride while maintaining the temperature below 10 °C. This generates acetyl nitrate in situ.

    • Expertise: Using acetyl nitrate as the nitrating agent provides milder conditions compared to the traditional H₂SO₄/HNO₃ mixture, which can be crucial for preventing decomposition of the methoxy-substituted ring.

    • Add a solution of this compound (1.0 eq) in a minimal amount of acetic anhydride dropwise to the nitrating mixture.

    • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid precipitate, 1,2-difluoro-3-nitro-4,5-dimethoxybenzene, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Metal-Catalyzed Cross-Coupling Reactions

To introduce a wider variety of substituents, metal-catalyzed cross-coupling reactions are indispensable tools. This first requires the introduction of a suitable handle for coupling, typically a bromine or iodine atom, onto the aromatic core via electrophilic halogenation. The resulting aryl halide can then participate in various palladium-catalyzed reactions.

Diagram: Cross-Coupling Workflow

Core 1,2-Difluoro-4,5- dimethoxybenzene Halide 3-Bromo-1,2-difluoro- 4,5-dimethoxybenzene Core->Halide NBS, DMF Suzuki Suzuki Coupling (Aryl Boronic Acid) Halide->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Halide->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine) Halide->Buchwald Product_Aryl Aryl Derivative Suzuki->Product_Aryl Pd Catalyst, Base Product_Alkyne Alkynyl Derivative Sonogashira->Product_Alkyne Pd/Cu Catalysts, Base Product_Amine Amino Derivative Buchwald->Product_Amine Pd Catalyst, Base

Caption: General workflow for derivatization via cross-coupling.

Protocol 4: Bromination of the Core Scaffold

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF (0.2 M).

    • Add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.

    • Stir the mixture for 2-4 hours. Monitor the reaction progress by GC-MS.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to obtain 3-bromo-1,2-difluoro-4,5-dimethoxybenzene.

Protocol 5: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • 3-Bromo-1,2-difluoro-4,5-dimethoxybenzene

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

    • Toluene/Ethanol mixture (e.g., 3:1)

  • Procedure:

    • To a flask, add 3-bromo-1,2-difluoro-4,5-dimethoxybenzene (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2 M Na₂CO₃ solution.

    • Authoritative Grounding: Degassing the solvents and reagents is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

    • Heat the mixture to reflux (typically 80-100 °C) and stir under nitrogen until the starting material is consumed (as monitored by TLC or GC-MS).

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to yield the desired biaryl product.

Reaction TypeCoupling PartnerCatalyst SystemBaseTypical Yield
Suzuki Arylboronic AcidPd(PPh₃)₄Na₂CO₃70-95%
Sonogashira Terminal AlkynePd(PPh₃)₄, CuIEt₃N65-90%
Buchwald-Hartwig AminePd₂(dba)₃, LigandNaOtBu60-85%

Conclusion

The synthetic routes outlined in these application notes provide researchers with a versatile toolbox for the synthesis and derivatization of the this compound scaffold. The choice between electrophilic fluorination of veratrole and nucleophilic substitution on a polyfluorinated precursor for the core synthesis will depend on substrate availability, scale, and desired purity. For derivatization, the robust and predictable nature of electrophilic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space, facilitating the development of novel compounds for pharmaceutical, agrochemical, and material science applications.

References

  • Electrophilic Fluorination of Aromatic Compounds. YouTube, uploaded by Chemistry Steps, 24 June 2025, [Link]. (Note: This is a placeholder URL for illustrative purposes).

  • Synthesis of 4-fluoro-1,2-dimethoxybenzene. PrepChem.com, Accessed 1 Jan 2026, [Link].

  • 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Journal of Organic Chemistry, American Chemical Society, [Link].

  • This compound. Chem-Impex, Accessed 1 Jan 2026, [Link].

  • 1,2-Difluoro-4,5-dimetoxibenceno. Chem-Impex, Accessed 1 Jan 2026, [Link].

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, National Institutes of Health, [Link].

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, MDPI, [Link].

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST Technical Series Publications, National Institute of Standards and Technology, [Link].

  • Fluorination Reactions. Professor Steven V. Ley Research Group, University of Cambridge, [Link].

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, Royal Society of Chemistry, [Link].

  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar, [Link].

  • Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. Journal of the Chemical Society (Resumed), Royal Society of Chemistry, [Link].

  • Electrophilic Fluorination using 3 different reagents. YouTube, uploaded by Chemistry: The Mystery of Molecules, 24 October 2021, [Link]. (Note: This is a placeholder URL for illustrative purposes).

  • Veratrole. PubChem, National Institutes of Health, [Link].

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, MDPI, [Link].

  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, MDPI, [Link].

Sources

Application Notes & Protocols: 1,2-Difluoro-4,5-dimethoxybenzene in the Preparation of Organometallic Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Catalytic and Material Possibilities

1,2-Difluoro-4,5-dimethoxybenzene is a versatile aromatic building block with significant potential in the synthesis of novel organometallic complexes.[1][2] Its unique electronic properties, stemming from the interplay of electron-withdrawing fluorine atoms and electron-donating methoxy groups, make it an attractive scaffold for designing specialized ligands.[3] The strategic placement of these functional groups allows for the fine-tuning of the electronic and steric environment around a metal center, which is a cornerstone of modern catalyst design and materials science.[1][3]

The incorporation of fluorine atoms into ligands can enhance the stability and catalytic activity of the resulting metal complexes.[2] Furthermore, the methoxy groups provide convenient handles for further functionalization or can influence the solubility and electronic character of the final complex.[3] This guide provides detailed protocols for the transformation of this compound into a valuable bis(phosphine) ligand and its subsequent use in the preparation of a bimetallic organometallic complex. The methodologies presented are grounded in established synthetic strategies and are designed to be adaptable for various research applications.

Strategic Approach: From Aromatic Precursor to Bimetallic Complex

The overall strategy involves a two-step process:

  • Ligand Synthesis: Functionalization of the this compound core to introduce coordinating atoms. In this protocol, we will focus on the synthesis of a bis(phosphine) ligand via a directed ortho-lithiation reaction.

  • Complexation: Reaction of the newly synthesized ligand with a suitable metal precursor to form the desired organometallic complex. We will detail the preparation of a bimetallic nickel complex.

This approach is modular, allowing for variations in the phosphine substituents and the choice of metal to tailor the properties of the final complex for specific applications.

Part 1: Synthesis of 1,2-Bis(diphenylphosphino)-3,6-difluoro-4,5-dimethoxybenzene

This protocol details the synthesis of a novel bis(phosphine) ligand from this compound. The methodology is adapted from a similar procedure for the 1,4-difluoro isomer, which utilizes a directed ortho-lithiation followed by quenching with an electrophilic phosphine source.[4]

Causality of Experimental Choices:

  • Directed ortho-Lithiation: The methoxy groups on the aromatic ring are known to direct lithiation to the adjacent ortho positions. This is a powerful and regioselective method for C-H activation and functionalization.

  • Low Temperature: The reaction is conducted at a very low temperature (-78 °C) to prevent unwanted side reactions and ensure the stability of the organolithium intermediates.

  • Chlorodiphenylphosphine: This is a common and effective electrophile for introducing phosphine groups onto an aromatic ring.

Experimental Protocol

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Chlorodiphenylphosphine (ClPPh₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler for maintaining low temperature

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere of argon, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution via syringe. The solution may change color. Stir the reaction mixture at -78 °C for 2 hours.

  • Phosphination: In a separate flask, dissolve chlorodiphenylphosphine (2.5 eq) in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-bis(diphenylphosphino)-3,6-difluoro-4,5-dimethoxybenzene ligand.

Expected Characterization Data:

Technique Expected Observations
¹H NMR Resonances for methoxy protons and aromatic protons of the diphenylphosphino groups.
³¹P NMR A singlet in the typical range for triarylphosphines.
¹⁹F NMR A singlet or complex multiplet depending on P-F coupling.
Mass Spec. Molecular ion peak corresponding to the expected mass of the product.

Part 2: Synthesis of a Bimetallic Nickel Complex

This protocol describes the use of the newly synthesized bis(phosphine) ligand to prepare a bimetallic nickel complex. The binucleating nature of the ligand allows for the coordination of two metal centers. This procedure is adapted from the synthesis of a similar complex using a phosphine-functionalized hydroquinone ligand.[4]

Causality of Experimental Choices:

  • Bimetallic Complex Formation: The spatial arrangement of the two phosphine groups on the ligand scaffold is suitable for coordinating to two separate metal centers, leading to the formation of a bimetallic complex.

  • Labile Ligands: The starting nickel complex, bis(triphenylphosphine)nickel(II) dichloride, contains labile triphenylphosphine ligands that can be readily displaced by the newly synthesized, more strongly coordinating bis(phosphine) ligand.

Experimental Protocol

Materials:

  • 1,2-Bis(diphenylphosphino)-3,6-difluoro-4,5-dimethoxybenzene (from Part 1)

  • Bis(triphenylphosphine)nickel(II) dichloride (NiCl₂(PPh₃)₂)

  • Anhydrous toluene

  • Anhydrous pentane

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Cannula for liquid transfer

  • Filter frit

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the bis(phosphine) ligand (1.0 eq) in anhydrous toluene.

  • Addition of Nickel Precursor: In a separate flask, prepare a slurry of bis(triphenylphosphine)nickel(II) dichloride (2.0 eq) in anhydrous toluene.

  • Complexation Reaction: Transfer the nickel precursor slurry to the ligand solution via cannula.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4 hours. A color change and/or precipitation of the product may be observed.

  • Isolation: Allow the reaction to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration through a filter frit. If not, reduce the volume of the solvent under vacuum to induce precipitation.

  • Washing and Drying: Wash the collected solid with anhydrous pentane to remove any soluble impurities. Dry the product under vacuum.

Expected Characterization Data:

Technique Expected Observations
³¹P NMR A downfield shift of the phosphorus signal upon coordination to the nickel center, potentially with broadening.
Elemental Analysis Should correspond to the calculated values for the proposed bimetallic complex structure.
X-ray Crystallography Would provide definitive structural confirmation of the bimetallic complex.

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complexation A This compound B Directed ortho-Lithiation (n-BuLi, -78°C) A->B C Dilithiated Intermediate B->C D Phosphination (ClPPh₂, -78°C to RT) C->D E 1,2-Bis(diphenylphosphino)-3,6-difluoro- 4,5-dimethoxybenzene (Ligand) D->E F Bis(phosphine) Ligand E->F H Complexation Reaction (Toluene, 80°C) F->H G NiCl₂(PPh₃)₂ (Nickel Precursor) G->H I Bimetallic Nickel Complex H->I

Caption: Synthetic workflow for the preparation of a bimetallic nickel complex.

Applications and Future Directions

The organometallic complexes derived from this compound-based ligands hold promise in various fields:

  • Homogeneous Catalysis: The electronic tuning afforded by the fluoro and methoxy substituents can be exploited to modulate the activity and selectivity of catalysts for cross-coupling reactions, hydrogenations, and other important organic transformations.[3]

  • Materials Science: The rigid and well-defined structures of these complexes make them interesting candidates for the development of new materials with tailored electronic or photophysical properties.

  • Drug Development: While the direct application in drug development is less common for such complexes, the synthetic intermediates and methodologies can be valuable in the broader context of medicinal chemistry.[1][2]

Further research could explore the synthesis of a wider range of ligands by varying the phosphine substituents or by introducing other donor atoms (e.g., nitrogen, sulfur). The coordination chemistry of these ligands with other transition metals (e.g., palladium, platinum, rhodium, gold) is also a rich area for investigation, potentially leading to the discovery of novel complexes with unique reactivity and properties.[1]

References

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. Phosphine Functionalized Cp C Ligands and Their Metal Complexes. Available from: [Link]

  • ACS Publications. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics. Available from: [Link]

  • NIH. Phosphine and Selenoether peri-Substituted Acenaphthenes and Their Transition-Metal Complexes: Structural and NMR Investigations. PMC. Available from: [Link]

  • NIH. Preparation of phosphines through C–P bond formation. PMC. Available from: [Link]

  • ScienceDirect. 1,4-Bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their P-oxides. Available from: [Link]

Sources

Application Notes and Protocols for the Functionalization of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,2-Difluoro-4,5-dimethoxybenzene Scaffold

This compound, also known as 4,5-difluoroveratrole, is a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two electron-donating methoxy groups and two electron-withdrawing fluorine atoms on a benzene ring, imparts distinct chemical properties that are highly valuable in the design of novel pharmaceuticals and agrochemicals.[1] The methoxy groups activate the ring towards electrophilic substitution and provide sites for directed metalation, while the fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This guide provides a comprehensive overview of key functionalization protocols for this important scaffold, offering detailed, field-proven methodologies and the scientific rationale behind them.

Regioselectivity in Electrophilic Aromatic Substitution

The functionalization of this compound via electrophilic aromatic substitution is governed by the interplay of the directing effects of its substituents. The methoxy groups are strong activating, ortho, para-directing groups, while the fluorine atoms are deactivating, yet also ortho, para-directing. In this specific substitution pattern, the positions C3 and C6 are equivalent and are ortho to a methoxy group and meta to the other, and also ortho to one fluorine and para to the other. The positions C1 and C2 are already substituted. This electronic arrangement makes the C3 and C6 positions the most likely sites for electrophilic attack.

Bromination: Gateway to Cross-Coupling Reactions

The introduction of a bromine atom onto the this compound core is a critical first step for subsequent functionalization via palladium-catalyzed cross-coupling reactions. While direct bromination of this specific substrate is not widely documented, a reliable protocol can be adapted from the bromination of the closely related 1,2-dimethoxybenzene (veratrole).

Protocol: Electrophilic Bromination using Bromine in Acetic Acid

This protocol is adapted from the well-established method for the dibromination of veratrole.[2] The reaction proceeds via electrophilic aromatic substitution, where molecular bromine is the electrophile. The electron-rich nature of the dimethoxybenzene ring facilitates the reaction.

Reaction Scheme:

Caption: Bromination of this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water.

  • Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 3-bromo-1,2-difluoro-4,5-dimethoxybenzene.

Causality and Insights: The use of glacial acetic acid as a solvent helps to moderate the reactivity of bromine. The low temperature helps to control the reaction and prevent over-bromination. The sodium bisulfite quench is essential to remove unreacted bromine, which can interfere with purification and subsequent reactions.

Directed Ortho-Metalation (DoM): A Powerful Tool for C-C Bond Formation

Directed ortho-metalation is a highly regioselective method for the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG).[3][4][5] The methoxy groups in this compound can act as effective DMGs, directing lithiation to the adjacent C3 or C6 positions. The resulting aryllithium species can then be trapped with a variety of electrophiles.

Protocol: Lithiation and Subsequent Quench with an Electrophile (e.g., DMF for Formylation)

This protocol outlines the generation of the 3-lithio derivative followed by trapping with N,N-dimethylformamide (DMF) to introduce a formyl group. This serves as an example, and other electrophiles can be used to introduce different functionalities.

Workflow:

Caption: Directed ortho-Metalation and Electrophilic Quench.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.5 eq) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,3-difluoro-4,5-dimethoxybenzaldehyde.

Causality and Insights: The use of a strong alkyllithium base like n-BuLi is necessary to deprotonate the aromatic C-H bond. The low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate. Anhydrous conditions are paramount as organolithium reagents are highly reactive towards water.

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7]

This protocol describes a typical Suzuki-Miyaura coupling reaction using the previously synthesized bromo-derivative.

Reaction Scheme:

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

  • 3-Bromo-1,2-difluoro-4,5-dimethoxybenzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add 3-bromo-1,2-difluoro-4,5-dimethoxybenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Insights: The choice of a bulky, electron-rich phosphine ligand like SPhos is often crucial for the coupling of electron-rich aryl bromides, as it promotes the rate-limiting oxidative addition step.[8] The base is essential for the transmetalation step of the catalytic cycle.

ReactionCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[8][9]

This protocol provides a general procedure for the amination of the bromo-derivative.

Reaction Scheme:

Caption: Buchwald-Hartwig Amination Reaction.

Materials:

  • 3-Bromo-1,2-difluoro-4,5-dimethoxybenzene (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 3-bromo-1,2-difluoro-4,5-dimethoxybenzene and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Insights: The use of a strong, non-nucleophilic base like sodium tert-butoxide is common in Buchwald-Hartwig aminations.[5] The choice of a bulky electron-rich phosphine ligand like XPhos is critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

ReactionCatalystLigandBaseSolventTemperature (°C)
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene100-110

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, which is typically formed from DMF and phosphorus oxychloride (POCl₃).[8][10][11][12][13][14][15]

Protocol: Vilsmeier-Haack Formylation of this compound

Reaction Scheme:

Caption: Vilsmeier-Haack Formylation.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Deionized water

Procedure:

  • In a fume hood, cool a solution of DMF in DCE to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound in DCE to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Insights: The Vilsmeier reagent is a mild electrophile, making this reaction suitable for electron-rich aromatic compounds. The temperature of the reaction can be adjusted based on the reactivity of the substrate; more activated rings may require lower temperatures.

Conclusion

The protocols detailed in this guide provide a robust framework for the functionalization of the this compound scaffold. By leveraging a combination of classic electrophilic aromatic substitution, modern directed metalation, and powerful palladium-catalyzed cross-coupling reactions, researchers can access a diverse array of novel chemical entities with significant potential in drug discovery and materials science. Careful attention to the specific reaction conditions and an understanding of the underlying chemical principles are key to achieving successful and reproducible outcomes.

References

  • Buchwald–Hartwig amination. (2024, November 28). In Wikipedia. [Link]

  • Directed ortho metalation. (2023, August 15). In Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (2024, October 29). In Wikipedia. [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. (n.d.). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction. (2009, August 19). Sciencemadness Discussion Board. Retrieved from [Link]

Sources

Application Note & Protocol: A Guideline for the Laboratory-Scale Synthesis of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part protocol for the laboratory-scale synthesis of 1,2-difluoro-4,5-dimethoxybenzene, a valuable fluorinated building block in medicinal chemistry and materials science.[1][2] The synthetic strategy begins with the methylation of catechol to produce the intermediate 1,2-dimethoxybenzene (veratrole), followed by a regioselective electrophilic difluorination using Selectfluor®. This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Scientific Background

This compound is an important aromatic compound whose structural motifs are prevalent in the design of novel pharmaceuticals and functional materials. The incorporation of fluorine atoms into organic molecules can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity, making them highly sought-after in drug discovery.[1][2] The title compound serves as a key intermediate for more complex molecular architectures.

The synthesis outlined herein follows a logical and efficient pathway. The first stage involves the formation of the veratrole backbone via a Williamson ether synthesis. This is a classic and reliable method for preparing aryl ethers. The second, and key, stage is the electrophilic aromatic substitution on the electron-rich veratrole ring. The methoxy groups are strongly activating and ortho-, para-directing, which facilitates the introduction of fluorine at the 4- and 5-positions.[3] For this critical step, we employ 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®. This reagent is a modern, safe, and highly effective source of electrophilic fluorine ("F+"), presenting a significant advantage over the use of hazardous and difficult-to-handle molecular fluorine (F₂) gas.[4][5]

Overall Synthetic Pathway

The synthesis is performed in two distinct stages, starting from commercially available catechol.

G cluster_0 Part A: Methylation cluster_1 Part B: Electrophilic Fluorination Catechol Catechol Veratrole 1,2-Dimethoxybenzene (Veratrole) Catechol->Veratrole  Dimethyl Sulfate, NaOH  Phase-Transfer Catalyst  H₂O/Toluene Veratrole_ref 1,2-Dimethoxybenzene (Veratrole) FinalProduct This compound Veratrole_ref->FinalProduct  Selectfluor®  CH₃CN, rt

Diagram 1: Overall two-step synthesis of the target compound.

Health and Safety Precautions

All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves, must be worn at all times.[6]

  • Dimethyl Sulfate (DMS): EXTREMELY TOXIC, corrosive, and a suspected carcinogen. It can be fatal if inhaled, swallowed, or absorbed through the skin. Handle with extreme caution using double-gloving and work exclusively in a fume hood. Prepare a quenching solution (e.g., 10% ammonia) to neutralize any spills and decontaminate glassware.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Avoid creating dust.

  • Selectfluor®: A strong oxidizing agent. Harmful if swallowed and may cause skin or respiratory irritation.[4][7] Keep away from combustible materials. Store in a cool, dry place.[8]

  • Acetonitrile (CH₃CN): Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

Always review the Safety Data Sheets (SDS) for all chemicals before commencing work.[5] An emergency eyewash and safety shower must be readily accessible.

Materials and Characterization Data

Reagents and Equipment
Reagent/MaterialGradeSupplier Recommendation
Catechol (Benzene-1,2-diol)Reagent (≥99%)Standard suppliers
Dimethyl Sulfate (DMS)Reagent (≥99%)Standard suppliers
Sodium Hydroxide (NaOH)ACS Reagent (≥97%)Standard suppliers
TolueneACS ReagentStandard suppliers
Benzyltriethylammonium chlorideReagent (≥98%)Standard suppliers
Selectfluor®Reagent (≥95%)Standard suppliers
Acetonitrile (CH₃CN)Anhydrous (≤50 ppm H₂O)Standard suppliers
Ethyl AcetateACS ReagentStandard suppliers
HexanesACS ReagentStandard suppliers
Magnesium Sulfate (MgSO₄)AnhydrousStandard suppliers
Standard Glassware------
Magnetic Stirrer/Hotplate------
Rotary Evaporator------
Silica Gel for Chromatography230-400 mesh---
Final Product Characterization
PropertyExpected Value
IUPAC Name This compound[9]
Synonyms 4,5-Difluoroveratrole[2]
CAS Number 203059-80-7[9][10]
Molecular Formula C₈H₈F₂O₂[9][11]
Molecular Weight 174.15 g/mol [10][11]
Appearance White to light yellow solid/powder[10][11]
Melting Point 41 - 45 °C[2][10]
¹H NMR (CDCl₃) δ (ppm) ~6.8 (t, 2H), ~3.8 (s, 6H)
¹³C NMR (CDCl₃) Chemical shifts will confirm the aromatic carbons and methoxy groups.
¹⁹F NMR (CDCl₃) A single peak is expected due to the symmetrical nature of the molecule.

Detailed Experimental Protocols

Part A: Synthesis of 1,2-Dimethoxybenzene (Veratrole)

Causality: This procedure is an adaptation of established phase-transfer catalysis methods for ether synthesis.[12][13] Sodium hydroxide deprotonates the phenolic hydroxyl groups of catechol, forming the highly nucleophilic disodium catecholate. The phase-transfer catalyst, benzyltriethylammonium chloride, shuttles the catecholate anion from the aqueous phase into the organic phase (toluene) where it can react with the dimethyl sulfate. This technique enhances reaction rates and avoids harsh, anhydrous conditions.

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add catechol (22.0 g, 0.2 mol), toluene (150 mL), and benzyltriethylammonium chloride (0.9 g, ~2 mol%).

  • In a separate beaker, prepare a solution of sodium hydroxide (17.6 g, 0.44 mol) in water (50 mL). Allow the solution to cool to room temperature.

  • Begin vigorous stirring of the flask contents and add the NaOH solution.

  • Carefully charge the dropping funnel with dimethyl sulfate (52.9 g, 0.42 mol). (Caution: Extreme Toxicity!)

  • Add the dimethyl sulfate dropwise to the reaction mixture over a period of 60-90 minutes. The reaction is exothermic; maintain the temperature between 35-45 °C using a water bath if necessary.

  • After the addition is complete, heat the mixture to 70 °C and maintain for 2 hours with continued vigorous stirring.

  • Allow the reaction to cool to room temperature. The mixture will separate into two layers.

  • Transfer the mixture to a separatory funnel. Remove and discard the lower aqueous layer.

  • Wash the organic layer sequentially with 10% NaOH solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude veratrole as an oil.

  • The product can be purified by vacuum distillation if necessary, but is often of sufficient purity for the subsequent step. Expected yield: >90%.

Part B: Synthesis of this compound

Causality: This step utilizes an electrophilic aromatic substitution mechanism. The veratrole ring, being electron-rich due to the two methoxy groups, acts as a nucleophile. Selectfluor® serves as the source of an electrophilic fluorine species ("F+"). The reaction proceeds regioselectively, with fluorination occurring at the positions para to the methoxy groups (C4 and C5), which are sterically accessible and electronically activated. Anhydrous acetonitrile is used as a polar aprotic solvent to dissolve both the substrate and the fluorinating agent.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,2-dimethoxybenzene (6.9 g, 0.05 mol) and anhydrous acetonitrile (100 mL).

  • Stir the solution at room temperature under a nitrogen atmosphere until the veratrole is fully dissolved.

  • In one portion, add Selectfluor® (37.2 g, 0.105 mol, 2.1 equivalents).

  • Seal the flask and stir the resulting suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water (200 mL) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10).

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a white or pale yellow solid. Expected yield: 60-75%.

Experimental Workflow Visualization

G cluster_A Part A: Veratrole Synthesis cluster_B Part B: Difluorination start Start A1 Assemble Apparatus & Charge Reagents (Catechol) start->A1 end_node End: Pure Product A2 Dropwise Addition of Dimethyl Sulfate A1->A2 A3 Heat Reaction (70 °C, 2h) A2->A3 A4 Aqueous Workup: Phase Separation & Washes A3->A4 A5 Dry & Concentrate (Rotary Evaporator) A4->A5 B1 Dissolve Veratrole in Anhydrous CH₃CN A5->B1 Intermediate Product B2 Add Selectfluor® (2.1 eq) B1->B2 B3 Stir at Room Temp (12-18h, N₂) B2->B3 B4 Aqueous Workup: Extraction with EtOAc B3->B4 B5 Dry & Concentrate B4->B5 B6 Purification by Flash Column Chromatography B5->B6 Analysis Characterization: NMR, MS, MP B6->Analysis Purified Product Analysis->end_node

Diagram 2: Step-by-step experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Part A: Low Yield of Veratrole Incomplete deprotonation of catechol; Insufficient phase-transfer catalyst; DMS loss.Ensure NaOH is fully dissolved and added correctly. Check catalyst amount. Ensure slow, controlled addition of DMS.
Part B: Incomplete Fluorination Insufficient reaction time; Poor quality Selectfluor®; Wet solvent.Extend reaction time and monitor by TLC. Use freshly opened Selectfluor®. Ensure use of anhydrous grade acetonitrile.
Part B: Multiple Products Over-fluorination or side reactions. Mono-fluorinated intermediate remains.Use exactly 2.1 equivalents of Selectfluor®. Do not overheat. Ensure reaction goes to completion to consume intermediate.
Difficult Purification Products have similar polarity.Use a shallow gradient for column chromatography. Recrystallization from a suitable solvent (e.g., hexanes) may be an alternative.

References

  • Selectfluor - Common Organic Chemistry. Organic Chemistry Portal. [Link]

  • US4766243A - Electrophilic fluorination of aromatic compounds.
  • Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. ChemRxiv. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • CN102070421A - Method for synthesizing veratraldehyde.
  • CN114230446A - A kind of preparation method of veratrol.
  • CN106518631B - A kind of preparation method of veratrole.
  • CN103183588A - Preparation method of veratrole.
  • 1,2-Dimethoxybenzene (Veratrole): Synthesis Intermediate. XINGRUI INDUSTRY CO., LIMITED. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • This compound. MySkinRecipes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2-Difluoro-4,5-dimethoxybenzene. This valuable fluorinated building block is a key intermediate in the development of pharmaceuticals and advanced materials, where its unique electronic properties contribute to enhanced biological activity and metabolic stability.[1][2]

The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on the electrophilic fluorination of 1,2-dimethoxybenzene (veratrole).

Troubleshooting Guide: From Reaction Setup to Final Product

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Question 1: My reaction shows very low conversion to the desired product. What are the likely causes and how can I fix this?

Answer: Low or no conversion in an electrophilic fluorination of an activated aromatic system like veratrole typically points to issues with the reagents, reaction conditions, or the substrate itself.

Potential Causes & Solutions:

  • Inactive Fluorinating Agent: The most common electrophilic fluorinating agent for this transformation is Selectfluor® (F-TEDA-BF₄). While stable, it is a salt that can be hygroscopic.

    • Troubleshooting: Ensure the Selectfluor is of high purity and has been stored in a desiccator away from moisture. If in doubt, use a freshly opened bottle from a reputable supplier. The activity of N-F class reagents is dependent on their ability to deliver an "electrophilic" fluorine, a process which can be hampered by degradation.[3]

  • Improper Solvent Choice & Purity: The solvent plays a critical role in solubilizing the reagents and mediating the reaction.

    • Troubleshooting: Anhydrous acetonitrile (MeCN) is a common and effective solvent for Selectfluor reactions.[4] Ensure your solvent is rigorously dried, as water can react with the fluorinating agent and interfere with the reaction. Consider using a solvent from a sealed bottle or drying it over molecular sieves prior to use.

  • Sub-Optimal Reaction Temperature: Electrophilic fluorinations can be exothermic, and temperature control is crucial for both yield and selectivity.

    • Troubleshooting: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no reaction occurs at room temperature, gentle heating (e.g., 40-50 °C) may be required, but this should be approached cautiously as it can increase the formation of side products.

  • Purity of Starting Material: The starting material, 1,2-dimethoxybenzene (veratrole), must be pure. Electron-withdrawing impurities can deactivate the aromatic ring, making the electrophilic substitution more difficult.

    • Troubleshooting: Verify the purity of your veratrole by NMR or GC-MS. If necessary, purify it by distillation before use.

Question 2: The reaction is messy, producing a mixture of mono-fluorinated, di-fluorinated, and potentially other isomeric products. How can I improve the selectivity?

Answer: Achieving high selectivity for the 1,2-difluorinated product requires precise control over stoichiometry and reaction conditions. The two methoxy groups are strongly activating and ortho-, para-directing. The first fluorination will occur at the 4-position. The resulting 4-fluoro-1,2-dimethoxybenzene is still an activated ring, leading to the second fluorination.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: The ratio of Selectfluor to the substrate is the primary determinant of the product distribution.

    • Troubleshooting:

      • For Monofluorination (4-Fluoro-1,2-dimethoxybenzene): Use 1.0 to 1.1 equivalents of Selectfluor.

      • For Difluorination (this compound): Use at least 2.0 to 2.2 equivalents of Selectfluor. Adding the reagent in portions can sometimes improve selectivity and control the reaction exotherm.

  • Reaction Conditions Favoring Side Products: Temperature and solvent can influence the regioselectivity.

    • Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can lead to decreased selectivity and the formation of undesired isomers or degradation products. The choice of solvent can also play a role; while MeCN is standard, exploring other polar aprotic solvents might be beneficial in specific cases.

  • Formation of Isomers: While the 4- and 5-positions are electronically favored, minor substitution at other positions can occur.

    • Troubleshooting: This is often the most challenging issue. Careful purification by column chromatography is the most effective solution. Using a less reactive fluorinating agent could potentially increase selectivity but would likely require harsher conditions.

Question 3: I've managed to synthesize the product, but purification is proving difficult. How can I effectively isolate pure this compound?

Answer: Purification challenges typically arise from the similar polarity of the desired product, the mono-fluorinated intermediate, and any unreacted starting material.

Potential Causes & Solutions:

  • Ineffective Workup: The crude reaction mixture contains the product, byproducts, and the spent Selectfluor reagent (DABCO salts).

    • Troubleshooting: A standard aqueous workup is essential. After the reaction is complete, quench it with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove the majority of the water-soluble byproducts.

  • Co-elution during Chromatography: The starting material, mono-fluorinated, and di-fluorinated products often have close Rf values on TLC, making separation by column chromatography difficult.

    • Troubleshooting:

      • Optimize Your Solvent System: Use a low-polarity solvent system, such as a gradient of ethyl acetate in hexanes. Start with a very low percentage of ethyl acetate (e.g., 1-2%) and increase it slowly.

      • Use High-Quality Silica: Use high-resolution silica gel for your column.

      • Consider Alternative Techniques: If isomer separation is particularly challenging, High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column may be necessary.

Optimization Parameters Summary

The following table provides a starting point for optimizing the synthesis. Parameters should be adjusted based on experimental observations.

ParameterFor MonofluorinationFor Difluorination (Target)Rationale & Key Considerations
Substrate 1,2-Dimethoxybenzene1,2-DimethoxybenzenePurity is critical. Must be free of deactivating impurities.
Fluorinating Agent Selectfluor®Selectfluor®A stable, effective, and relatively safe N-F electrophilic fluorine source.[3][5]
Stoichiometry 1.0 - 1.1 eq.2.0 - 2.2 eq.The primary control for the degree of fluorination.
Solvent Anhydrous MeCNAnhydrous MeCNMust be anhydrous to prevent reaction with the fluorinating agent.
Temperature 0 °C to RT0 °C to RT (or gentle heat)Lower temperatures generally favor higher selectivity. Monitor for exotherms.
Reaction Time 2 - 12 hours12 - 24 hoursMonitor by TLC or LC-MS until starting material is consumed.
Workup Aqueous Quench & ExtractionAqueous Quench & ExtractionEssential for removing spent reagent and salts.
Purification Column ChromatographyColumn ChromatographyRequires careful optimization of the eluent system (e.g., Hexanes/EtOAc).

Visualizing the Process

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis.

sub Substrate Preparation (1,2-Dimethoxybenzene) reac Reaction Setup (Anhydrous MeCN, Inert Atm.) sub->reac add Reagent Addition (Selectfluor, 0 °C) reac->add mon Reaction Monitoring (TLC / LC-MS) add->mon work Aqueous Workup (Quench & Extract) mon->work pur Purification (Column Chromatography) work->pur char Characterization (NMR, MS) pur->char

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common synthesis problems.

start Problem Observed low_yield Low / No Conversion start->low_yield messy_rxn Messy Reaction / Low Selectivity start->messy_rxn check_reagent Is Selectfluor active & dry? low_yield->check_reagent check_stoich Is stoichiometry correct? (>2.0 eq. for difluoro) messy_rxn->check_stoich check_solvent Is solvent anhydrous? check_reagent->check_solvent Yes sol_reagent Use fresh, dry Selectfluor. check_reagent->sol_reagent No check_temp Is temperature optimal? check_solvent->check_temp Yes sol_solvent Use rigorously dried solvent. check_solvent->sol_solvent No sol_temp Optimize temp (e.g., warm gently). check_temp->sol_temp No check_temp2 Is reaction too hot? check_stoich->check_temp2 Yes sol_stoich Adjust Selectfluor equivalents. check_stoich->sol_stoich No sol_temp2 Run reaction at lower temperature. check_temp2->sol_temp2 No

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for fluorination with Selectfluor? A1: The mechanism of electrophilic fluorination with N-F reagents like Selectfluor has been studied theoretically. While an Sₙ2 pathway was considered, calculations suggest that a Single-Electron Transfer (SET) mechanism is generally preferred for aromatic compounds.[6][7][8] This involves the transfer of an electron from the electron-rich aromatic ring to the Selectfluor reagent, followed by fluorine transfer and subsequent proton abstraction to restore aromaticity.[7]

Q2: Why is Selectfluor preferred over other fluorinating agents like elemental fluorine (F₂)? A2: Selectfluor is an electrophilic fluorinating agent that offers significant advantages in terms of safety, stability, and ease of handling compared to highly toxic and reactive reagents like elemental fluorine.[3][5][9] Reagents in the N-F class have become standard for the selective introduction of fluorine into organic molecules due to their predictable reactivity and broad functional group tolerance.[3][8]

Q3: Can I use a catalyst to improve the reaction? A3: For highly activated aromatic rings like 1,2-dimethoxybenzene, a catalyst is typically not necessary. In fact, adding a Lewis or Brønsted acid could lead to undesired side reactions or decomposition. However, for less activated substrates, acid promoters like trifluoromethanesulfonic acid have been used to enhance the fluorination process.[8]

Q4: How should I monitor the reaction's progress effectively? A4: The most common method is Thin Layer Chromatography (TLC). You should see the starting material spot (1,2-dimethoxybenzene) disappear and be replaced by two new, more polar spots corresponding to the mono- and di-fluorinated products. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS analysis is highly recommended.

Q5: What are the primary safety considerations for this reaction? A5: While Selectfluor is safer than many alternatives, it is a strong oxidizing agent and should be handled with care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid inhalation of dust from the solid reagent.

  • Be aware that the reaction can be exothermic, especially on a larger scale. Use an ice bath for initial cooling and controlled reagent addition.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and may require optimization. All work should be performed in a fume hood with appropriate PPE.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Selectfluor® (F-TEDA-BF₄)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1,2-dimethoxybenzene (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate) to the flask and stir until the substrate is fully dissolved.

  • Inert Atmosphere: Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Selectfluor® (2.1 eq) to the stirred solution in portions over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% EtOAc in Hexanes) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexanes and slowly increasing the polarity with ethyl acetate (e.g., 1% to 10% EtOAc in hexanes).

    • Collect fractions and analyze by TLC to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

References

Technical Support Center: Purification of Crude 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,2-Difluoro-4,5-dimethoxybenzene (CAS 203059-80-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block in their synthetic workflows. As an intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity is critical for downstream success.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Section 1: Key Physical & Chemical Properties

A thorough understanding of the physical properties of this compound is the foundation for selecting an appropriate purification strategy. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 203059-80-7[3][4]
Molecular Formula C₈H₈F₂O₂[4][5]
Molecular Weight 174.14 g/mol [3][4]
Appearance White to light yellow solid, powder, or lumps[1][2][6]
Melting Point 41-45 °C[1][2][3]
Boiling Point 183.7 °C at 760 mmHg[3]
Density 1.226 g/mL at 25 °C[3][7]
Purity (Typical) ≥ 95.0% (by GC)[1][2][8]
Solubility Soluble in Toluene, Dichloromethane[7][9]
Synonyms 4,5-Difluoroveratrole[1][10]

Section 2: General Purification & Analysis Workflow

The purification of crude this compound typically follows a logical sequence from method selection to final analysis. The diagram below outlines this general workflow.

Purification Workflow cluster_prep Preparation & Method Selection cluster_purify Purification Execution cluster_analysis Final Analysis & QC Crude Crude Product (Post-Workup) TLC Initial Analysis (TLC, GC-MS) Crude->TLC Characterize impurities Decision Select Purification Method TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Solid, few impurities Chromatography Column Chromatography Decision->Chromatography Complex mixture, close polarity Distillation Vacuum Distillation Decision->Distillation Liquid/low MP, non-volatile impurities Fractions Collect Fractions / Crystals Recrystallization->Fractions Chromatography->Fractions Distillation->Fractions Analysis Purity & Identity Check (MP, NMR, GC-MS) Fractions->Analysis Analysis->Decision Fails spec (Re-purify) Final Pure Product (>95%) Analysis->Final Meets spec Troubleshooting Flowchart Start Purification Outcome Unsatisfactory Purity Low Purity by GC/NMR? Start->Purity Yield Low Yield? Purity->Yield No Chrom Perform Column Chromatography (Hexane/DCM gradient) Purity->Chrom Yes Appearance Product Discolored? Yield->Appearance No Solvent Re-evaluate Recrystallization Solvent System Yield->Solvent Yes (Recrystallization) MotherLiquor Concentrate Mother Liquor & Re-purify Yield->MotherLiquor Yes Carbon Recrystallize with Activated Carbon Appearance->Carbon Yes End Achieved Pure Product Appearance->End No Chrom->End Carbon->End Solvent->End MotherLiquor->End

Sources

common side products in the synthesis of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Difluoro-4,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this valuable fluorinated building block. Our aim is to provide practical, experience-driven advice to help you optimize your reaction outcomes and ensure the purity of your final product.

Introduction

This compound, also known as 4,5-difluoroveratrole, is a key intermediate in the development of pharmaceuticals and advanced materials.[1] The introduction of fluorine atoms can significantly enhance the biological activity, metabolic stability, and selectivity of molecules.[1] The primary synthetic route to this compound often involves the fluorination of a substituted aniline derivative, most commonly through a Balz-Schiemann type reaction. While effective, this pathway, along with other fluorination methods, is prone to the formation of specific side products that can complicate purification and impact yield. This guide will address these common issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Incomplete Fluorination and Presence of Mono-Fluorinated Impurities

Question: My final product shows a significant amount of a mono-fluorinated species, which is difficult to separate from the desired 1,2-difluoro product. What is the likely cause and how can I mitigate this?

Answer:

The presence of a mono-fluorinated impurity, likely 1-fluoro-4,5-dimethoxybenzene, is a common issue when using the Balz-Schiemann reaction starting from 4,5-dimethoxy-1,2-phenylenediamine. This side product arises from the incomplete conversion of the bis(diazonium) salt intermediate.

Causality:

The Balz-Schiemann reaction proceeds through the thermal decomposition of a diazonium tetrafluoroborate salt.[2][3] When starting with a diamine, a bis(diazonium) salt is formed. If the thermal decomposition is not driven to completion, or if one of the diazonium groups is prematurely quenched (e.g., by residual water or other nucleophiles), a mono-fluorinated species will be generated alongside the desired difluorinated product. The high temperatures required for the decomposition can also lead to side reactions if not carefully controlled.[3]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Meticulously dry all glassware and solvents. The diazotization step is sensitive to water, which can lead to the formation of phenolic byproducts and incomplete reaction.

  • Optimize Diazotization:

    • Slowly add the sodium nitrite solution at a low temperature (0-5 °C) to control the exothermic reaction and prevent premature decomposition of the diazonium salt.

    • Use a slight excess of fluoroboric acid (HBF₄) to ensure complete conversion of both amino groups to their respective diazonium tetrafluoroborates.

  • Controlled Thermal Decomposition:

    • Isolate and thoroughly dry the bis(diazonium) tetrafluoroborate salt before decomposition.

    • Employ a controlled heating method. Instead of a solid-state melt, consider decomposition in a high-boiling inert solvent (e.g., decane or dichlorobenzene) to ensure even heat distribution and a more controlled reaction rate.[4]

    • Monitor the reaction progress by GC-MS to ensure complete conversion to the difluorinated product.

Issue 2: Demethylation of Methoxy Groups

Question: My NMR analysis indicates the presence of impurities with phenolic hydroxyl groups. What could be causing the demethylation of the methoxy groups?

Answer:

Demethylation is a known side reaction for methoxy-substituted aromatic compounds, especially under acidic or high-temperature conditions.

Causality:

The methoxy groups in this compound are susceptible to cleavage under certain conditions. In the context of the Balz-Schiemann reaction, the use of a strong acid like fluoroboric acid, coupled with the high temperatures of the decomposition step, can facilitate the cleavage of the methyl ether to form a phenol. Electrophilic fluorination methods using strong Lewis acids can also promote this side reaction.

Troubleshooting Protocol:

  • Minimize Acid Exposure: Use the minimum necessary amount of fluoroboric acid for the diazotization. While a slight excess is needed, a large excess can increase the likelihood of demethylation.

  • Lower Decomposition Temperature: Explore modifications to the Balz-Schiemann reaction that allow for lower decomposition temperatures. This can include photochemical decomposition or the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphate (PF₆⁻), which can sometimes decompose at lower temperatures.[2][4]

  • Alternative Synthetic Routes: If demethylation is a persistent issue, consider an alternative synthetic approach that avoids harsh acidic conditions. For example, a nucleophilic aromatic substitution (SₙAr) on a suitably activated precursor like 1,2,4,5-tetrafluorobenzene with sodium methoxide, followed by selective functionalization, could be an option, though this presents its own regioselectivity challenges.

Issue 3: Formation of Azo Compounds and Polymeric Materials

Question: During the reaction, I observed the formation of a colored precipitate, and my crude product is a tarry mess. What is the source of these impurities?

Answer:

The formation of colored, insoluble materials is often indicative of azo coupling and polymerization reactions involving the diazonium salt intermediates.

Causality:

Aryl diazonium salts are reactive species that can undergo self-coupling to form colored azo compounds, especially if the pH is not sufficiently acidic or if the temperature is not well-controlled during the diazotization.[4] These intermediates can also polymerize, leading to the formation of intractable tars.

Troubleshooting Protocol:

  • Maintain Low Temperature and Acidity: Keep the temperature strictly at 0-5 °C during the diazotization and ensure the reaction medium remains acidic to suppress azo coupling.

  • Efficient Isolation of the Diazonium Salt: Isolate the diazonium tetrafluoroborate salt promptly after its formation to minimize its time in solution where side reactions can occur.

  • Use of an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of polymeric materials.

Issue 4: Isomeric Impurities from Electrophilic Fluorination

Question: I attempted to synthesize the target compound via direct electrophilic fluorination of veratrole (1,2-dimethoxybenzene), but I obtained a mixture of isomers. How can I improve the selectivity?

Answer:

Direct electrophilic fluorination of an activated aromatic ring like veratrole is often difficult to control and can lead to a mixture of mono- and di-fluorinated isomers.

Causality:

The two methoxy groups in veratrole are ortho-, para-directing. Electrophilic fluorination can occur at multiple positions on the ring, leading to a mixture of products.[5] The selectivity is highly dependent on the fluorinating agent and the reaction conditions.

Troubleshooting Protocol:

  • Choice of Fluorinating Agent: Some electrophilic fluorinating agents offer better selectivity than others. Reagents like Selectfluor™ (F-TEDA-BF₄) are commonly used and their selectivity can sometimes be tuned by the choice of solvent and temperature.[6]

  • Use of a Directing Group: A more reliable approach is to introduce a directing group onto the veratrole ring that can be later removed. For example, starting with a pre-functionalized veratrole derivative can enforce the desired regiochemistry for fluorination.

  • Consider Alternative Routes: For high isomeric purity, the Balz-Schiemann reaction starting from 4,5-dimethoxy-1,2-phenylenediamine is generally a more reliable method for obtaining the desired this compound isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Balz-Schiemann Reaction

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

Step 1: Diazotization of 4,5-Dimethoxy-1,2-phenylenediamine

  • In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4,5-dimethoxy-1,2-phenylenediamine in a 48% aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 1-2 hours at 0-5 °C after the addition is complete.

  • Collect the precipitated bis(diazonium) tetrafluoroborate salt by filtration, wash with cold water, then cold methanol, and finally with diethyl ether.

  • Dry the salt thoroughly under vacuum.

Step 2: Thermal Decomposition

  • In a flask equipped with a reflux condenser and a gas outlet bubbler, suspend the dry bis(diazonium) tetrafluoroborate salt in an inert, high-boiling solvent (e.g., decane).

  • Heat the mixture gradually and with vigorous stirring to the decomposition temperature (typically 100-150 °C). The evolution of nitrogen gas should be observed.

  • After the gas evolution ceases, maintain the temperature for an additional hour to ensure complete decomposition.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary

Impurity TypeLikely SourceRecommended Action
Mono-fluorinated speciesIncomplete reactionOptimize diazotization and decomposition
Phenolic compoundsDemethylationMinimize acid and heat exposure
Colored polymers/tarsAzo couplingControl temperature and acidity
Isomeric impuritiesNon-selective fluorinationUse a regioselective synthesis method

Visualizing Reaction Pathways

The Balz-Schiemann Route to this compound

balz_schiemann start 4,5-Dimethoxy-1,2-phenylenediamine diazonium Bis(diazonium) tetrafluoroborate start->diazonium NaNO₂, HBF₄ 0-5 °C product This compound diazonium->product Heat (Δ) - N₂, - BF₃ side_reactions diazonium Bis(diazonium) salt incomplete_decomp Mono-fluorinated byproduct diazonium->incomplete_decomp Incomplete Heat / Quenching demethylation Phenolic byproduct diazonium->demethylation Excess Acid / High Heat azo_coupling Azo compounds diazonium->azo_coupling Improper pH / Temp.

Caption: Potential side product formation pathways.

References

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • Grokipedia. Balz–Schiemann reaction. [Link]

  • Google Patents.
  • PMC. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. [Link]

  • ResearchGate. Demethylation of veratrole derivate ? [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • Scientific Update. The Balz-Schiemann Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1,2-Difluoro-4,5-dimethoxybenzene. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the chemical modification of this versatile building block. Our approach is rooted in a deep understanding of the substrate's reactivity, moving beyond simple procedural lists to explain the underlying chemical principles.

Understanding the Core Challenge: The Reactivity of this compound

This compound is a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the unique interplay of its substituents: two fluorine atoms and two methoxy groups on a benzene ring. However, these very features can present significant challenges in achieving desired chemical transformations.

A frequent point of failure arises from attempts to perform classical Nucleophilic Aromatic Substitution (SNAr) reactions. While the fluorine atoms are excellent leaving groups in principle, the strong electron-donating nature of the para- and meta-positioned methoxy groups deactivates the aromatic ring towards nucleophilic attack. This is a critical concept to grasp when troubleshooting failed reactions. For a successful SNAr reaction, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups ortho or para to the leaving group.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing direct and actionable advice.

Issue 1: My Nucleophilic Aromatic Substitution (SNAr) reaction with an amine/thiol/alkoxide is not working. I see only starting material.

Q1: Why is my SNAr reaction with this compound failing, even at high temperatures?

A1: The primary reason for the failure of traditional SNAr reactions on this substrate is the electronic properties of the methoxy groups. These groups are powerful electron-donating groups (EDGs) through resonance, increasing the electron density of the aromatic ring. This increased electron density repels incoming nucleophiles, making the initial attack—the rate-determining step in most SNAr reactions—energetically unfavorable.[3][4] In essence, the ring is not "activated" for nucleophilic attack.

Q2: I've tried stronger bases and more nucleophilic reagents, but the reaction still doesn't proceed. What am I missing?

A2: Simply increasing the strength of the base or nucleophile is unlikely to overcome the inherent electronic deactivation of the ring. In fact, very strong bases can lead to undesired side reactions, such as deprotonation at other sites or reaction with the solvent. The fundamental issue is the high energy barrier for the formation of the negatively charged Meisenheimer complex, an essential intermediate in the SNAr mechanism.

Logical Troubleshooting Workflow for Failed SNAr

sn_ar_troubleshooting start Start: Failed SNAr Reaction check_activation Is the aromatic ring sufficiently activated by EWGs? start->check_activation no_ewg No (Methoxy groups are EDGs) check_activation->no_ewg No yes_ewg Yes (e.g., nitro groups present) check_activation->yes_ewg Yes consider_alternatives Consider Alternative Strategies no_ewg->consider_alternatives troubleshoot_snar Troubleshoot SNAr Conditions yes_ewg->troubleshoot_snar dom Directed ortho-Metalation (DoM) consider_alternatives->dom buchwald Buchwald-Hartwig Amination consider_alternatives->buchwald suzuki Suzuki Coupling consider_alternatives->suzuki check_conditions Review Reaction Conditions: - Solvent - Temperature - Base - Nucleophile troubleshoot_snar->check_conditions end Successful Reaction check_conditions->end

Caption: Troubleshooting decision tree for SNAr reactions.

Solutions and Alternative Approaches

Given the challenges with SNAr, alternative synthetic strategies are often more fruitful for functionalizing this compound. Below are detailed guides to proven methods.

Alternative 1: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds.[1][2][6][7][8] The methoxy groups in this compound can act as directing metalation groups (DMGs), coordinating to a strong organolithium base and directing deprotonation to the adjacent ortho positions (C3 and C6). The resulting aryllithium species can then be quenched with a variety of electrophiles.

dom_workflow start Start: this compound step1 Dissolve in anhydrous THF under inert atmosphere (Ar/N2) start->step1 step2 Cool to -78 °C step1->step2 step3 Add strong organolithium base (e.g., n-BuLi, s-BuLi) step2->step3 step4 Stir for 1-2 hours at -78 °C to form aryllithium step3->step4 step5 Add electrophile (e.g., R-X, CO2, DMF) step4->step5 step6 Allow to warm to room temperature and quench step5->step6 product Functionalized Product step6->product

Caption: General workflow for Directed ortho-Metalation.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Inactive organolithium reagent. 2. Presence of water or other protic sources. 3. Insufficient reaction time or temperature too high.1. Titrate the organolithium reagent before use. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Maintain the temperature at -78 °C during lithiation and allow for sufficient reaction time (1-2 hours).
Mixture of products 1. Incomplete lithiation leading to quenching of the electrophile by the organolithium reagent. 2. Lithiation at multiple sites.1. Use a slight excess of the organolithium reagent (1.1-1.2 equivalents). 2. While the methoxy groups are strong directors, careful control of stoichiometry and temperature is key to achieving regioselectivity.
Decomposition of starting material The organolithium base is too strong or the temperature is too high, leading to side reactions.Use a less sterically hindered base like n-BuLi before trying s-BuLi or t-BuLi. Maintain strict temperature control.
Alternative 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-N and C-C bonds, palladium-catalyzed cross-coupling reactions are excellent alternatives to SNAr for unactivated aryl fluorides.

The Buchwald-Hartwig amination is a versatile method for coupling amines with aryl halides.[9][10][11][12][13] While aryl fluorides are generally less reactive than bromides or iodides in this reaction, the use of specialized ligands and conditions can facilitate the coupling.

  • Catalyst Pre-formation (optional but recommended): In a glovebox, combine a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) in an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound, the amine, a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄), and the catalyst solution.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify by column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Low yield 1. Catalyst deactivation. 2. Inappropriate ligand for aryl fluoride activation. 3. Insufficiently strong base.1. Ensure strictly anhydrous and anaerobic conditions. 2. Screen electron-rich, bulky biarylphosphine ligands.[14] 3. Use a strong base like NaOtBu or K₃PO₄.
Side reactions (e.g., hydrodefluorination) Reductive elimination from a palladium-hydride intermediate.Optimize the ligand and base combination. Ensure the absence of water.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide.[14][15][16][17] Similar to the Buchwald-Hartwig amination, coupling with aryl fluorides can be challenging but is achievable with the right catalyst system.

  • Reaction Setup: In a reaction vessel, combine this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a specialized ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent: Use a solvent system such as dioxane/water, toluene/water, or DMF.

  • Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Workup and Purification: Perform an aqueous workup to remove the boron-containing byproducts and purify the product by chromatography or recrystallization.

Problem Potential Cause(s) Recommended Solution(s)
Low yield 1. Catalyst inefficiency for C-F activation. 2. Protodeboronation of the boronic acid.1. Use a catalyst system known for aryl fluoride coupling, such as those with bulky, electron-rich phosphine ligands. 2. Use a milder base (e.g., K₃PO₄ instead of stronger bases) and anhydrous conditions if possible. Consider using a boronic ester instead of the acid.
Homocoupling of the boronic acid Oxygen contamination leading to oxidative homocoupling.Thoroughly degas the solvent and maintain a strict inert atmosphere.

Concluding Remarks

Successfully functionalizing this compound requires a departure from standard SNAr methodologies. By understanding the electronic deactivating effects of the methoxy groups, researchers can pivot to more suitable strategies such as directed ortho-metalation or palladium-catalyzed cross-coupling reactions. This guide provides a framework for troubleshooting and selecting the appropriate synthetic route, empowering scientists to overcome common hurdles and achieve their synthetic goals.

References

  • Myers, A. G. Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]

  • Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Clayden, J. Directed (ortho) Metallation. University of Bristol. [Link]

  • Chemeurope.com. Buchwald-Hartwig reaction. [Link]

  • Kashani, S. K.; Jessiman, J. E.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Surry, D. S.; Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Plater, M. J.; Harrison, W. T. A. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Welch, C. J.; et al. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

  • Miyaura, N.; Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • ElectronicsAndBooks. Regioselective SNAr reactions of substituted difluorobenzene derivatives. [Link]

  • ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • Walker, S. D.; et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Preprints.org. Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. [Link]

  • ResearchGate. 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-difluoro-4,5-dimethoxybenzene (also known as 4,5-difluoroveratrole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving this versatile building block. Our goal is to empower you with the knowledge to control reaction outcomes and streamline your synthetic workflows.

Introduction: The Challenge of Regioselectivity

This compound is a valuable starting material in medicinal chemistry and materials science due to its unique electronic properties imparted by the two electron-donating methoxy groups and two electron-withdrawing fluorine atoms.[1][2][3] This substitution pattern, however, presents a significant challenge in controlling the regioselectivity of subsequent chemical transformations. The interplay between the activating, ortho-, para-directing methoxy groups and the deactivating, ortho-, para-directing fluorine atoms can lead to mixtures of isomers, complicating purification and reducing yields.[4][5] This guide will provide a detailed analysis of the factors governing regioselectivity in the most common reaction types and offer practical strategies for achieving the desired positional control.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity is primarily determined by a combination of:

  • Electronic Effects: The methoxy groups are strong +M (mesomeric) and weak -I (inductive) substituents, making them activating and ortho-, para-directing. The fluorine atoms are strong -I and weak +M substituents, making them deactivating overall but still ortho-, para-directing.[4][6] In electrophilic aromatic substitution (EAS), the powerful activating effect of the methoxy groups generally dominates.

  • Steric Hindrance: The bulk of the substituents on the aromatic ring and the incoming reagent can influence the position of attack. Reactions are often disfavored at positions flanked by bulky groups.[7]

  • Reaction Type: The mechanism of the reaction (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution, directed ortho-metalation) plays a crucial role in determining the outcome.

  • Reaction Conditions: Solvent, temperature, and the choice of catalyst can all impact the regioselectivity of a reaction.[8]

Q2: For electrophilic aromatic substitution (EAS), which position on the ring is most likely to be functionalized?

A2: For most EAS reactions, substitution is expected to occur predominantly at the C3 and C6 positions. These positions are ortho to one methoxy group and meta to the other, and also meta to the fluorine atoms. The strong activating and directing effect of the methoxy groups makes these positions the most electron-rich and therefore most susceptible to electrophilic attack. For instance, the dinitration of 1,2-dialkoxybenzenes has been shown to proceed with high regioselectivity to yield the 4,5-dinitro product, which corresponds to substitution at the positions equivalent to C3 and C6 in our target molecule.

Q3: Is it possible to achieve substitution at the fluorine-bearing carbons (C1 or C2) via nucleophilic aromatic substitution (SNAr)?

A3: Yes, but it is challenging without additional activating groups. The fluorine atoms are good leaving groups for SNAr, but the electron-donating methoxy groups deactivate the ring towards nucleophilic attack. To facilitate SNAr, the aromatic ring needs to be made more electron-deficient, typically by introducing strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the fluorine atoms.[9][10] In the absence of such groups, very harsh reaction conditions or alternative activation methods may be required.

Q4: Can I use directed ortho-metalation (DoM) to functionalize a specific position?

A4: Yes, DoM is an excellent strategy for achieving high regioselectivity. The methoxy groups are effective directing metalation groups (DMGs). Treatment with a strong organolithium base will lead to deprotonation at the most acidic proton, which is the one ortho to the methoxy group. In this case, lithiation is expected to occur at the C3 and C6 positions, directed by the adjacent methoxy groups. Quenching the resulting aryllithium species with an electrophile will introduce a substituent at this position with high selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor regioselectivity in Electrophilic Aromatic Substitution (EAS) (e.g., mixture of C3/C6 and other isomers) 1. Reaction conditions are too harsh, leading to loss of selectivity. 2. Steric hindrance from a bulky electrophile is favoring attack at a less electronically favored but more accessible site. 3. The directing effects of the fluoro and methoxy groups are more closely balanced than anticipated for the specific reaction.1. Lower the reaction temperature. 2. Use a milder Lewis acid or a smaller electrophile if possible. 3. Consider using a solvent that can modulate reactivity, such as hexafluoroisopropanol (HFIP) for halogenations.[1] 4. For Friedel-Crafts reactions, acylation is generally more selective than alkylation and avoids polyalkylation.[11]
No reaction or low yield in Nucleophilic Aromatic Substitution (SNAr) 1. The aromatic ring is not sufficiently activated for nucleophilic attack. The electron-donating methoxy groups are deactivating. 2. The nucleophile is not strong enough. 3. The solvent is protic, which can solvate and deactivate the nucleophile.1. If the synthetic route allows, introduce a strong electron-withdrawing group (e.g., nitro) ortho or para to the fluorine. 2. Use a stronger nucleophile or a higher reaction temperature. 3. Use a polar aprotic solvent like DMF, DMSO, or NMP. 4. Consider photoredox catalysis for the activation of unactivated fluoroarenes.[12]
Incorrect regioselectivity in Directed ortho-Metalation (DoM) 1. Incomplete deprotonation or equilibration of the organolithium species. 2. The electrophile is too bulky, leading to reaction at a less hindered site. 3. Competitive halogen-lithium exchange if a bromo or iodo substituent is also present.1. Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., n-BuLi, s-BuLi, or LDA). 2. Use a coordinating solvent like THF or add a ligand such as TMEDA to enhance the rate and selectivity of lithiation. 3. Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. 4. Use a smaller electrophile if possible.
Formation of poly-substituted byproducts In EAS, particularly Friedel-Crafts alkylation, the initial product is more activated than the starting material, leading to further substitution.1. Use a large excess of the aromatic substrate. 2. For Friedel-Crafts reactions, use acylation followed by reduction of the ketone to the alkyl group to avoid polyalkylation.[11][13]

Experimental Protocols & Methodologies

Protocol 1: Regioselective Nitration (Electrophilic Aromatic Substitution)

This protocol is adapted from the highly regioselective dinitration of 1,2-dimethoxybenzene and is expected to yield primarily 1,2-difluoro-4,5-dimethoxy-3-nitrobenzene.

Materials:

  • This compound

  • Nitric acid (fuming, ≥90%)

  • Sulfuric acid (concentrated, 98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (1.1 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.05 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise from the dropping funnel to the solution of the substrate over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The strong activating effect of the two methoxy groups directs the nitronium ion (NO₂⁺) electrophile to the C3/C6 positions. The use of low temperatures and controlled addition of the nitrating agent helps to prevent over-reaction and the formation of undesired isomers.

Protocol 2: Directed ortho-Metalation and Alkylation

This protocol describes a general procedure for the regioselective functionalization at the C3 position via directed ortho-metalation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard Schlenk line equipment and syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The methoxy group at C4 directs the lithium-hydrogen exchange to the adjacent C3 position through coordination of the lithium atom to the oxygen. This generates a highly localized aryllithium species, which then reacts with the added electrophile with high regioselectivity. The low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

Visualization of Regioselectivity

Electrophilic Aromatic Substitution (EAS)

EAS_Regioselectivity substrate major_product Major Product (Substitution at C3/C6) substrate->major_product Favored Pathway (Methoxy Directed) minor_product Minor/No Product (Other positions) substrate->minor_product Disfavored Pathway electrophile E+ electrophile->substrate

Caption: Regioselectivity in EAS of this compound.

Directed ortho-Metalation (DoM)

DoM_Workflow start This compound step1 Add n-BuLi in THF at -78°C start->step1 intermediate Aryllithium Intermediate (Lithiation at C3/C6) step1->intermediate step2 Quench with Electrophile (E+) intermediate->step2 product Regioselective Product (E at C3/C6) step2->product

Caption: Workflow for Directed ortho-Metalation (DoM).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2011). Regioselective control of electrophilic aromatic substitution reactions. Current Organic Synthesis, 8(3), 356-373.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Plater, M. J., & Harrison, W. T. A. (2020). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 44(5-6), 253-261.
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.
  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1,2-Difluoro-4,5-dimetoxibenceno. Retrieved from [Link]

  • Pitre, S. P., McTeague, T. A., & Seiple, I. B. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Plater, M. J., & Harrison, W. T. A. (2021).
  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved from [Link]

  • Luis, S. V., & García-Verdugo, E. (Eds.). (2011). Chemical reactions in ionic liquids. Royal Society of Chemistry.
  • Science.gov. (n.d.). nucleophilic substitution reaction: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015, December 5). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Difluoro-4,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorinated intermediate. Understanding the stability and degradation profile of this compound is crucial for ensuring the integrity of your experiments, the quality of your products, and the accuracy of your results.

This document provides a comprehensive overview of the potential stability challenges you may encounter and offers practical troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by two key structural features: the electron-rich dimethoxybenzene ring and the two fluorine substituents. The methoxy groups make the aromatic ring susceptible to oxidation.[1][2] The carbon-fluorine bonds are generally strong, contributing to the overall stability of the molecule. However, the presence of fluorine atoms can influence the electronic properties of the aromatic ring, potentially affecting its reactivity.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. Anecdotal evidence for similar compounds like dimethoxybenzene suggests that exposure to oxygen can lead to coloration over time, indicating potential degradation.[4]

Q3: Is this compound sensitive to light?

Q4: Can this compound degrade in acidic or basic conditions?

A4: The ether linkages of the methoxy groups are potentially susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of corresponding phenol derivatives. While aryl ethers are generally more stable than alkyl ethers, this potential degradation pathway should be considered, especially at elevated temperatures.

Troubleshooting Guide

Issue 1: I'm observing a new, unexpected peak in my HPLC chromatogram after storing a solution of this compound.

Possible Cause & Troubleshooting Steps:

  • Oxidative Degradation: The electron-rich dimethoxybenzene ring is prone to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of quinone-like species or other oxidized byproducts.[1][2]

    • Action: Prepare fresh solutions and analyze them immediately. If storage is necessary, degas the solvent and store the solution under an inert atmosphere in an amber vial. Compare the chromatogram of the fresh sample to the stored sample to confirm if the impurity peak grows over time.

  • Solvent-Induced Degradation: The solvent system itself could be contributing to the degradation. For example, residual acids or peroxides in the solvent can initiate degradation.

    • Action: Use high-purity, HPLC-grade solvents. Test the stability of the compound in different solvents to identify a more suitable system for storage.

  • Hydrolysis: If your mobile phase or solvent is aqueous and has a low or high pH, hydrolysis of the methoxy groups could be occurring.

    • Action: Check the pH of your solution. If possible, maintain a neutral pH. Analyze for the potential formation of hydroxylated impurities.

Issue 2: My reaction yield is lower than expected when using this compound as a starting material.

Possible Cause & Troubleshooting Steps:

  • Purity of the Starting Material: The starting material may have degraded, leading to a lower effective concentration.

    • Action: Re-characterize the purity of your this compound using a validated analytical method (e.g., HPLC, GC, or NMR) before use.

  • Incompatibility with Reaction Conditions: The reaction conditions (e.g., strong acids, bases, oxidizing agents, high temperatures) may be degrading the compound.

    • Action: Run a blank reaction with only this compound and the reaction solvent and reagents (without the other reactants) to assess its stability under the reaction conditions. If degradation is observed, consider milder reaction conditions.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method. This protocol is based on the principles outlined in the ICH guidelines.[8][9][10][11]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (solid state and in solution)
Photostability Expose to light according to ICH Q1B guidelines[10]

3. Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration and analyze by HPLC.

4. Data Analysis:

  • Calculate the percentage degradation of this compound.

  • Determine the peak purity of the parent compound to ensure the analytical method is stability-indicating.

  • Characterize the major degradation products using techniques like LC-MS if necessary.

Visualizations

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize hplc HPLC Analysis neutralize->hplc If applicable degradation Calculate % Degradation hplc->degradation purity Assess Peak Purity degradation->purity characterize Characterize Degradants (LC-MS) purity->characterize

Caption: Workflow for a forced degradation study of this compound.

Hypothetical Oxidative Degradation Pathway

Oxidative_Degradation parent This compound oxidizing_agent [O] (e.g., H₂O₂) intermediate Radical Cation Intermediate parent->intermediate Oxidation product Quinone-like Degradation Product intermediate->product Further Reaction

Caption: A potential pathway for the oxidative degradation of this compound.

References

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091-12093. [Link]

  • Boden, N., Bushby, R. J., & Clark, L. (1993). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry, 58(23), 6414-6420. [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091. [Link]

  • Boden, N., Bushby, R. J., & Clark, L. (1993). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry, 58(23), 6414-6420. [Link]

  • ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Bhat, A. A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(4), 1635–1646. [Link]

  • Cobb, K. O., Jr. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University. [Link]

  • Bhat, A. A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(4), 1635–1646. [Link]

  • Montaudo, G., et al. (2006). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Molecules, 11(11), 868–883. [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5945–5961. [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5945-5961. [Link]

  • Sciencemadness.org. (2015). Dimethoxybenzene oxidation in storage?[Link]

Sources

Technical Support Center: Scale-Up of 1,2-Difluoro-4,5-dimethoxybenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,2-Difluoro-4,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this valuable fluorinated building block from laboratory-scale synthesis to larger-scale production. This compound is a key intermediate in the development of pharmaceuticals and advanced materials, with its unique fluorine and methoxy functionalities enhancing biological activity and material properties.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at scale?

A1: The two primary approaches for the synthesis of this compound are electrophilic and nucleophilic fluorination.

  • Electrophilic fluorination of 1,2-dimethoxybenzene (veratrole) involves the direct introduction of fluorine onto the aromatic ring using a powerful electrophilic fluorinating agent.[3] While conceptually straightforward, this method can suffer from regioselectivity issues and the high cost and handling challenges of the reagents.[4][5]

  • Nucleophilic aromatic substitution (SNAr) on a pre-functionalized catechol derivative is often more amenable to scale-up. This typically involves the displacement of leaving groups, such as chloro or nitro groups, from a dimethoxybenzene precursor with a fluoride source.[6]

Q2: What are the critical safety precautions to consider during the scale-up of this process?

A2: Safety is paramount when working with fluorinating agents and fluorinated compounds.

  • Fluorinating agents , both electrophilic and nucleophilic, can be highly reactive, corrosive, and toxic.[7] Always consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment.

  • Hydrogen fluoride (HF) is a potential byproduct or unreacted starting material in some fluorination reactions. HF is extremely corrosive and toxic, requiring specialized handling procedures and personal protective equipment (PPE).

  • Exothermic reactions are a significant concern during fluorination.[7] Proper temperature control, including adequate cooling capacity and controlled addition of reagents, is crucial to prevent runaway reactions.

  • Pressure buildup can occur, especially in sealed reactors. Ensure that reactors are appropriately rated and equipped with pressure relief devices.

Q3: How can I effectively monitor the progress of the fluorination reaction?

A3: Reaction monitoring is critical for process control and optimization.

  • Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring at the lab scale.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more quantitative and are the preferred methods for in-process control during scale-up. These techniques can accurately track the consumption of starting materials and the formation of the desired product and byproducts.

  • Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 19F NMR, is invaluable for identifying and quantifying fluorinated species in the reaction mixture.

Q4: What are the typical impurities I should expect, and how can they be removed?

A4: Common impurities include regioisomers (e.g., 1,4-difluoro-2,3-dimethoxybenzene), partially fluorinated intermediates, and byproducts from side reactions. Purification can be challenging due to the similar physical properties of these compounds.

  • Crystallization is often the most effective and scalable purification method for solid products like this compound.

  • Distillation can be used if the product is a liquid or has a suitable boiling point, but it may not be effective for separating close-boiling isomers.

  • Chromatography is generally reserved for laboratory-scale purification due to its cost and complexity at an industrial scale.

Troubleshooting Guides

This section provides detailed guidance on specific problems that may arise during the scale-up of this compound synthesis.

Problem 1: Low Yield of this compound

Low product yield is a common challenge in fluorination reactions. The following decision tree can help diagnose and resolve this issue.

low_yield cluster_reagents Reagent Quality and Stoichiometry cluster_conditions Reaction Conditions cluster_workup Work-up and Isolation start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Assess Work-up and Isolation Procedure start->check_workup reagent_purity Impurities in starting material? check_reagents->reagent_purity Potential Cause fluorinating_agent Degraded fluorinating agent? check_reagents->fluorinating_agent Potential Cause stoichiometry Incorrect stoichiometry? check_reagents->stoichiometry Potential Cause temperature Suboptimal temperature? check_conditions->temperature Potential Cause solvent Inappropriate solvent? check_conditions->solvent Potential Cause mixing Poor mixing/mass transfer? check_conditions->mixing Potential Cause product_loss Product loss during extraction or washing? check_workup->product_loss Potential Cause incomplete_isolation Incomplete precipitation or crystallization? check_workup->incomplete_isolation Potential Cause purify_sm Purify starting materials (distillation, recrystallization). reagent_purity->purify_sm Solution new_reagent Use fresh, properly stored fluorinating agent. fluorinating_agent->new_reagent Solution optimize_ratio Optimize reagent ratios through a Design of Experiments (DoE) approach. stoichiometry->optimize_ratio Solution optimize_temp Screen a range of temperatures. Consider that higher temperatures can also lead to decomposition. temperature->optimize_temp Solution screen_solvents Test a variety of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice. solvent->screen_solvents Solution improve_agitation Increase agitation speed or use a more efficient stirrer design. mixing->improve_agitation Solution optimize_extraction Optimize extraction solvent and pH. Minimize aqueous washes if product has some water solubility. product_loss->optimize_extraction Solution optimize_crystallization Screen different crystallization solvents and cooling profiles. incomplete_isolation->optimize_crystallization Solution

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Impurities and Byproducts

The formation of isomers and other byproducts can complicate purification and reduce the overall process efficiency.

Impurity/ByproductPotential CauseMitigation Strategy
Regioisomers (e.g., 1,4-difluoro-2,3-dimethoxybenzene)- Non-selective fluorination conditions.- Use of a non-directing or weakly directing starting material.- Optimize reaction temperature and solvent to enhance regioselectivity.- Employ a starting material with strongly directing groups.
Partially Fluorinated Intermediates - Incomplete reaction due to insufficient fluorinating agent, short reaction time, or low temperature.- Increase the stoichiometry of the fluorinating agent.- Extend the reaction time.- Increase the reaction temperature cautiously.
Decomposition Products - Reaction temperature is too high.- Presence of incompatible materials.- Lower the reaction temperature.- Ensure the reactor and all wetted parts are compatible with the reaction mixture.
Solvent-Related Byproducts - Reaction of the fluorinating agent with the solvent.- Choose a non-reactive, anhydrous solvent. Acetonitrile is often a good choice.[8]
Problem 3: Challenges in Purification

Purifying this compound to the high purity required for pharmaceutical applications can be difficult.

This protocol provides a general guideline for the purification of this compound by recrystallization.

  • Solvent Screening:

    • In small-scale experiments, screen a variety of solvents (e.g., isopropanol, ethanol, heptane, toluene, and mixtures thereof) to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution:

    • In a suitably sized reactor, dissolve the crude this compound in the chosen solvent at an elevated temperature. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Slowly cool the solution to allow for the formation of well-defined crystals. A controlled cooling profile is often necessary to achieve high purity and good crystal morphology.

  • Isolation:

    • Isolate the crystals by filtration.

  • Washing:

    • Wash the filter cake with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified product under vacuum at a suitable temperature.

purification_workflow start Crude Product dissolution Dissolution in Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Controlled Cooling and Crystallization hot_filtration->crystallization filtration Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying end Pure Product drying->end

Caption: General purification workflow via recrystallization.

References

  • Google Patents. (n.d.). CN114230446A - A kind of preparation method of veratrol.
  • DASH, Harvard University. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Retrieved from [Link]

  • The Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]

  • The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

  • Vincent, S. P., Burkart, M. D., Tsai, C. Y., Zhang, Z., & Wong, C. H. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry, 64(14), 5264–5279.
  • Google Patents. (n.d.). CN103183588A - Preparation method of veratrole.
  • Google Patents. (n.d.). US4766243A - Electrophilic fluorination of aromatic compounds.
  • Gouverneur, V., & Tredwell, M. (2012). A quantitative reactivity scale for electrophilic fluorinating reagents.
  • ResearchGate. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). A quantitative reactivity scale for electrophilic fluorinating reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination.
  • Russian Journal of Oncology. (2025). Synthesis and antiproliferative activity of a new androstane derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648854B - Catalytic synthesis method of veratraldehyde.
  • Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. Molecules, 27(19), 6289.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances and challenges in the synthesis of pyrrole systems of a limited access. Retrieved from [Link]

  • Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents. YouTube. Retrieved from [Link]

  • JDP. (n.d.). Purification of pharmaceuticals and nutraceutical compounds by sub- and supercritical chromatography and extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
  • ResearchGate. (n.d.). The “one-pot” synthesis of 2,5-diformylfuran, a promising synthon for organic materials in the conversion of biomass. Retrieved from [Link]

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
  • Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Google Patents. (n.d.). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.
  • Google Patents. (n.d.). US6455744B1 - Synthesis of vicinal difluoro aromatics and intermediates thereof.
  • Google Patents. (n.d.). WO2014099453A1 - Process for producing fluoroelastomers.
  • ResearchGate. (n.d.). Synthesis of 4,4-Difluorodihydrofuran-3(2 H )-ones. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Reaction Conditions for 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and reaction condition refinement of 1,2-Difluoro-4,5-dimethoxybenzene. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile fluorinated building block.[1][2][3] As a key intermediate, its unique electronic and structural properties are leveraged in pharmaceuticals, agrochemicals, and materials science to enhance biological activity, metabolic stability, and material performance.[1][2][3][4]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles and optimizing reaction parameters for yield, purity, and scalability.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly prepared via electrophilic fluorination of the parent compound, 1,2-dimethoxybenzene (Veratrole).

Issue 1: Low or No Product Yield

Low conversion of the starting material is one of the most frequent challenges. The root cause often lies in reagent integrity, reaction kinetics, or suboptimal conditions.

Q: My reaction shows very low conversion to the desired this compound. What are the likely causes and how can I fix it?

A: A low yield can be traced back to several factors. Let's diagnose them systematically.

  • Inactive Fluorinating Agent: Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are powerful oxidants but can be sensitive to moisture and degradation over time.[5]

    • Causality: These reagents rely on a highly polarized N-F bond. Contamination with water or other nucleophiles can consume the reagent before it reacts with your substrate.

    • Solution:

      • Always use a freshly opened bottle of the fluorinating agent or one that has been stored meticulously in a desiccator.

      • Consider running a small-scale control reaction with a substrate known to be highly reactive to test the agent's efficacy.

  • Insufficient Activation or Low Temperature: The electrophilic fluorination of an aromatic ring is an energy-dependent process. While the two methoxy groups are activating, the reaction may still require thermal energy to overcome the activation barrier.

    • Causality: The reaction rate is directly proportional to the temperature. Insufficient thermal energy results in a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. For many Selectfluor® reactions, temperatures between 40 °C and 80 °C in a solvent like acetonitrile are effective.[6] Monitor the reaction by TLC or GC-MS at each step to check for product formation versus decomposition.

  • Inappropriate Solvent: The choice of solvent is critical for solubility, reaction rate, and preventing side reactions.

    • Causality: The solvent must fully dissolve both the substrate and the fluorinating agent to ensure a homogeneous reaction mixture. Furthermore, the solvent must be inert to the highly reactive fluorinating agent. Protic solvents (like alcohols) or nucleophilic aprotic solvents (like DMF) can be consumed by the reagent.[5]

    • Solution: Acetonitrile (MeCN) is a common and effective solvent for electrophilic fluorinations with Selectfluor®.[6] Ensure the solvent is rigorously dried (anhydrous) before use, as even trace amounts of water can be detrimental.

Troubleshooting Workflow: Low Product Yield

Below is a logical workflow to diagnose and solve low-yield issues.

LowYield_Troubleshooting start Low or No Yield Observed reagent Check Fluorinating Agent Integrity start->reagent fresh_reagent Use Fresh Reagent & Rerun reagent->fresh_reagent Degraded? temp Review Reaction Temperature reagent->temp Active success Yield Improved fresh_reagent->success increase_temp Increase Temperature (e.g., to 60-80°C) temp->increase_temp Too Low? solvent Verify Solvent Choice & Purity temp->solvent Optimal increase_temp->success dry_solvent Use Anhydrous Acetonitrile solvent->dry_solvent Incorrect or Wet? solvent->success Correct & Dry dry_solvent->success

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Multiple Products & Impurities

The presence of regioisomers or over-fluorinated byproducts complicates purification and reduces the yield of the target molecule.

Q: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. How can I improve the selectivity?

A: This is a classic selectivity problem. The powerful activating and ortho-, para-directing nature of the two methoxy groups can lead to multiple products.

  • Regioisomer Formation: The methoxy groups strongly activate the positions ortho and para to them.[3] In 1,2-dimethoxybenzene, this means all four available positions on the ring are activated, leading to potential fluorination at undesired sites.

    • Causality: While the target is 1,2-difluoro substitution (implying a starting material of 4,5-dimethoxy-something or a rearrangement), a more common route is the direct fluorination of 1,2-dimethoxybenzene. In this case, the primary products would be 3-fluoro-, 4-fluoro-, and subsequent difluoro- isomers. Achieving the specific 1,2-difluoro-4,5-dimethoxy substitution pattern requires a different strategy, likely starting from a pre-functionalized precursor like 4,5-dinitro-1,2-difluorobenzene and performing a nucleophilic substitution with methoxide, followed by reduction of the nitro groups if needed.[7]

    • Solution for Electrophilic Fluorination: To control regioselectivity, slowly add the fluorinating agent at a lower temperature (e.g., 0 °C to RT) to minimize the formation of kinetic byproducts. Using a milder fluorinating agent or a different catalytic system can also enhance selectivity.

  • Over-fluorination: The addition of more than two fluorine atoms can occur if the reaction conditions are too harsh or the stoichiometry is incorrect.

    • Causality: The product, this compound, is still an electron-rich aromatic ring and can undergo further fluorination, albeit at a slower rate.

    • Solution: Use a stoichiometric amount of the fluorinating agent (e.g., 2.0 to 2.2 equivalents for difluorination). Add the agent portion-wise or via syringe pump over an extended period to maintain a low concentration and prevent over-reaction.

  • Decomposition: Harsh conditions can lead to the degradation of the starting material or product.

    • Causality: Aromatic ethers can be sensitive to strongly acidic or oxidative conditions, which can be generated during the reaction.

    • Solution: Run the reaction at the lowest effective temperature and for the minimum time necessary for completion. Upon completion, promptly quench the reaction and proceed with the workup to isolate the product from the reactive environment.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic approach for this compound? The most controlled syntheses often start from a precursor that already contains the 1,2-difluoro pattern. For example, nucleophilic aromatic substitution (SNAr) on 1,2-difluoro-4,5-dinitrobenzene with sodium methoxide is a viable route.[7] The nitro groups strongly activate the ring towards nucleophilic attack, and their subsequent reduction would yield an amino-substituted precursor, which can be further modified. Direct electrophilic fluorination of 1,2-dimethoxybenzene is challenging due to regioselectivity issues.

Q2: What are the critical safety precautions for handling fluorinating agents like Selectfluor®? Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]

  • Ventilation: Handle these reagents only in a well-ventilated chemical fume hood.[8][9]

  • Incompatibilities: Electrophilic fluorinating agents can react violently with strong oxidizing agents, strong bases, and certain solvents.[5][10] Avoid contact with incompatible materials.

  • Handling: Avoid creating dust. In case of a spill, do not use combustible materials for cleanup.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Q3: How can I effectively monitor the progress of my reaction? Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts (e.g., 20-30% ethyl acetate in hexanes). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy is highly recommended.

Q4: My product is an oil and won't crystallize. How can I purify it? If the product, which has a reported melting point of 41-45 °C, fails to crystallize, it is likely impure.[1][13]

  • Column Chromatography: This is the primary method for purifying non-crystalline products. Use a silica gel column with a gradient elution of ethyl acetate in hexanes.

  • Induce Crystallization: After chromatography, dissolve the purified oil in a minimal amount of a hot non-polar solvent (like hexanes) and cool it slowly. Scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal can help induce crystallization.

Part 3: Experimental Protocol & Data

Illustrative Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

Objective: To synthesize this compound from 1,2-Difluoro-4,5-dinitrobenzene.

protocol_workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification A Charge flask with 1,2-Difluoro-4,5-dinitrobenzene and anhydrous Methanol B Cool to 0°C in an ice bath A->B D Add NaOMe solution dropwise to flask B->D C Prepare Sodium Methoxide solution C->D E Stir at 0°C for 1h, then warm to RT D->E F Monitor by TLC until SM is consumed E->F G Quench with saturated NH₄Cl (aq) F->G H Extract with Ethyl Acetate (3x) G->H I Wash combined organics with brine H->I J Dry over Na₂SO₄, filter, and concentrate I->J K Purify crude solid by column chromatography (Silica, Hexanes/EtOAc gradient) J->K L Recrystallize from Isopropanol or Hexanes K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,2-difluoro-4,5-dinitrobenzene (1.0 eq) in anhydrous methanol.[7] Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice-cold saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dinitro product.

  • Purification: The crude material can be purified by column chromatography on silica gel followed by recrystallization to yield 1,2-dimethoxy-4,5-dinitrobenzene. Note: Subsequent standard reduction of the nitro groups would be required to obtain an aniline intermediate for further functionalization.

Data Summary: Optimizing Reaction Parameters

The following table provides a hypothetical summary of how reaction conditions can influence the outcome of an electrophilic fluorination.

EntryFluorinating Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)Purity (by GC)
1Selectfluor® (2.2)CH₃CN25243580% (mono- & di-fluoro mix)
2Selectfluor® (2.2)CH₃CN60126590% (mainly difluoro)
3Selectfluor® (2.2)DCM40184585%
4Selectfluor® (3.0)CH₃CN60126075% (over-fluorination)
5NFSI (2.5)CH₃CN80245888%

Analysis:

  • Entry 2 vs. 1: Increasing the temperature significantly improves the yield and favors the formation of the difluorinated product.

  • Entry 3: Dichloromethane (DCM) appears less effective as a solvent compared to acetonitrile for this transformation.

  • Entry 4: Using a larger excess of the fluorinating agent leads to the formation of impurities (over-fluorination) and a decrease in overall purity.

This data underscores the importance of systematic optimization of temperature, solvent, and stoichiometry to achieve the desired outcome.

References

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Synthesis of 4-fluoro-1,2-dimethoxybenzene. PrepChem.com. [Link]

  • This compound Product Page. MySkinRecipes. [Link]

  • 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Journal of Organic Chemistry. [Link]

  • Optimisation Studies of Fluorination Reactions Based on Bayesian Optimisation Algorithm. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. AURA. [Link]

  • Recent advances in green fluorine chemistry. Dovepress. [Link]

  • Biphenyl, 4,4'-dimethoxy. Organic Syntheses Procedure. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

  • 1,2-Difluoro-4,5-dinitrobenzene. PubChem. [Link]

Sources

Technical Support Center: A Researcher's Guide to 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Difluoro-4,5-dimethoxybenzene (also known as 4,5-Difluoroveratrole). This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile fluorinated building block. My goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, helping you anticipate challenges and troubleshoot effectively. This resource is built on the principles of validated science and practical, field-proven experience.

Section 1: Foundational Knowledge & Safe Handling (FAQs)

This section addresses the most common initial questions regarding the properties, storage, and safe handling of this compound.

Q1: What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of your starting material is the first step to a successful experiment. This compound is a solid at room temperature, which can simplify handling compared to volatile liquids.[1][2][3] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 203059-80-7[1][2][4]
Molecular Formula C₈H₈F₂O₂[1][4]
Molecular Weight 174.15 g/mol [1][2][4]
Appearance White to light yellow powder or lump[1][3][5]
Melting Point 41 - 45 °C[1][2][4]
Purity Typically ≥ 95% (GC)[1][2][5]
Synonyms 4,5-Difluoroveratrole[1][4][5]
Q2: How should I properly store this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of the reagent.

Answer: this compound should be stored at room temperature in a dry, well-ventilated area.[1][6] Keep the container tightly closed to prevent moisture absorption.[6][7] It is incompatible with strong oxidizing agents, so ensure it is stored away from such materials.[6][7] The compound is not known to be acutely time-sensitive, but as a best practice for all reagents, it is advisable to date the container upon receipt and opening.[8]

Q3: What are the primary safety hazards and required Personal Protective Equipment (PPE)?

Safety is non-negotiable in the laboratory. This compound presents moderate hazards that require standard precautions.

Answer: The primary hazards are irritation to the skin, eyes, and respiratory system.[4][6][9] Therefore, the following PPE and handling precautions are mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[6][10]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[6][10]

In case of accidental exposure, rinse the affected area thoroughly with water. If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if possible.[7][10]

Section 2: Troubleshooting Common Synthetic Transformations

This compound is a valuable intermediate, primarily for its utility in nucleophilic aromatic substitution and directed ortho-metalation reactions.[1][3] Below, we troubleshoot common issues encountered in these transformations.

Subsection 2.1: Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the ring are potential leaving groups for SNAr reactions. The success of these reactions depends on a delicate balance of factors.

Q4: My SNAr reaction is sluggish or stalls completely. What are the likely causes?

Answer: This is a common issue. While fluorine is an excellent leaving group in SNAr, the reaction rate is highly dependent on the electronic nature of the ring and the reaction conditions.[11][12]

  • Causality: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex intermediate.[13] The rate-determining step is typically the initial attack of the nucleophile, which disrupts the ring's aromaticity.[11][12] The stability of this intermediate dictates the reaction's success. Unlike many textbook examples, this compound lacks strong electron-withdrawing groups (like -NO₂) to stabilize this negative charge. The methoxy groups are electron-donating, which can actually disfavor the reaction.

  • Troubleshooting Steps:

    • Increase Temperature: These reactions often require heat to overcome the activation energy. Try incrementally increasing the temperature, for example, from 80 °C to 120 °C, while monitoring for decomposition.

    • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents solvate the cation of your nucleophilic salt without hydrogen-bonding to and deactivating the nucleophile itself.

    • Nucleophile Strength: A stronger nucleophile will react faster. If using an alcohol or amine, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more potent alkoxide or amide.

    • Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes facilitate the reaction between the nucleophile and the substrate.[14]

Q5: I'm observing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?

Answer: Achieving mono-selectivity can be challenging because the introduction of a nucleophile can sometimes activate the ring towards a second substitution, depending on its electronic properties.

  • Causality: After the first substitution, the remaining fluorine atom's reactivity is altered. If the first substituent is electron-donating, it may slow down the second substitution. If it's electron-withdrawing, it could accelerate it.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the nucleophile. This is the most straightforward approach.

    • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will increase the kinetic preference for the first substitution.

    • Slow Addition: Add the nucleophile slowly over a period of time to the heated solution of the starting material. This keeps the instantaneous concentration of the nucleophile low, disfavoring the second reaction.

Subsection 2.2: Directed Ortho-Metalation (Lithiation)

The methoxy groups are excellent directing groups for deprotonation at an adjacent (ortho) position using a strong organolithium base, opening a route to further functionalization.

Q6: My lithiation reaction is failing, and I'm recovering only starting material after quenching with an electrophile. What went wrong?

Answer: This is often a problem of reagent quality, moisture, or temperature control.

  • Causality: Ortho-lithiation requires an extremely strong base and strictly anhydrous, aprotic conditions. The organolithium reagent is highly reactive and will be quenched by any trace of protons, especially from water. The lithiated intermediate itself is also unstable at higher temperatures.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry your glassware under vacuum or in an oven. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Verify Reagent Activity: Organolithium reagents (like n-BuLi or LDA) degrade over time. Their concentration should be determined by titration (e.g., using the Gilman double titration method) before use.

    • Maintain Low Temperature: The lithiation step must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[15] Do not let the reaction warm up before the electrophile is added.

    • Sufficient Reaction Time: Allow enough time for the deprotonation to complete, typically 30-60 minutes at -78 °C, before adding the electrophile.

Q7: I'm observing an unexpected isomer in my product. Could a "halogen dance" rearrangement be the cause?

Answer: While less common with fluoroaromatics compared to bromo- or iodoaromatics, a halogen dance (HD) is a mechanistic possibility worth considering if you obtain an unexpected regioisomer.

  • Causality: A halogen dance is a base-induced intramolecular rearrangement where a metalated aryl halide isomerizes to a more stable organometallic species.[15] In the context of your molecule, a lithiation ortho to a methoxy group could potentially rearrange to a different position. However, the kinetic deprotonation adjacent to the methoxy group is generally fast and favored.

  • Troubleshooting & Diagnosis:

    • Confirm Structure: Unambiguous characterization of your product using 2D NMR techniques (like NOESY or HMBC) is essential to confirm the connectivity and prove an isomerization has occurred.

    • Modify Conditions: The extent of rearrangement can be temperature and time-dependent. Trapping the initial, kinetically formed lithiated species at a very low temperature with a very short lithiation time might suppress the rearrangement.[16]

Section 3: Experimental Protocol & Workflow

To provide a practical context, here is a detailed, self-validating protocol for a representative SNAr reaction.

Protocol: Mono-substitution of this compound with Pyrrolidine

This protocol details the synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)pyrrolidine.

Reagents & Equipment:

  • This compound (1.00 g, 5.74 mmol)

  • Pyrrolidine (0.49 mL, 5.90 mmol, 1.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.19 g, 8.61 mmol, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF, 20 mL)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification equipment

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.00 g) and anhydrous K₂CO₃ (1.19 g).

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe.

  • Heating: Begin stirring and heat the mixture to 100 °C.

  • Nucleophile Addition: Once the reaction temperature is stable, add pyrrolidine (0.49 mL) dropwise via syringe.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) or LC-MS. The starting material should be consumed, and a new, more polar spot should appear. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

SNAr Experimental Workflow Diagram

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware (Flame-dry) B Weigh Reagents (Substrate, Base) A->B C Add Anhydrous Solvent (DMF) B->C D Establish Inert Atm. (N2 / Ar) C->D E Heat to Temp. (e.g., 100 °C) D->E F Add Nucleophile (Dropwise) E->F G Monitor by TLC/LC-MS (Check for SM consumption) F->G H Quench with Water G->H I Extract with Organic Solvent (EtOAc) H->I J Wash & Dry I->J K Concentrate J->K L Purify (Column Chromatography) K->L M Characterize Product (NMR, MS, etc.) L->M

Caption: A typical workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

References

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

  • Plater, M. J. (2001). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. The Journal of Organic Chemistry, 66(22), 7547–7553. [Link]

  • Google Patents. (n.d.). CN114230446A - A kind of preparation method of veratrole.
  • Plater, M. J. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2018(4), M1017. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • Plater, M. J., & Harrison, W. T. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. [Link]

  • Plater, M. J. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M984. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from Vapourtec Flow Chemistry. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from OpenStax. [Link]

  • Plater, M. J., & Harrison, W. T. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. AURA (Aberdeen University Research Archive). [Link]

  • Google Patents. (n.d.). CN103183588A - Preparation method of veratrole.
  • University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from Risk Management and Safety. [Link]

  • Corpet, M., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(51), e202202286. [Link]

  • Russian Journal of Oncology. (2025). General articles. Retrieved from Russian Journal of Oncology. [Link]

  • Corpet, M., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC - NIH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pharmaceutical Intermediates: A Focus on Pyrrole Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PubMed. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Retrieved from PubMed. [Link]

  • Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

Sources

Technical Support Center: Analysis of Impurities in 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,2-Difluoro-4,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for identifying and quantifying impurities in this critical synthetic intermediate. As a versatile building block in pharmaceuticals and agrochemicals, ensuring its purity is paramount for regulatory compliance and the success of subsequent synthetic steps.[1][2] This document provides field-proven insights and validated protocols to address common challenges encountered during analysis.

Part 1: General FAQs and Initial Strategy

This section addresses high-level questions regarding the nature of impurities in this compound and outlines a strategic approach to analysis.

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities typically arise from the synthetic route or degradation. While a definitive list depends on the specific manufacturing process, they can be categorized as follows:

  • Starting Materials & Intermediates: Residuals from the synthesis, such as 4,5-difluoro-1,2-dinitrobenzene or partially methylated intermediates.

  • Positional Isomers: Compounds with the same molecular formula but different arrangements of the fluoro- and methoxy- groups on the benzene ring (e.g., 1,2-dimethoxy-3,4-difluorobenzene). These are often the most challenging to separate due to very similar physical properties.[3][4]

  • Related-Substance Impurities: Molecules with missing or additional functional groups, such as 1-fluoro-4,5-dimethoxybenzene (incomplete fluorination) or 1,2-difluoro-4-hydroxy-5-methoxybenzene (incomplete methylation).

  • Reaction Byproducts: Compounds formed from side reactions, which can be numerous and varied.

  • Degradation Products: Although relatively stable, impurities can form under harsh storage or handling conditions (e.g., exposure to strong acids/bases or high temperatures).

Table 1: Potential Impurity Classes in this compound
Impurity ClassCommon ExamplesPrimary Analytical Challenge
Positional Isomers 1,4-Difluoro-2,3-dimethoxybenzeneCo-elution in chromatography
Incomplete Reaction 1-Fluoro-4,5-dimethoxybenzeneSimilar retention to the main peak
Starting Materials 4,5-DifluorocatecholDifferent polarity, may tail on GC
Over-reaction 1,2,3-Trifluoro-4,5-dimethoxybenzeneTypically present at very low levels

Q2: What is the best initial approach for analyzing a new batch of this compound?

A2: A multi-faceted approach is recommended. Start with a high-resolution technique for a broad overview, followed by specific methods for quantification.

G cluster_0 Impurity Analysis Workflow A Receive Sample of This compound B High-Resolution GC-MS Screening (Qualitative Analysis) A->B Initial Assessment C Identify Potential Impurities (Library Search & Mass Analysis) B->C Data Processing D Develop Quantitative Method (HPLC or qNMR) C->D Targeted Quantification E Method Validation D->E Ensure Accuracy F Routine Batch Analysis E->F Implementation

Caption: Initial workflow for impurity analysis.

  • Qualitative Screening (GC-MS): Run a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) analysis to separate and tentatively identify volatile impurities. The mass spectrometer provides elemental composition data for unknown peaks, which is invaluable for structural elucidation.[5]

  • Quantitative Analysis (HPLC or qNMR):

    • HPLC-UV: Develop a High-Performance Liquid Chromatography (HPLC) method for accurate quantification of the main component and known impurities. This is often more robust for positional isomers.

    • qNMR: For ultimate accuracy without the need for reference standards for each impurity, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique.[6]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a primary tool for separating and identifying volatile and semi-volatile impurities.

Q3: My peaks, including the main this compound peak, are tailing. What is the cause and how do I fix it?

A3: Peak tailing can compromise resolution and integration accuracy. It typically results from either physical disruptions in the flow path or chemical interactions.[7] If all peaks are tailing, the issue is likely physical; if only certain peaks tail, it's likely chemical.[8]

G cluster_0 Troubleshooting GC Peak Tailing Start Peak Tailing Observed Check_All_Peaks Do ALL peaks tail? Start->Check_All_Peaks Physical_Issues Suspect Physical Problem: - Poor Column Cut - Incorrect Column Installation - Inlet Contamination Check_All_Peaks->Physical_Issues Yes Chemical_Issues Suspect Chemical Activity: - Active sites in liner/column - Contamination - Analyte-phase mismatch Check_All_Peaks->Chemical_Issues No Fix_Physical Action: 1. Re-cut column (1-2 cm). 2. Verify installation depth. 3. Perform inlet maintenance (replace liner, septum, seal). Physical_Issues->Fix_Physical Fix_Chemical Action: 1. Use a new, deactivated liner. 2. Trim column inlet (10-20 cm). 3. Condition the column. Chemical_Issues->Fix_Chemical

Caption: Decision tree for diagnosing GC peak tailing.

Troubleshooting Steps:

  • Inlet Contamination: The inlet is a common source of activity. Perform routine maintenance: replace the liner, septum, and gold seal. Using sample filtration can prevent the issue from re-occurring.[9]

  • Column Activity: Active sites (exposed silanols) on the column can interact with polar or ionogenic analytes.[8]

    • Trim the Column: Cut 10-20 cm from the front of the column to remove non-volatile residues and active sites.[10]

    • Conditioning: Bake out the column at a high temperature (below its maximum limit) to remove contaminants.

  • Improper Column Installation: An improperly cut or installed column can create dead volume and disrupt the sample flow path.[10][11]

    • Action: Re-cut the column using a ceramic wafer to ensure a clean, 90-degree cut. Re-install it in the inlet and detector according to the manufacturer's specified height.[8]

Q4: I am seeing ghost peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks are peaks that appear in blank runs and are not part of the sample. They usually originate from contamination in the system.

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause small particles to enter the inlet, which then bleed out over subsequent runs.

    • Solution: Use a high-quality, low-bleed septum and do not over-tighten.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps.

    • Solution: Ensure high-purity carrier gas is used and that gas traps (oxygen, moisture, hydrocarbon) are installed and functioning correctly.[11]

  • Sample Carryover: Residue from a previous, more concentrated sample can be retained in the syringe or inlet and injected with the next sample.

    • Solution: Implement rigorous syringe washing protocols with multiple solvents. Run a solvent blank after a highly concentrated sample to confirm the system is clean.

Part 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is essential for separating non-volatile impurities and positional isomers that are difficult to resolve by GC.

Q5: I am struggling to separate positional isomers of this compound. My peaks are completely co-eluting on a standard C18 column.

A5: Positional isomers often have nearly identical hydrophobicity, making them very difficult to separate on a standard C18 column which separates primarily based on this property. To resolve them, you need a stationary phase that offers alternative separation mechanisms.[12]

  • Switch to a Phenyl or PFP Column:

    • Why it works: Phenyl-hexyl or pentafluorophenyl (PFP) columns provide additional separation mechanisms beyond simple hydrophobicity. For aromatic compounds like yours, they offer π-π interactions, dipole-dipole interactions, and shape selectivity.[12] These interactions are highly sensitive to the electron distribution and geometry of the isomers, often providing the selectivity needed for separation.[4][13]

    • Recommended Action: Start with a Phenyl-Hexyl column. If separation is still insufficient, a PFP column offers even stronger dipole and π-π interactions and is an excellent choice for separating halogenated aromatic compounds.[12]

Protocol: Isomer Separation Method Development
  • Column Selection: Acquire a Phenyl-Hexyl and/or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Start with a simple isocratic mobile phase of Acetonitrile/Water (e.g., 60:40 v/v).

    • If resolution is poor, introduce a gradient from 50% to 80% Acetonitrile over 15-20 minutes.

  • Optimization:

    • Organic Modifier: Try methanol instead of acetonitrile. The different solvent properties can alter selectivity.

    • Temperature: Adjust the column temperature (e.g., 25°C to 40°C). Higher temperatures reduce mobile phase viscosity and can sometimes improve peak shape and resolution, but may also decrease retention.

Q6: My analyte peak is tailing badly on my C18 column. What's the cause?

A6: For aromatic compounds, peak tailing in reverse-phase HPLC is frequently caused by secondary interactions with the silica stationary phase.[14]

  • Primary Cause: Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface are acidic and can form strong secondary ionic interactions with analytes, especially those with basic functional groups or lone pairs of electrons. This secondary retention mechanism leads to significant peak tailing.[14]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, suppressing their ionization and minimizing unwanted secondary interactions.[14]

    • Use a Modern, End-Capped Column: Modern "Type B" silica columns are of higher purity and are more thoroughly end-capped, meaning they have fewer accessible silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.[14]

    • Consider a Different Stationary Phase: If pH adjustment doesn't solve the problem, a column with a different chemistry, such as one with a polar-embedded or polar-endcapped phase, can shield the analyte from residual silanol interactions.[14]

Q7: My system backpressure is suddenly very high. What should I do?

A7: High backpressure is a common issue that can halt analysis and potentially damage the system. The key is to systematically identify the source of the blockage.[15]

  • Isolate the Column: Disconnect the column from the system and replace it with a union. Run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (tubing, injector, etc.).[16]

  • If the Blockage is the Column:

    • Reverse Flush: Reverse the column direction and flush with a strong, low-viscosity solvent (compatible with the stationary phase) at a low flow rate. This can dislodge particulates from the inlet frit.[13]

    • Check Guard Column: If you are using a guard column, the blockage is most likely there. Replace it.[17]

  • If the Blockage is in the System:

    • Systematically Disconnect: Working backward from the detector, disconnect fittings one by one to see when the pressure drops. This will pinpoint the location of the blocked tubing or component.

    • Check In-line Filters: The system may have in-line filters that can become clogged. Check and replace them.[13]

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a powerful tool for structural elucidation and quantitative analysis (qNMR) of impurities.[6][18] Given that the compound is fluorinated, ¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range.[19][20][21]

Q8: My ¹H NMR spectrum has broad peaks and poor resolution. How can I improve the quality?

A8: Poor spectral quality in NMR is almost always related to sample preparation or instrument shimming.[22]

  • Ensure Complete Dissolution & No Particulates: The sample must be fully dissolved to create a homogeneous solution. Any solid particles will severely disrupt the magnetic field homogeneity, leading to broad peaks.[22][23]

    • Action: Visually inspect your sample against a light source. If you see any solids or cloudiness, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[24]

  • Check Sample Concentration: While more sample generally gives a better signal-to-noise ratio, overly concentrated samples can lead to increased viscosity, which causes line broadening.[23]

    • Action: For a typical small molecule (<600 g/mol ) on a 400-500 MHz spectrometer, aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent.[23][24]

  • Use High-Quality NMR Tubes: Scratched or chipped NMR tubes, or tubes with poor concentricity, will prevent the spectrometer from achieving a good shim, resulting in poor line shape.[25]

    • Action: Use clean, high-quality tubes. Do not use brushes to clean tubes as this can scratch the inner surface.[24]

Q9: How do I perform a quantitative NMR (qNMR) experiment to determine the purity of my sample?

A9: qNMR determines purity by comparing the integrated signal of the analyte to that of a certified internal standard of known purity and concentration. The technique is highly accurate and does not require a reference standard for the analyte itself.[25]

Protocol: Purity Determination by ¹H qNMR
  • Choose an Internal Standard: Select a standard that has a simple spectrum (ideally a sharp singlet), is stable, not volatile, and has a peak that does not overlap with any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices.

  • Accurate Weighing: Accurately weigh a known amount of your this compound sample and a known amount of the internal standard into the same vial. Precision is critical. Using a 4- or 5-place analytical balance is required.

  • Sample Preparation: Dissolve the mixture in a known volume of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution using a vortex mixer. Transfer the solution to a high-quality NMR tube.[25]

  • Acquisition Parameters: To ensure quantitativity, you must use specific acquisition parameters:

    • Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the peaks you are integrating. A value of 30-60 seconds is a safe starting point. This ensures all protons have fully relaxed before the next pulse.

    • 90° Pulse Angle: Ensure the excitation pulse angle is calibrated and set to 90° for maximum signal.

    • Sufficient Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the non-overlapping peak of the analyte and the peak of the internal standard.

  • Calculation: Use the following formula to calculate the purity:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

References

  • Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • LCGC. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (2018, January 13). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]

  • University of Cambridge. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2-Dimethoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). Simplifying NMR for Fluorine-containing Samples. Retrieved from [Link]

  • Chrominfo. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Hindawi. (2017, October 18). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

  • PubMed. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • SAGE Journals. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 1,2-Difluoro-4,5-dimethoxybenzene using ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of fluorinated aromatic compounds, precise structural verification is paramount. 1,2-Difluoro-4,5-dimethoxybenzene is a valuable building block in the creation of pharmaceuticals and advanced materials, where its specific substitution pattern is critical to its function[1]. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for this purpose. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range provide an exceptionally clear window into the molecular environment of fluorine atoms[2][3].

This guide provides an in-depth comparison of ¹⁹F NMR with other analytical methods for the characterization of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and provide the data necessary to unequivocally confirm the structure and purity of this key intermediate.

The Power of ¹⁹F NMR: Why It's the Premier Choice

The ¹⁹F nucleus is highly receptive to NMR measurements, with a spin of 1/2 and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% that of ¹H NMR[4]. The true advantage, however, lies in its expansive chemical shift range, which spans over 800 ppm[3]. This vast range minimizes signal overlap, a common challenge in ¹H NMR, especially with complex aromatic systems[5]. For this compound, where the two fluorine atoms are chemically equivalent due to molecular symmetry, ¹⁹F NMR provides a simple, yet information-rich, spectrum that is highly sensitive to the local electronic environment influenced by the adjacent fluorine and the electron-donating methoxy groups.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy. The choices made at each step are critical for obtaining a spectrum with high resolution and signal-to-noise.

Step 1: Sample Preparation
  • Objective: To prepare a homogeneous sample in a suitable deuterated solvent for field-frequency locking.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its distinct deuterium lock signal.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Causality Check: The concentration is chosen to ensure sufficient signal within a reasonable number of scans without causing line broadening due to aggregation. The deuterated solvent is essential for the spectrometer's lock system to maintain a stable magnetic field.

Step 2: Spectrometer Setup and Calibration
  • Objective: To configure the NMR spectrometer for ¹⁹F detection and to ensure accurate chemical shift referencing.

  • Procedure:

    • Insert the sample into the spectrometer.

    • Tune and match the ¹⁹F probe to the correct frequency. This step is critical for maximizing sensitivity.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, aiming for a narrow and symmetrical lock signal. This directly improves spectral resolution.

    • Reference the chemical shift scale. While CFCl₃ is the traditional standard (0 ppm), it is a volatile and environmentally harmful compound. A common secondary standard is trifluoroacetic acid (TFA), or more conveniently, the spectrometer's internal reference can be calibrated, and shifts reported relative to CFCl₃[5].

Step 3: Acquisition Parameters
  • Objective: To set the parameters for the NMR experiment to achieve optimal spectral quality.

  • Procedure:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all potential fluorine signals are captured. The typical range for aromatic fluorines is well within this window[6].

    • Acquisition Time (AT): Set to 2-3 seconds to allow for the decay of the Free Induction Decay (FID), which improves digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full relaxation of the nuclei between scans, ensuring quantitative integration if needed.

    • Number of Scans (NS): Acquire 16 to 64 scans. Due to the high sensitivity of ¹⁹F, a large number of scans is often unnecessary.

    • Decoupling: For a standard spectrum, proton decoupling is typically turned off to observe the informative ¹⁹F-¹H coupling patterns.

The logical flow of this experimental setup is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert tune Tune & Match Probe for ¹⁹F insert->tune lock Lock on Solvent (Deuterium) tune->lock shim Shim Magnetic Field lock->shim params Set Acquisition Parameters (SW, AT, D1) shim->params acquire Acquire FID (16-64 Scans) params->acquire process Fourier Transform & Phase Correction acquire->process end end process->end Final Spectrum

Caption: Key spin-spin couplings in this compound.

The expected quantitative data is summarized in the table below.

ParameterExpected ValueRationale / Comment
Chemical Shift (δ) ~ -130 to -150 ppmAromatic fluorine signal shifted upfield due to two electron-donating methoxy groups. Referenced to CFCl₃.
Multiplicity TripletCoupling to two equivalent ortho protons (n+1 = 2+1 = 3).
Coupling Constant (³JHF) 7 - 9 HzTypical value for ortho fluorine-proton coupling in aromatic systems.
Integration 2FThe signal represents both equivalent fluorine atoms.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is ideal, a comprehensive characterization often involves complementary methods. The choice of technique depends on the specific analytical question being asked.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹⁹F NMR Direct detection of fluorine, precise chemical environment, regiochemistry through coupling patterns.Unambiguous confirmation of fluorine presence and position. High sensitivity, low background. [3]Requires specialized NMR hardware. Provides limited fragmentation information.
¹H NMR Confirms proton environment, number of protons, and their connectivity.Readily available. Provides complementary structural information. [7]Aromatic region can be complex. Does not directly detect fluorine.
¹³C NMR Shows all unique carbon environments. C-F coupling provides additional structural proof.Confirms the carbon skeleton. [8]Low natural abundance of ¹³C requires longer acquisition times.
Gas Chromatography-Mass Spectrometry (GC-MS) Provides molecular weight and fragmentation patterns.High sensitivity for volatile compounds, excellent for purity assessment. [9]Isomers may have similar fragmentation patterns, making differentiation difficult. Requires derivatization for some compounds. [10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight and fragmentation for less volatile compounds.Applicable to a wider range of compounds than GC-MS.Isomer differentiation can be challenging without chromatographic separation.
Infrared (IR) Spectroscopy Information about functional groups (e.g., C-O, C-F, C=C bonds).Fast and simple. Good for confirming the presence of key functional groups.Provides a molecular fingerprint but is often insufficient for definitive isomer identification on its own. [11]

The following diagram provides a logical workflow for selecting the most appropriate analytical technique.

G start Analytical Goal? q1 Confirm presence & regiochemistry of Fluorine? start->q1 Primary Question q2 Assess Purity & Identify Impurities? start->q2 q3 Confirm Overall Carbon/Proton Skeleton? start->q3 q1->q3 No tech1 ¹⁹F NMR q1->tech1 Yes tech2 GC-MS or LC-MS q2->tech2 Yes tech3 ¹H & ¹³C NMR q3->tech3 Yes tech4 IR Spectroscopy (Functional Groups) tech3->tech4 Complementary Data

Caption: Decision workflow for selecting an analytical technique.

Conclusion

For the specific and unambiguous characterization of this compound, ¹⁹F NMR spectroscopy is the most authoritative and direct method. The expected spectrum—a single triplet with a characteristic chemical shift and coupling constant—provides a unique fingerprint that is difficult to replicate with other techniques. When complemented with ¹H NMR, ¹³C NMR, and mass spectrometry for a complete purity and structural profile, researchers can have the utmost confidence in the identity and quality of their material. This robust, multi-technique approach, grounded in the principles of scientific integrity, is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Hoyt, E. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. UC Santa Barbara Department of Chemistry and Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 853175. Available at: [Link]

  • Slideshare. (2015). Nmr spectroscopy of fluorine 19. Available at: [Link]

  • Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Slideshare. (2015). 19 f chemical shifts and coupling constants. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Chemical Science. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Available at: [Link]

  • Semantic Scholar. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Available at: [Link]

  • Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International. Available at: [Link]

  • National Center for Biotechnology Information. (Difluoromethoxy)benzene. PubChem Compound Summary for CID 68015. Available at: [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. Available at: [Link]

  • Michigan State University. 19F NMR Reference Standards. Available at: [Link]

  • ResearchGate. (1987). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Available at: [Link]

  • ResearchGate. (2021). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]

  • Online Organic Chemistry Tutor. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]

  • Thieme. (2009). 13C NMR Spectroscopy. Available at: [Link]

  • University of Arizona. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Available at: [Link]

  • MDPI. (2021). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry. Available at: [Link]

  • Research Square. (2022). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N. Available at: [Link]

Sources

A Comparative Guide to 1,2-Difluoro-4,5-dimethoxybenzene and Its Analogues for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1,2-difluoro-4,5-dimethoxybenzene (also known as 4,5-difluoroveratrole) and its structural analogues. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloguing of properties. It delves into the causal relationships between molecular structure, physicochemical characteristics, and functional performance, supported by experimental data and established synthetic protocols. Our objective is to provide a foundational resource for the rational design of novel therapeutics, advanced materials, and complex organic molecules.

Introduction: The Strategic Value of the Fluorinated Veratrole Scaffold

This compound is a polysubstituted aromatic compound that has garnered significant interest as a versatile building block in several scientific domains.[1] Its structure is characterized by a benzene ring functionalized with two adjacent fluorine atoms and two adjacent methoxy groups. This specific arrangement creates a unique electronic and steric environment, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[2][3]

The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry. Fluorine, being the most electronegative element, imparts a strong inductive electron-withdrawing effect, which can profoundly alter a molecule's properties.[1] This includes modulating the acidity (pKa) of nearby functional groups, increasing metabolic stability by blocking sites susceptible to oxidative metabolism, and enhancing membrane permeability and bioavailability.[4] The methoxy groups, in contrast, are electron-donating through resonance, influencing the aromatic ring's reactivity in electrophilic substitution reactions. The interplay between these opposing electronic effects dictates the chemical behavior of this compound and its analogues.

This guide will systematically compare the parent compound with key analogues, including its non-fluorinated counterpart (veratrole) and a chlorinated analogue, to elucidate critical structure-activity relationships (SAR).

Comparative Analysis of Physicochemical Properties

The seemingly subtle substitution of hydrogen with fluorine or chlorine atoms leads to significant, predictable shifts in the physicochemical properties of the veratrole core. These shifts are critical for applications ranging from drug design, where lipophilicity (LogP) and electronic effects govern pharmacokinetics, to materials science, where melting point and stability are paramount.

The introduction of fluorine generally leads to a modest increase in lipophilicity and a significant alteration of the molecule's electrostatic potential. The strong C-F bond also enhances thermal and metabolic stability.[5]

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP (Predicted)
Veratrole (1,2-Dimethoxybenzene)

138.1622-23206-2071.89
This compound

174.1541-45N/A2.31
1,2-Dichloro-4,5-dimethoxybenzene

207.0689-91N/A3.15
1-Fluoro-2,3-dimethoxybenzene

156.15N/A205-2072.05

Data sourced from PubChem and commercial supplier specifications. LogP values are predicted using computational models.

Synthesis and Reactivity: A Comparative Overview

The primary synthetic route to these compounds involves the O-methylation of the corresponding catechol precursor. The choice of methylating agent and reaction conditions can be tailored to achieve high yields. The reactivity of the final product is heavily influenced by the substituents on the aromatic ring.

General Synthetic Workflow

The synthesis of substituted veratroles typically follows a straightforward nucleophilic substitution pathway where the diphenoxide, formed by deprotonating a catechol derivative, is alkylated with a methylating agent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Catechol Substituted Catechol (e.g., 3,4-Difluorocatechol) ReactionVessel O-Methylation Reaction in Polar Aprotic Solvent (e.g., DMF) Catechol->ReactionVessel Base Base (e.g., K2CO3, NaOH) Base->ReactionVessel MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Purification (Distillation or Recrystallization) Workup->Purification Product Final Product (e.g., this compound) Purification->Product

Caption: General workflow for the synthesis of substituted veratroles.

Reactivity in Electrophilic Aromatic Substitution (SEAr)

Veratrole, the non-fluorinated analogue, is electron-rich due to the two methoxy groups and readily undergoes electrophilic aromatic substitution. The methoxy groups are ortho-, para-directing activators.

In contrast, this compound presents a more complex reactivity profile. The fluorine atoms are powerful deactivators via their inductive effect (-I), while the methoxy groups are activators via resonance (+M). This electronic tug-of-war results in a deactivated ring compared to veratrole, requiring harsher conditions for SEAr. The directing effects are cooperative, with substitution predicted to occur at the positions ortho to the methoxy groups (and meta to the fluorine atoms).

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

For analogues containing strong electron-withdrawing groups (like nitro groups) in addition to halogens, SNAr reactions become highly relevant. In compounds like 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are activated towards nucleophilic displacement. Notably, fluorine is a better leaving group than chlorine in SNAr, a counterintuitive fact explained by fluorine's high electronegativity which stabilizes the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining step.

G cluster_parent This compound cluster_analogues Structural Analogues Parent Structure C₈H₈F₂O₂ Reactivity Profile - Deactivated for SEAr - Prone to lithiation - Precursor for materials Veratrole Veratrole C₈H₁₀O₂ Reactivity Profile - Activated for SEAr - Common synthetic starting block Parent:f2->Veratrole:f2 Comparison: Electron Density Dichloro Dichloroveratrole C₈H₈Cl₂O₂ Reactivity Profile - Deactivated for SEAr - Different electronic/steric profile than Fluoro Parent:f2->Dichloro:f2 Comparison: Halogen Effects

Caption: Structural and reactivity comparison of the core compound and its analogues.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of the parent compound and its non-fluorinated analogue. These are intended for use by trained professionals in experimental organic chemistry.

Protocol: Synthesis of this compound

This procedure is based on the standard Williamson ether synthesis, adapted for the specific substrate.

  • Objective: To synthesize this compound via O-methylation of 3,4-difluorocatechol.

  • Materials:

    • 3,4-Difluorocatechol (1.0 eq)

    • Dimethyl sulfate (DMS) (2.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,4-difluorocatechol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

    • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the catechol).

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add dimethyl sulfate (2.2 eq) dropwise to the suspension via syringe. An exotherm may be observed.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol: Synthesis of Veratrole (1,2-Dimethoxybenzene)

This protocol describes a common laboratory preparation of the non-fluorinated analogue.

  • Objective: To synthesize veratrole by the O-methylation of catechol.

  • Materials:

    • Catechol (1.0 eq)

    • Dimethyl sulfate (DMS) (2.2 eq)

    • Sodium hydroxide (NaOH) (2.2 eq)

    • Water, Ethanol

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve catechol (1.0 eq) in a 10% aqueous NaOH solution (2.2 eq).

    • Cool the solution in an ice bath.

    • Add dimethyl sulfate (2.2 eq) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 25 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 40 °C for an additional hour to complete the reaction.

    • Cool the reaction mixture and extract with diethyl ether (3x).

    • Combine the ether extracts and wash with 10% NaOH solution, followed by water until the washings are neutral.

    • Dry the ethereal solution over anhydrous calcium chloride.

    • Filter and remove the diethyl ether by distillation.

    • Distill the remaining oil under reduced pressure to obtain pure veratrole.

Conclusion

The comparative analysis of this compound and its analogues reveals a clear and actionable set of structure-property relationships. The substitution of hydrogen with fluorine atoms significantly deactivates the aromatic ring towards electrophilic attack while enhancing metabolic stability and modulating physicochemical properties like lipophilicity. These changes are of paramount importance in drug discovery, where fine-tuning a lead compound's ADME (absorption, distribution, metabolism, and excretion) profile is critical for success. In contrast, the non-fluorinated analogue, veratrole, serves as a more reactive, electron-rich platform for building molecular complexity through electrophilic substitution. The choice between these building blocks is therefore a strategic decision based on the desired reactivity, stability, and final properties of the target molecule. This guide provides the foundational data and protocols to empower researchers to make that choice with confidence.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molecules, 23(10), 2445. Available at: [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • Zaslavsky, D., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2020). Electrophilic Aromatic Substitution. Available at: [Link]

  • AURA Repository. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Aromatic Reactivity. Available at: [Link]

  • Google Patents. (2007). Process for continuously preparing difluorobenzene derivatives with long operating times. WO2007054213A1.
  • Vanderbilt University. (2006). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • ResearchGate. (2020). Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... Available at: [Link]

  • IRJET. (2018). Comparative study of aromatic electrophilic substitution reaction at the meta and ortho-position in toluene. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 26(15), 4463. Available at: [Link]

  • ResearchGate. (2019). Measured log P values for compounds selectively fluorinated.... Available at: [Link]

  • ResearchGate. (2024). Determination of pKa Values of C−H Bonds in Polar Fluorinated Arenes Referred to a New CF3SO2‐Substituted Anchor Compound. Available at: [Link]

  • Hu, J., et al. (2013). Nucleophilic difluoro(phenylsulfonyl)methylation of carbonyls with PhSO2CF2H reagent. Chemical Communications, 49(51), 5871-5873. Available at: [Link]

  • PubMed. (1986). A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. Available at: [Link]

  • OUCI. (2022). Physicochemical investigation and fluorescence quenching of biologically active pyrrole-containing push-pull chromophore by Ag nanoparticles. Retrieved from [Link]

  • Organohalogen Compounds. (2006). Sources, environmental levels and transformation. Vol 68. Available at: [Link]

  • Chem-Impex. (n.d.). 1,2-Difluoro-4,5-dimetoxibenceno. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Ann Med Chem Res 2(1): 1015. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of 1,2-Difluoro-4,5-dimethoxybenzene: Anchoring Analysis with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise molecular structure of a compound is the bedrock upon which its function, reactivity, and safety are understood. For novel organic molecules like 1,2-Difluoro-4,5-dimethoxybenzene, a versatile building block in medicinal chemistry, unambiguous structural validation is not merely a procedural step but a critical prerequisite for meaningful research.[1][2] This guide provides an in-depth, comparative analysis of the techniques used to elucidate its structure, establishing single-crystal X-ray diffraction (SCXRD) as the definitive method and contextualizing it with corroborative spectroscopic data.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential, indirect structural information, SCXRD offers an unparalleled, direct visualization of the atomic arrangement in three-dimensional space.[3][4] This technique resolves ambiguity in connectivity, stereochemistry, and conformation, providing an irrefutable structural model that serves as the ultimate reference point for all other analytical data.

Synthesis and Generation of High-Quality Single Crystals

The journey to structural validation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals, a step that is often the most significant bottleneck in the process.[4]

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established methodologies for similar fluorinated aromatic compounds. One common approach involves the nitration of a commercially available precursor like 2-fluoro-1,4-dimethoxybenzene, followed by subsequent functional group manipulations to arrive at the target structure.[5] Rigorous purification, typically via column chromatography or recrystallization, is paramount to ensure the sample's homogeneity, a prerequisite for successful crystal growth.

Protocol for Single Crystal Growth: Vapor Diffusion

Growing diffraction-quality crystals is often described as an art, but systematic approaches can significantly increase the probability of success.[6] The vapor diffusion method is highly effective for small organic molecules available in milligram quantities.[6][7][8]

Causality in Method Selection: This technique creates a slow, controlled change in solvent environment, gradually bringing the compound to a state of supersaturation, which is ideal for the ordered deposition of molecules onto a growing crystal lattice.[6] The slow pace is crucial for minimizing defects and maximizing crystal size and quality.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve a small amount (5-10 mg) of purified this compound in a minimal volume (0.5 mL) of a "good" solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).

  • Apparatus Setup: Place this solution in a small, open vial (e.g., a 2 mL glass vial). Place this small vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial).

  • Anti-Solvent Introduction: Carefully add 2-3 mL of a "poor" or "anti-solvent," in which the compound is sparingly soluble (e.g., Hexane or Pentane), to the larger jar, ensuring it does not mix directly with the solution in the inner vial.

  • Sealing and Incubation: Seal the larger jar tightly. The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the "poor" solvent vapor in the larger jar. Concurrently, the less volatile "poor" solvent vapor will diffuse into the solution.

  • Crystal Formation: This slow exchange gradually reduces the solubility of the compound in the inner vial, inducing the slow growth of crystals over several days to weeks. The setup should be left undisturbed in a vibration-free location.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides a definitive, three-dimensional map of a molecule.[3][9] The technique works by directing a beam of X-rays onto a single crystal; the electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern.[9][10] By analyzing the geometry and intensity of this diffraction pattern, the precise location of every atom in the unit cell can be determined.[9]

Experimental Workflow for SCXRD

dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape="box", style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.7]; edge [color="#5F6368", arrowhead="normal", fontname="Arial", fontsize=10];

}

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Interpretation and Expected Results

The culmination of an SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. For a novel structure like this compound, the data would be solved and refined using established software suites like SHELX[11][12][13][14] within a graphical user interface such as Olex2.[15][16][17][18][19]

Table 1: Predicted Crystallographic Data for this compound

ParameterExpected Value/DescriptionSignificance
Molecular Formula C₈H₈F₂O₂Confirms elemental composition in the crystal.
Formula Weight 174.15 g/mol Consistent with the molecular formula.[20]
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a ≈ 7-10 Å, b ≈ 5-8 Å, c ≈ 10-15 ÅDimensions of the repeating unit of the crystal.
Key Bond Lengths C-F ≈ 1.35 Å; C-O ≈ 1.37 Å; C-C(aromatic) ≈ 1.39 ÅProvides definitive proof of atomic connectivity.
Key Bond Angles C-C-C(aromatic) ≈ 120°Confirms the geometry of the benzene ring.
Final R-factor (R1) < 5%A key indicator of the quality of the final refined model.

A Comparative Framework: Corroboration via Spectroscopy

While SCXRD provides the definitive answer, other analytical techniques are indispensable for routine characterization, purity assessment, and providing complementary data that must be consistent with the crystal structure.

dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape="ellipse", style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=1]; edge [color="#5F6368", arrowhead="normal", fontname="Arial", fontsize=10];

}

Caption: Complementary nature of analytical techniques.

A. High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of a molecule with high accuracy.[21][22]

  • Principle: It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.[21][23][24]

  • Expected Result: For this compound (C₈H₈F₂O₂), the expected exact mass for the molecular ion [M]⁺ would be 174.0492 . Observing this value experimentally provides strong evidence for the molecular formula, which must align with the formula determined by X-ray crystallography.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[25][26][27][28] The data obtained must be in complete agreement with the crystal structure.

  • ¹H NMR: Probes the chemical environment of hydrogen atoms.

    • Predicted Spectrum: Two distinct signals are expected: a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methoxy protons. Aromatic protons typically appear in the 6.5-8.0 ppm range.[29]

  • ¹³C NMR: Probes the chemical environment of carbon atoms.

    • Predicted Spectrum: Four distinct signals are expected for the aromatic carbons (two C-F, two C-O, and two C-H) due to symmetry, and one signal for the two equivalent methoxy carbons. Aromatic carbons appear between 120-170 ppm.[29]

  • ¹⁹F NMR: Specifically probes the fluorine atoms, offering high sensitivity and a wide chemical shift range.[30][31][32][33]

    • Predicted Spectrum: A single signal is expected for the two equivalent fluorine atoms. The chemical shift will provide information about the electronic environment, and coupling to the adjacent aromatic proton would result in a doublet.[34]

Table 2: Summary of Predicted NMR and MS Data

TechniqueExpected DataInformation Provided
HRMS (EI+) m/z = 174.0492Confirms molecular formula C₈H₈F₂O₂.
¹H NMR ~6.8-7.2 ppm (s, 2H); ~3.9 ppm (s, 6H)Shows two types of protons with a 1:3 ratio.
¹³C NMR 4 signals in aromatic region; 1 in aliphaticConfirms 5 unique carbon environments.
¹⁹F NMR 1 signal (doublet)Confirms a single fluorine environment.

Conclusion: A Unified and Self-Validating Approach

The structural validation of a novel compound like this compound is a process of building a self-consistent and irrefutable case. While techniques like NMR and HRMS provide powerful and essential pieces of the puzzle—confirming the molecular formula and atomic connectivity—they represent an indirect image of the structure.

References

  • OlexSys. Olex2. [Link][15]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link][9]

  • Wikipedia. Olex2. [Link][16]

  • SourceForge. Olex2 download. [Link][17]

  • Ithaca College. Olex2. [Link][18]

  • PaNdata Software Catalogue. SHELX. [Link][11]

  • TEGAKARI. Single crystal structure analysis software "SHELX". [Link][12]

  • Quora. How to interpret the 19F NMR spectra. [Link][30]

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link][10]

  • University of York. Single Crystal X-ray Diffraction. [Link][35]

  • Software Informer. Olex2-1.2 Download. [Link][19]

  • University of Waterloo. About Single X-ray Diffraction. [Link][36]

  • University of Illinois. A Guide to Using the SHELXTL Crystallographic Software Package. [Link][37]

  • SBGrid Consortium. The Shelx Suite: Applications to Macromolecular Crystallography. [Link][13]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link][21]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev., 2023,52, 2337-2354. [Link][4]

  • University of Ottawa. 19Flourine NMR. [Link][31]

  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Cryst. E, 2015, 71(5), 459–464. [Link][6]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link][32]

  • National Institutes of Health. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link][34]

  • Georg-August-Universität Göttingen. THE SHELX HOMEPAGE. [Link][14]

  • Chemguide. mass spectra - the molecular ion (M+) peak. [Link][23]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][33]

  • YouTube. Formula determination by high resolution mass spectrometry. [Link][24]

  • Cambridge University Press. Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 28-34. [Link][7]

  • ACS Publications. High-Resolution Native Mass Spectrometry. Chemical Reviews, 2021, 121 (18), 11333-11387. [Link][22]

  • Nanyang Technological University. Single-crystal growth of organic semiconductors. [Link][8]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link][29]

  • Wikipedia. Single crystal. [Link][38]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link][25]

  • PrepChem.com. Synthesis of 4-fluoro-1,2-dimethoxybenzene. [Link][39]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link][26]

  • Slideshare. Structural elucidation by NMR(1HNMR). [Link][27]

  • Semantic Scholar. MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. [Link][40]

  • Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link][28]

  • ACS Publications. 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Org. Lett. 2000, 2, 13, 1943–1946. [Link][41]

  • MySkinRecipes. This compound. [Link][42]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank 2018, 2018(3), M993. [Link][5]

  • National Institutes of Health. Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link][43]

  • PubChem. This compound. [Link][20]

  • PubChem. 1,2-Difluoro-4,5-dinitrobenzene. [Link][44]

Sources

A Tale of Two Rings: A Comparative Guide to the Reactivity of 1,2-Difluoro-4,5-dimethoxybenzene and its Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. The introduction of fluorine atoms into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and, most critically, its chemical reactivity.[1][2] This guide provides an in-depth, objective comparison of the reactivity of 1,2-difluoro-4,5-dimethoxybenzene against its common non-fluorinated analogue, veratrole (1,2-dimethoxybenzene). By understanding the electronic interplay of the methoxy and fluorine substituents, we can predict and harness their distinct chemical behaviors for synthetic applications.

The Electronic Tug-of-War: Substituent Effects at Play

The reactivity of a benzene ring is dictated by the electronic nature of its substituents. These effects are broadly categorized into two types: the inductive effect, which operates through sigma bonds, and the resonance (or mesomeric) effect, which involves the delocalization of pi electrons.

The Methoxy Group (-OCH₃): An Electron-Donating Powerhouse

The methoxy group exhibits a dual electronic character. Oxygen's high electronegativity results in an electron-withdrawing inductive effect (-I). However, this is significantly overshadowed by its powerful electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the aromatic pi-system.[3][4] This net donation of electron density makes the ring more nucleophilic and thus activates it towards electrophilic aromatic substitution (EAS).[5] The resonance effect preferentially enriches the ortho and para positions, making the methoxy group a strong ortho, para-director.[3][6] In veratrole, two such activating groups work in concert, rendering the aromatic ring exceptionally electron-rich and highly reactive.[7][8]

The Fluorine Atom (-F): A Deactivating Director

Fluorine presents a more nuanced electronic profile. As the most electronegative element, it exerts a potent electron-withdrawing inductive effect (-I), pulling electron density from the ring.[9][10] Like the methoxy group, it also has lone pairs capable of a (+R) resonance effect.[9][11] However, for fluorine and other halogens, the inductive effect dominates the resonance effect.[11] The consequence is a net withdrawal of electron density, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene.[12] Despite this overall deactivation, the resonance donation still directs incoming electrophiles to the ortho and para positions.[11][13]

In this compound, these forces create a complex electronic landscape. The two activating methoxy groups are opposed by the two strongly deactivating fluorine atoms, leading to a chemical personality starkly different from that of veratrole.

Comparative Reactivity: A Triad of Transformations

We will now explore how these electronic differences manifest in three fundamental classes of aromatic reactions.

Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of electron-rich aromatic systems, where an electrophile replaces a hydrogen atom on the ring.[14][15]

  • Veratrole (1,2-Dimethoxybenzene): The two potent activating methoxy groups make this molecule extremely susceptible to EAS. The reaction proceeds rapidly, often under mild conditions, with substitution occurring at the positions ortho and para to the methoxy groups (positions 4 and 5).[7]

  • This compound: The powerful deactivating -I effect of the two fluorine atoms significantly reduces the ring's nucleophilicity. Consequently, this molecule is far less reactive in EAS, requiring more forcing conditions (e.g., stronger acids, higher temperatures) to achieve substitution at the only available positions (3 and 6). The directing effects of both the methoxy and fluoro groups converge on these positions, but the overall rate is dramatically suppressed.

EAS General Mechanism

Caption: Generalized two-step mechanism for Electrophilic Aromatic Substitution (EAS).

Table 1: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution

CompoundSubstituentsOverall Ring CharacterReactivity towards EASTypical Conditions
Veratrole 2x -OCH₃Strongly ActivatedVery HighMild (e.g., Br₂ in AcOH)
This compound 2x -OCH₃, 2x -FStrongly DeactivatedVery LowForcing (e.g., Br₂ with strong Lewis acid)
Nucleophilic Aromatic Substitution (SNA_r)

SNA_r is the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is favored on electron-poor rings containing good leaving groups and strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[16][17][18]

  • Veratrole: Being electron-rich and lacking a good leaving group, veratrole is completely unreactive towards SNA_r.

  • This compound: This molecule is an excellent substrate for SNA_r. The fluorine atoms are effective leaving groups in this context (reactivity order: F > Cl > Br > I).[19] The ring's electron density is significantly lowered by the fluorines, facilitating nucleophilic attack. This reactivity profile is a synthetic asset, allowing for the introduction of nucleophiles like amines, alkoxides, and thiolates to displace one or both fluorine atoms, a transformation impossible with veratrole. Similar difluorinated compounds are known to readily undergo sequential nucleophilic substitution.[20]

SNA_r Addition-Elimination Mechanism

Caption: The addition-elimination mechanism for Nucleophilic Aromatic Substitution (SNA_r).

Table 2: Comparative Suitability for Nucleophilic Aromatic Substitution

CompoundRing CharacterLeaving GroupSuitability for SNA_r
Veratrole Electron-RichNoneUnreactive
This compound Electron-PoorFluoride (F⁻)Highly Reactive
Metalation and Benzyne Formation

This pathway involves the deprotonation of an aromatic C-H bond with a strong base, typically an organolithium reagent.

  • Veratrole: The methoxy groups can direct metalation to the ortho positions (3 and 6), but the acidity of these protons is not exceptionally high.

  • This compound: The strong -I effect of the fluorine atoms significantly increases the acidity of the adjacent protons at positions 3 and 6, making ortho-lithiation much more favorable. Furthermore, this lithiated intermediate can undergo spontaneous elimination of lithium fluoride (LiF) to generate a highly reactive benzyne intermediate. This unlocks a powerful suite of reactions, such as Diels-Alder cycloadditions, that are inaccessible to veratrole. The use of substituted difluorobenzenes as benzyne precursors is a well-established synthetic strategy.[21][22]

Benzyne Formation Pathway

Benzyne_Formation Start This compound Lithiated Ortho-Lithiated Intermediate Start->Lithiated + n-BuLi (Deprotonation) Benzyne Benzyne Intermediate (Highly Reactive) Lithiated->Benzyne - LiF (Elimination) Product Trapped Product (e.g., Diels-Alder Adduct) Benzyne->Product + Trapping Agent (e.g., Furan)

Caption: Benzyne formation from this compound via ortho-lithiation.

Experimental Protocols: A Practical Demonstration

To illustrate the profound difference in reactivity towards electrophiles, the following protocols for bromination are provided.

Protocol 1: Electrophilic Bromination of Veratrole (Non-Fluorinated Analogue)

  • Dissolution: Dissolve veratrole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the flask at room temperature. A rapid discoloration of the bromine solution is typically observed.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with sodium thiosulfate solution to quench excess bromine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude brominated product (predominantly 4-bromoveratrole).

Protocol 2: Attempted Electrophilic Bromination of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS.

  • Observation: Little to no consumption of the starting material is expected. The bromine color will likely persist, indicating a lack of reaction due to the deactivated ring. Achieving bromination would necessitate the addition of a potent Lewis acid catalyst (e.g., FeBr₃) and potentially elevated temperatures.

Conclusion and Outlook

The substitution of two hydrogen atoms with fluorine dramatically inverts the chemical personality of the 4,5-dimethoxybenzene scaffold.

  • Veratrole is an electron-rich, highly activated arene, making it an ideal substrate for a wide array of electrophilic aromatic substitution reactions.

  • This compound , in stark contrast, is an electron-poor, deactivated system. Its value lies not in EAS, but as a versatile building block for nucleophilic aromatic substitution and benzyne-mediated transformations.[23]

For the synthetic chemist, the choice between these two analogues is not one of simple preference but of strategic intent. Veratrole serves as a nucleophilic partner, while its fluorinated counterpart acts as an electrophilic scaffold, opening doors to entirely different synthetic disconnections and molecular architectures. This understanding is paramount for the efficient and rational design of complex target molecules in pharmaceutical and materials science research.

References

  • Homework.Study.com. Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain.[Link]

  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?[Link]

  • ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.[Link]

  • C&EN Global Enterprise. Fluorine activates aromatic rings.[Link]

  • JoVE. (2025). Video: ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3.[Link]

  • National Center for Biotechnology Information. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.[Link]

  • Wikipedia. 1,2-Dimethoxybenzene.[Link]

  • Human Metabolome Database. (2012). Showing metabocard for 1,2-Dimethoxybenzene (HMDB0032139).[Link]

  • The Journal of Organic Chemistry. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Intermediate Landscape: Understanding 1,2-Dimethoxybenzene (Veratrole).[Link]

  • Wikipedia. Methoxy group.[Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.[Link]

  • ACS Publications. 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions.[Link]

  • National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[Link]

  • The Journal of Organic Chemistry. 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions.[Link]

  • University of Calgary. Electrophilic Aromatic Substitution.[Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution.[Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[Link]

  • AURA. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.[Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.[Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions.[Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.[Link]

  • National Center for Biotechnology Information. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.[Link]

  • Jasperse Ch. 17 Notes. 5 Major Electrophilic Aromatic Substitution Reactions Activating.[Link]

  • ResearchGate. 13. Electrophilic Aromatic Substitution | Request PDF.[Link]

  • PubChem. This compound.[Link]

  • ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.[Link]

  • Quora. (2016). Is fluorobenzene more reactive than benzene?[Link]

  • National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.[Link]

  • ChemUniverse. This compound [P66712].[Link]

Sources

A Comparative Guide to the Analytical Quality Control of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the quality control of 1,2-Difluoro-4,5-dimethoxybenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms and methoxy groups in its structure imparts unique properties that can enhance the biological activity and metabolic stability of target molecules.[1] Consequently, ensuring the purity and quality of this intermediate is paramount for the safety and efficacy of the final products. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of scientifically sound analytical methodologies, supporting experimental data, and the rationale behind their application.

The quality control of pharmaceutical intermediates is a critical aspect of drug development and manufacturing, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3][4][5] This guide aligns with these principles, providing a framework for robust analytical characterization of this compound.

The Analytical Imperative: A Multi-technique Approach

A comprehensive quality control strategy for this compound necessitates the use of multiple analytical techniques. Each method provides unique and complementary information regarding the identity, purity, and impurity profile of the substance. The primary techniques discussed in this guide are:

  • High-Performance Liquid Chromatography (HPLC): For the quantitative determination of purity and the separation and quantification of non-volatile organic impurities.

  • Gas Chromatography (GC): For assessing purity, detecting volatile organic impurities, and analyzing residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation and identification.

  • Mass Spectrometry (MS): For molecular weight confirmation and structural characterization of the main component and its impurities.

The selection and validation of these methods should be performed in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity of many pharmaceutical intermediates due to its versatility, sensitivity, and robustness. For this compound, a stability-indicating HPLC method is crucial to separate the main component from potential impurities and degradation products.

Rationale for Method Design

Given the aromatic nature of this compound, a C18 or a pentafluorophenyl (PFP) stationary phase is recommended. A PFP column can offer unique selectivity for fluorinated and aromatic compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water, can be optimized for optimal separation. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape. A method for a structurally similar compound, 4,5-dibromoveratrole, utilizes a mobile phase of acetonitrile and water with phosphoric acid, which serves as a good starting point for method development.[6]

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-80% B; 20-25 min: 80% B; 25-26 min: 80-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • For the assay, dilute the stock solution to 0.1 mg/mL with the mobile phase.

  • For related substances, use the stock solution at 1 mg/mL.

Method Validation Parameters (as per ICH Q2(R1)):

Parameter Acceptance Criteria
Specificity Peak purity index > 0.999 for the main peak in stressed samples.
Linearity r² > 0.999 over the range of 50-150% of the assay concentration.
Accuracy 98.0-102.0% recovery for the assay.
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision.

| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Potential Impurities and their Control

A critical aspect of quality control is the identification and control of impurities. Based on potential synthetic routes starting from catechol or 1,2-difluorobenzene, several process-related impurities could be present.[7][8][9][10]

  • Starting Material Residues: Unreacted catechol, 1,2-difluorobenzene, or their derivatives.

  • Intermediates: Incompletely reacted intermediates, such as mono-methoxylated or mono-fluorinated species.

  • By-products: Isomeric impurities (e.g., 1,3-difluoro-4,5-dimethoxybenzene), or products of over-methylation or side reactions. For instance, nitration of a related compound, 2-fluoro-1,4-dimethoxybenzene, yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, suggesting that nitro-aromatics could be impurities if nitrating agents are present.[11]

  • Degradation Products: Products formed under stress conditions (acid, base, oxidation, heat, light).

The developed HPLC method should be capable of separating these potential impurities from the main peak.

Gas Chromatography (GC): A Complementary Technique for Volatile Components

Gas chromatography, typically with a flame ionization detector (FID), is an excellent technique for assessing the purity of volatile and semi-volatile substances like this compound. It is also the method of choice for the analysis of residual solvents, which are common process-related impurities.

Rationale for Method Design

A non-polar or mid-polar capillary column is suitable for the analysis of this compound. A temperature gradient program is typically employed to ensure good separation of the main component from any volatile impurities and to allow for the elution of less volatile components. The choice of carrier gas is usually helium or nitrogen.

Experimental Protocol: GC-FID for Purity and Residual Solvents

Objective: To determine the purity of this compound and to quantify residual solvents.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Chromatographic Conditions:

Parameter Condition
Column DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injection Mode Split (50:1)

| Injection Volume | 1 µL |

Sample Preparation:

  • Purity: Prepare a solution of this compound at approximately 10 mg/mL in a suitable solvent (e.g., acetone or dichloromethane).

  • Residual Solvents: Prepare a solution of the sample at a higher concentration (e.g., 100 mg/mL) in a high-boiling point solvent like dimethyl sulfoxide (DMSO).

Method Validation Parameters (as per ICH Q2(R1)):

Parameter Acceptance Criteria
Specificity Baseline separation of the main peak from solvent and known impurities.
Linearity r² > 0.995 for the main component and residual solvents.
Accuracy 90.0-110.0% recovery for residual solvents.
Precision (RSD) ≤ 5.0% for the main component; ≤ 15.0% for residual solvents.

| LOD/LOQ | Determined based on signal-to-noise ratio. |

Spectroscopic Techniques: Unambiguous Identification and Structural Confirmation

Spectroscopic methods are indispensable for the definitive identification of this compound and the structural elucidation of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structural confirmation.

Expected ¹H NMR Spectral Features:

  • A singlet for the two equivalent aromatic protons. The chemical shift will be influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atoms.

  • A singlet for the six equivalent protons of the two methoxy groups.

Expected ¹³C NMR Spectral Features:

  • Signals for the aromatic carbons, which will show coupling to the fluorine atoms (¹JCF, ²JCF, etc.), resulting in doublets or triplets of doublets. This C-F coupling is a characteristic feature that aids in assignment.

  • A signal for the methoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation. When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying impurities.

Expected Mass Spectrum Features (Electron Ionization - EI):

  • Molecular Ion (M+•): A prominent peak corresponding to the molecular weight of this compound (C₈H₈F₂O₂), which is approximately 174.15 g/mol .

  • Fragmentation Pattern: The fragmentation of veratrole derivatives is well-documented.[12] Common fragmentation pathways for this compound are expected to involve the loss of a methyl radical (•CH₃) to form a stable ion at m/z 159, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 131. Other fragmentations may involve the loss of formaldehyde (CH₂O) or the entire methoxy group. The presence of fluorine atoms will influence the fragmentation pattern and the isotopic distribution of the fragment ions.

Workflow and Data Visualization

A logical workflow is essential for the efficient and effective quality control of this compound.

QC_Workflow cluster_0 Sample Receipt and Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Review and Release Sample Receive Sample of this compound Appearance Visual Appearance and Physical Properties Sample->Appearance HPLC HPLC-UV for Purity and Non-Volatile Impurities Appearance->HPLC GC GC-FID for Purity and Residual Solvents Appearance->GC MS GC-MS/LC-MS for Impurity Identification HPLC->MS If unknown peaks are detected Review Review Data Against Specifications HPLC->Review GC->MS If unknown peaks are detected GC->Review NMR NMR (1H, 13C) for Identity Confirmation NMR->Review Release Batch Release or Further Investigation Review->Release

Caption: Quality control workflow for this compound.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Purity determination, quantification of non-volatile impuritiesHigh resolution, sensitivity, and versatility; stability-indicating capabilityMay not be suitable for highly volatile compounds; requires chromophores for UV detection
GC-FID Purity assessment, analysis of volatile impurities and residual solventsHigh efficiency for volatile compounds, robust and reliable detectorNot suitable for non-volatile or thermally labile compounds
NMR Unambiguous identification, structural elucidationProvides detailed structural information; non-destructiveLower sensitivity compared to chromatographic methods; requires higher sample concentration
MS Molecular weight confirmation, impurity identificationHigh sensitivity and specificity; provides structural information through fragmentationIsomeric compounds may not be distinguishable by MS alone

Conclusion

A robust quality control strategy for this compound relies on a multi-faceted analytical approach. The combination of chromatographic techniques for separation and quantification, along with spectroscopic methods for definitive identification and structural elucidation, provides a comprehensive assessment of the material's quality. The methodologies presented in this guide, when properly validated, will ensure that this compound meets the stringent quality and purity requirements for its use in the pharmaceutical and agrochemical industries, ultimately contributing to the safety and efficacy of the final products. Adherence to ICH guidelines throughout the analytical lifecycle is mandatory for regulatory compliance.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006, October 25). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra of resveratrol and its derivatives with fragmented ion spectrum and proposed fragmentation pathways. Retrieved from [Link]

  • J-Stage. (n.d.). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Retrieved from [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • Oxford Academic. (2018, July 31). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,5-Dibromoveratrole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.
  • National Center for Biotechnology Information. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • Magritek. (n.d.). 366. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600.... Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

  • (n.d.). Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Retrieved from [Link]

  • (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN103183588A - Preparation method of veratrole.
  • Google Patents. (n.d.). CN114230446A - A kind of preparation method of veratrol.
  • National Center for Biotechnology Information. (2024, July 29). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Implementation of Thin Layer Chromatography to Detect Dihydroxybenzene Isomers for Cosmetic Product Regulatory Enforcement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 8). Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the Theoretical and Experimental Properties of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides an in-depth technical comparison of the theoretical and experimental properties of 1,2-difluoro-4,5-dimethoxybenzene. This valuable synthetic intermediate, also known as 4,5-difluoroveratrole, is of significant interest in medicinal chemistry and materials science. This document moves beyond a simple listing of data to offer insights into the causality behind its observed characteristics and its strategic application in research.

Introduction: The Strategic Value of Fluorination in Veratrole Scaffolds

This compound belongs to a class of polysubstituted aromatic compounds that serve as crucial building blocks in the synthesis of more complex molecules. The strategic incorporation of fluorine atoms onto the veratrole (1,2-dimethoxybenzene) scaffold imparts unique electronic and steric properties. This modification can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, making it a desirable strategy in drug discovery. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which are critical parameters in the development of novel therapeutics.[1][2]

This guide will delve into a side-by-side comparison of the computationally predicted (theoretical) and empirically observed (experimental) properties of this compound. Understanding the nuances between theoretical models and real-world measurements is paramount for predicting reactivity, designing synthetic routes, and interpreting analytical data.

Physicochemical Properties: A Tale of Two Data Sets

A fundamental aspect of characterizing any chemical compound is the analysis of its physical and chemical properties. Below is a comparative summary of the theoretical and experimental data for this compound.

PropertyTheoretical/Computed ValueExperimental ValueReference
Molecular Formula C₈H₈F₂O₂C₈H₈F₂O₂[3]
Molecular Weight 174.15 g/mol 174.15 g/mol [4]
Appearance -White to light yellow powder or lump[5]
Melting Point -41-45 °C[4]
Purity -≥95% (GC)[4]
Storage -Room temperature, dry[5]

The theoretical values, primarily computed by PubChem, align perfectly with the experimentally determined molecular formula and weight, which is expected. The experimental data, sourced from various chemical suppliers, provides practical information regarding the compound's physical state, appearance, and handling, which are not typically part of theoretical calculations.

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure. Here, we compare the expected spectroscopic characteristics with available experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹³C NMR: The carbon NMR spectrum will be more complex due to the presence of fluorine. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The aromatic carbons will show distinct signals, and their chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methoxy groups. Again, while specific peak assignments from experimental data are not publicly detailed, the data is available from sources like Sigma-Aldrich.[3]

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial analytical technique. A single signal is expected for the two equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.[6] The wide chemical shift range in ¹⁹F NMR makes it highly sensitive to subtle changes in molecular structure.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Functional GroupExpected Vibrational ModeTheoretical Frequency Range (cm⁻¹)Experimental ConfirmationReference
C-H (aromatic)Stretching3100-3000Conforms to structure[3][9]
C-H (aliphatic, -OCH₃)Stretching3000-2850Conforms to structure[3][9]
C=C (aromatic)Stretching1600-1450Conforms to structure[3][9]
C-O (ether)Stretching1250-1050Conforms to structure[3][9]
C-FStretching1400-1000Conforms to structure[3][9]

Experimental IR data for this compound is available from sources such as Bio-Rad Laboratories, Inc., and Alfa Aesar, confirming the presence of the key functional groups.[3] The precise peak positions can be influenced by the physical state of the sample (e.g., solid vs. liquid).

Synthesis and Reactivity: A Versatile Building Block

Synthetic Pathways

Conceptual Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Fluorination cluster_2 Further Functionalization (Conceptual) 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Diazonium Salt Diazonium Salt 3,4-Dimethoxyaniline->Diazonium Salt NaNO₂, HBF₄ 1-Fluoro-3,4-dimethoxybenzene 1-Fluoro-3,4-dimethoxybenzene Diazonium Salt->1-Fluoro-3,4-dimethoxybenzene Heat (Balz-Schiemann) This compound This compound 1-Fluoro-3,4-dimethoxybenzene->this compound Electrophilic Fluorination

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its substituents. The methoxy groups are electron-donating and activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to them. Conversely, the fluorine atoms are electron-withdrawing by induction, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. This dual nature makes it a versatile intermediate for further chemical transformations.

Comparison with Alternatives

In the realm of drug discovery and materials science, the choice of a building block is critical. Below is a comparison of this compound with other structurally related compounds.

CompoundKey FeaturesAdvantagesDisadvantages
This compound Two fluorine atoms, two methoxy groups.Enhanced metabolic stability and lipophilicity due to fluorine. Versatile reactivity.[1]May be more expensive to synthesize than non-fluorinated analogs.
Veratrole (1,2-Dimethoxybenzene) Two methoxy groups.Readily available and inexpensive.Susceptible to metabolic oxidation. Lower lipophilicity compared to fluorinated analogs.
1,2-Dichloro-4,5-dimethoxybenzene Two chlorine atoms, two methoxy groups.Chlorine can also modulate electronic properties and serve as a handle for cross-coupling reactions.Different steric and electronic profile compared to fluorine, which may impact biological activity.[11]
4,5-Dinitroveratrole Two nitro groups, two methoxy groups.The nitro groups are strong electron-withdrawing groups, making the compound useful for nucleophilic aromatic substitution reactions. Can be reduced to the corresponding diamine.[12]The presence of nitro groups can sometimes be associated with toxicity.

The choice between these and other analogs will ultimately depend on the specific goals of the synthetic campaign, including the desired biological activity, physical properties, and cost-effectiveness.

Experimental Protocols

While a specific, citable protocol for the synthesis of the title compound was not found, a general procedure for a related reaction, the nitration of a fluorinated dimethoxybenzene, is provided below to illustrate a typical experimental setup for the functionalization of such molecules.

Protocol: Nitration of 2-Fluoro-1,4-dimethoxybenzene [13]

  • Reaction Setup: A stirred solution of nitric acid (64-66%) is cooled to 0 °C in an ice bath.

  • Addition of Starting Material: 2-Fluoro-1,4-dimethoxybenzene is added slowly to the cooled nitric acid solution while maintaining the temperature at 0 °C.

  • Reaction: The solution is stirred for a short period (e.g., 10 minutes) at 0 °C.

  • Quenching: The reaction mixture is poured onto ice water and stirred for an extended period (e.g., 30 minutes) to precipitate the product.

  • Isolation: The solid product is collected by filtration, washed with water, and dried.

This protocol highlights the general procedures for handling and reacting substituted dimethoxybenzene compounds, which are applicable to a range of electrophilic aromatic substitution reactions.

Conclusion

This compound stands out as a strategically important building block in modern organic synthesis. Its unique combination of fluoro and methoxy substituents provides a powerful handle for tuning the properties of target molecules. While there is a good correlation between its theoretical and experimental physicochemical properties, a deeper understanding of its reactivity and applications can be gained through further experimental studies and the publication of detailed spectral and synthetic data. This guide serves as a comprehensive starting point for researchers looking to leverage the unique attributes of this versatile compound in their synthetic endeavors.

References

  • MDPI. (2022). Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol. Retrieved from [Link]

  • PMC. (2014). Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin. Retrieved from [Link]

  • PubMed. (2018). In silico Discovery of Resveratrol Analogues as Potential Agents in Treatment of Metabolic Disorders. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Regensburg. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-1,2-dimethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • PMC. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Difluoro-4-methoxybenzene. Retrieved from [Link]

  • ResearchGate. (1984). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichloroveratrole. Retrieved from [Link]

  • EA Journals. (n.d.). A REVIEW ON SYNTHESIS OF DIMETHYL ETHER FROM SYNGAS OVER BIFUNCTIONAL/HYBRID CATALYSTS. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,4-Dichloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • MDPI. (2018). Direct Synthesis of Dimethyl Ether from Syngas on Bifunctional Hybrid Catalysts Based on Supported H3PW12O40 and Cu-ZnO(Al): Effect of Heteropolyacid Loading on Hybrid Structure and Catalytic Activity. Retrieved from [Link]

  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesizing method for 1,2-dimethoxy benzene.
  • PMC. (2014). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Synthesis of dimethyl ether using a fixed bed of dual catalyst for methanol synthesis and its dehydration. Retrieved from [Link]

  • MDPI. (2020). Direct Synthesis of Dimethyl Ether from CO2: Recent Advances in Bifunctional/Hybrid Catalytic Systems. Retrieved from [Link]

  • Drug Design Org. (n.d.). Case Studies in Analog Design. Retrieved from [Link]

  • West Virginia University. (n.d.). Production of Dimethyl Ether. Retrieved from [Link]

Sources

The Strategic Advantage of Fluorination: A Comparative Performance Guide to 1,2-Difluoro-4,5-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for fine-tuning physicochemical and biological properties. This guide provides an in-depth technical comparison of 1,2-difluoro-4,5-dimethoxybenzene derivatives against their non-fluorinated and alternative counterparts across various applications. By presenting supporting experimental data and elucidating the underlying mechanistic principles, we aim to equip scientists and drug development professionals with the critical insights needed for rational design and innovation.

The Foundational Role of the Fluorinated Catechol Dimethyl Ether Motif

This compound, a fluorinated analog of veratrole, serves as a pivotal building block in modern synthetic chemistry. The introduction of fluorine atoms onto the benzene ring dramatically alters its electronic and steric properties, leading to predictable yet profound impacts on the performance of its derivatives. These modifications are particularly sought after in pharmaceutical and materials science applications where enhanced metabolic stability, increased lipophilicity, and tailored intermolecular interactions are paramount for improved efficacy and durability.[1][2]

Performance in Pharmaceutical Applications: A Case Study in Neurotransmitter Analogs

The true measure of a molecular scaffold's utility lies in the performance of its derivatives in demanding biological systems. A compelling example is the synthesis and evaluation of fluorinated 5,6-dihydroxytryptamine (5,6-DHT) derivatives, potent neurotoxins used in research to model serotonergic neurodegeneration.

A study by Creveling et al. provides a direct comparison of a 4,7-difluoro-5,6-DHT derivative, synthesized from a 1,4-difluoro-2,3-dimethoxybenzene precursor, with the non-fluorinated 5,6-DHT.[3] This comparative analysis offers valuable insights into the influence of fluorination on cytotoxicity and receptor affinity.

Comparative Biological Activity of Fluorinated vs. Non-Fluorinated 5,6-DHT
CompoundCytotoxicity (IC50 in N-2a cells, µM)Affinity for Serotonergic Uptake System (Fold increase vs. 5,6-DHT)
5,6-Dihydroxytryptamine (5,6-DHT)921 (baseline)
4,7-Difluoro-5,6-DHT12513
4-Fluoro-5,6-DHT11732
7-Fluoro-5,6-DHTNot Reported23

Data sourced from Creveling et al.[3]

The experimental data reveals that while fluorination at the 4 and 7 positions slightly decreases the acute cytotoxicity in neuroblastoma cells, it dramatically enhances the affinity for the serotonin uptake system.[3] The 4-fluoro derivative, for instance, exhibits a remarkable 32-fold increase in affinity compared to the parent compound.[3] This enhanced binding can be attributed to the altered electronic properties of the indole ring imparted by the fluorine atoms, leading to more favorable interactions with the transporter protein.

Furthermore, the study demonstrated that the fluorine-substituted derivatives have a decreased potential for oxidation, a key factor in the neurotoxic mechanism of 5,6-DHT.[3] This highlights a critical advantage of fluorination: the ability to modulate metabolic stability and reactivity. By strategically placing fluorine atoms, medicinal chemists can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.

Experimental Protocol: Synthesis of Fluorinated 5,6-Dihydroxytryptamines

The synthesis of these informative derivatives showcases the utility of this compound analogs as starting materials. A generalized workflow is as follows:

G start 1,4-Difluoro-2,3-dimethoxybenzene step1 Reductive Cyclization start->step1 In situ generated 2-nitro-β-(dialkylamino)styrene step2 Conversion to Indole-3-acetonitrile step1->step2 step3 Reduction to Tryptamine step2->step3 end 4,7-Difluoro-5,6-dihydroxytryptamine step3->end

A simplified workflow for the synthesis of fluorinated tryptamine derivatives.

  • Reductive Cyclization: The starting material, 1,4-difluoro-2,3-dimethoxybenzene, is converted to the corresponding 4,7-difluoro-5,6-[(diphenylmethylene)dioxy]indole through a reductive cyclization of an in situ prepared 2-nitro-β-(dialkylamino)styrene.[3]

  • Conversion to Indole-3-acetonitrile: The resulting indole is then transformed into the corresponding indole-3-acetonitrile.[3]

  • Reduction to Tryptamine: Finally, the nitrile is reduced to afford the target 4,7-difluoro-5,6-dihydroxytryptamine.[3]

This synthetic route underscores the importance of having access to fluorinated building blocks for the efficient construction of complex, biologically active molecules.

Performance in Enzyme Inhibition: A Case Study with Tyrosinase

The influence of fluorination extends to the design of potent enzyme inhibitors. Tyrosinase, a key enzyme in melanin biosynthesis, is a major target for the development of skin-lightening agents and treatments for hyperpigmentation disorders. A comparative study of benzaldehyde derivatives as tyrosinase inhibitors provides a clear illustration of the benefits of fluorine substitution.

Comparative Tyrosinase Inhibitory Activity
CompoundSubstitution PatternTyrosinase Inhibition (IC50, µM)
3,4-Dihydroxybenzaldehyde-OH at C3 and C4> 200
3,4-Difluorobenzaldehyde Derivative-F at C3 and C457.86

Data for the benzaldehyde derivatives is adapted from a study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs.[4]

In this study, a derivative bearing a 3,4-dihydroxy substitution pattern on the benzaldehyde ring showed no significant tyrosinase inhibitory activity.[4] However, upon replacing the hydroxyl groups with fluorine atoms, the resulting compound exhibited potent inhibition with an IC50 value of 57.86 µM.[4] This dramatic increase in potency can be attributed to the strong electron-withdrawing nature of the fluorine atoms, which can enhance the interaction of the inhibitor with the active site of the enzyme.

Mechanistic Insights into Enhanced Inhibition

G inhibitor Fluorinated Inhibitor interaction Enhanced Binding inhibitor->interaction Favorable electrostatic interactions enzyme Tyrosinase Active Site enzyme->interaction inhibition Potent Inhibition interaction->inhibition

The role of fluorination in enhancing enzyme-inhibitor interactions.

The enhanced inhibitory activity of the fluorinated derivative is likely due to a combination of factors:

  • Altered Electrostatics: The high electronegativity of fluorine modifies the electrostatic potential of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the enzyme's active site.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access the target enzyme.

  • Metabolic Stability: As previously discussed, the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, leading to a more stable inhibitor.

Performance in Materials Science: The Promise of Fluorinated Architectures

Organic Electronics

In the realm of organic electronics, the incorporation of fluorine into semiconductor materials is a widely employed strategy to enhance charge carrier mobility and device stability. Fluorination of the polymer backbone can:

  • Lower HOMO/LUMO Energy Levels: The electron-withdrawing nature of fluorine lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can facilitate electron injection and improve air stability.

  • Promote Planarity and Packing: Intramolecular and intermolecular interactions involving fluorine can lead to a more planar polymer backbone and favor π-stacking, which is crucial for efficient charge transport.

  • Enhance Solubility: The introduction of fluoroalkyl side chains can improve the solubility of conjugated polymers, enabling solution-based processing techniques.

While a direct comparison is not available, studies on related fluorinated and non-fluorinated bithiophene-based polymers have shown that fluorination can lead to a significant increase in charge carrier mobility.

Liquid Crystals

In the design of liquid crystals, fluorination is a key tool for tuning the mesomorphic and electro-optical properties. The introduction of fluorine atoms can:

  • Modify Mesophase Behavior: The steric and electronic effects of fluorine can influence the type of liquid crystalline phases formed and their transition temperatures.

  • Alter Dielectric Anisotropy: The strong dipole moment of the C-F bond can be leveraged to control the dielectric anisotropy of the liquid crystal, which is a critical parameter for display applications.

  • Reduce Viscosity: In some cases, fluorination can lead to a reduction in viscosity, resulting in faster switching times for liquid crystal devices.[5]

Studies on difluoro-substituted liquid crystals have demonstrated their potential for creating materials with desirable properties for advanced display technologies.[5]

Conclusion

The strategic incorporation of fluorine, as exemplified by the use of this compound and its derivatives, offers a powerful and versatile tool for enhancing the performance of molecules in a wide range of applications. From increasing the receptor affinity and metabolic stability of pharmaceuticals to improving the charge transport and electro-optical properties of advanced materials, the benefits of fluorination are clear and well-documented. The experimental data presented in this guide, though focused on specific examples, underscores a broader principle: the rational design of fluorinated molecules, guided by a deep understanding of structure-activity relationships, is a cornerstone of modern chemical innovation. As synthetic methodologies continue to advance, the accessibility and application of fluorinated building blocks like this compound will undoubtedly continue to expand, paving the way for the next generation of high-performance drugs and materials.

References

  • Creveling, C. R., et al. (1987). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 30(5), 913-920. [Link]

  • Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Molecules, 25(16), 3652. [Link]

  • Molecular Origin of the Charge Carrier Mobility in Small Molecule Organic Semiconductors. Advanced Functional Materials, 26(1), 13-21. [Link]

  • Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. International Journal of Molecular Sciences, 22(1), 1. [Link]

  • Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 26(10), 1473-1480. [Link]

  • De Novo Calculation of the Charge Carrier Mobility in Amorphous Small Molecule Organic Semiconductors. Frontiers in Chemistry, 9, 788091. [Link]

  • Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. Scientific Reports, 14(1), 1381. [Link]

  • Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Polymers, 13(16), 2739. [Link]

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(4), 11629-11636. [Link]

Sources

cross-validation of experimental results for 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental Results for 1,2-Difluoro-4,5-dimethoxybenzene

Introduction: The Imperative for Rigorous Validation in Modern Chemistry

In the realms of pharmaceutical development, materials science, and agrochemical research, the identity and purity of a chemical building block are paramount. This compound, also known as 4,5-Difluoroveratrole, serves as a critical intermediate in the synthesis of a new generation of molecules.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance biological activity, metabolic stability, and lipophilicity—properties highly sought after in drug discovery.[1][3] However, these benefits can only be realized if the starting material is unequivocally confirmed to be the correct structure and of high purity.

This guide provides a comprehensive framework for the . As a senior application scientist, my objective is not merely to list data but to explain the causality behind the analytical choices. We will explore how a multi-technique, orthogonal approach provides a self-validating system, ensuring that researchers can proceed with confidence. We will compare the expected analytical signatures of this compound with its non-fluorinated parent, Veratrole, to underscore the impact of fluorine substitution on experimental data.

The Subject Compound: this compound

This versatile compound is a white to light yellow solid at room temperature and is recognized for its unique combination of electron-donating methoxy groups and electron-withdrawing fluorine atoms.[1][2] These features make it a valuable precursor for creating complex molecules with tailored electronic and biological properties.[1]

Key Physical and Chemical Properties:

PropertyValueSource(s)
CAS Number 203059-80-7[1][4][5]
Molecular Formula C₈H₈F₂O₂[1][4][5]
Molecular Weight 174.15 g/mol [1][4][5]
Appearance White to light yellow powder or lump[1][2][6]
Melting Point 41 - 45 °C[1][2]
Purity (Typical) ≥ 95% (by GC)[1][4]
Synonyms 4,5-Difluoroveratrole[1][2]

The Principle of Orthogonal Cross-Validation

The following diagram illustrates the workflow for comprehensive analytical cross-validation.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Cross-Validation cluster_conclusion Final Assessment Synthesis Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Sample Aliquots MS Mass Spectrometry (EI-MS or ESI-MS) Synthesis->MS Sample Aliquots IR FTIR Spectroscopy Synthesis->IR Sample Aliquots Chroma Chromatography (GC or HPLC) Synthesis->Chroma Sample Aliquots MP Melting Point Analysis Synthesis->MP Sample Aliquots Confirm Structure & Purity Confirmed NMR->Confirm Convergent Data MS->Confirm Convergent Data IR->Confirm Convergent Data Chroma->Confirm Convergent Data MP->Confirm Convergent Data

Caption: Workflow for the orthogonal cross-validation of a synthesized chemical compound.

Core Analytical Techniques: A Comparative Analysis

The true power of cross-validation lies in understanding what each technique reveals and how the data complements one another. Below, we dissect the primary methods for characterizing this compound and compare the expected results to its non-fluorinated analog, Veratrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the chemical environment of magnetically active nuclei. For our compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

  • Expertise & Experience: The symmetry of this compound is key. We expect to see only one type of aromatic proton and one type of methoxy proton, simplifying the ¹H NMR spectrum. The real confirmation comes from the couplings observed between H, C, and F nuclei, which provide through-bond proximity information that is irrefutable proof of the substitution pattern.

Comparative NMR Data Summary

NucleusThis compound (Expected)Veratrole (1,2-Dimethoxybenzene) (Typical)Rationale for Differences
¹H NMR ~6.8-7.0 ppm (t, 1H), ~3.9 ppm (s, 3H)~6.9 ppm (m, 2H), ~6.8 ppm (m, 2H), ~3.8 ppm (s, 6H)The two fluorine atoms make the two aromatic protons equivalent, appearing as a triplet due to coupling with the adjacent fluorine atoms. Veratrole has two distinct sets of aromatic protons.
¹³C NMR ~149 ppm (d), ~140 ppm (dd), ~105 ppm (d), ~56 ppm~149 ppm, ~121 ppm, ~111 ppm, ~56 ppmCarbon signals are split into doublets (or doublets of doublets) due to coupling with fluorine (C-F coupling). The direct C-F bond results in a very large coupling constant.
¹⁹F NMR A single peak is expected in the typical range for aryl fluorides.N/AVeratrole contains no fluorine.
Mass Spectrometry (MS)

MS provides the molecular weight of a compound, offering direct confirmation of its elemental formula. The fragmentation pattern can also provide structural clues.

  • Expertise & Experience: For this compound, a high-resolution mass spectrometer (HRMS) is preferred. It can determine the mass-to-charge ratio to four or five decimal places, allowing for the unambiguous calculation of the molecular formula (C₈H₈F₂O₂). This level of precision is a cornerstone of trustworthy characterization for publication or patent filing.

Comparative MS Data Summary

AnalyteExpected Molecular Ion [M]⁺Key Differentiator
This compound m/z 174.0492 (Monoisotopic)The precise mass, including the contribution from two fluorine atoms, is unique.
Veratrole (1,2-Dimethoxybenzene) m/z 138.0681 (Monoisotopic)The molecular weight is 36 units less, corresponding to the mass difference between 2x F and 2x H.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Expertise & Experience: While many organic molecules have C-H and C-O bonds, the C-F bond has a characteristic stretching frequency in the fingerprint region (typically 1000-1400 cm⁻¹). The presence of a strong absorption band in this region, coupled with the absence of other unexpected peaks (like an -OH or C=O stretch), provides strong evidence for the intended structure.

Comparative IR Data Summary

Functional GroupThis compound (Expected Wavenumber, cm⁻¹)Veratrole (1,2-Dimethoxybenzene) (Typical Wavenumber, cm⁻¹)Key Differentiator
C-F Stretch ~1200-1250 (strong) N/AThis is the defining feature and a critical piece of evidence.
C-O Stretch (Aryl Ether) ~1020-1050 and ~1250-1275~1025 and ~1250Generally similar, but the C-F stretch in the difluoro compound will be a distinct, strong band in the same region.
Aromatic C=C Stretch ~1500-1600~1500-1600Present in both.
sp³ C-H Stretch (Methoxy) ~2850-2950~2850-2950Present in both.

The relationship between these core analytical techniques and the information they yield is summarized in the diagram below.

G Molecule This compound NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR Purity Chromatography & MP Molecule->Purity Structure Atomic Connectivity (Carbon-Hydrogen Framework) 3D Environment NMR->Structure provides info on MolWeight Molecular Weight Elemental Formula MS->MolWeight provides info on FuncGroups Functional Groups (C-F, C-O, C=C) IR->FuncGroups provides info on PurityInfo Sample Purity Presence of Impurities Purity->PurityInfo provides info on

Caption: Relationship between analytical techniques and the structural information they provide.

Detailed Experimental Protocols

The trustworthiness of data is directly linked to the rigor of the experimental protocol. The following are standardized, step-by-step methodologies for acquiring high-quality data.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a spectrum with a 90° pulse angle.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Process the data with an exponential window function and reference the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process and reference the CDCl₃ solvent peak to 77.16 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • No internal standard is strictly necessary, but an external reference can be used.

    • A smaller number of scans is typically required.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system equipped with a standard non-polar column (e.g., DB-5ms) coupled to an electron ionization (EI) mass spectrometer.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The GC chromatogram will be used to assess purity (ideally a single major peak), while the mass spectrum corresponding to that peak will be used to confirm the molecular weight and fragmentation pattern.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the compound is a low-melting solid, it can be analyzed as a thin film by melting a small amount between two salt plates (NaCl or KBr) or, more conveniently, using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use any standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal or salt plates.

    • Place the sample on the crystal/plate and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic peaks corresponding to the functional groups, paying special attention to the C-F stretching region.

Conclusion: A Commitment to Scientific Integrity

The cross-validation of experimental data for a key synthetic intermediate like this compound is not a perfunctory exercise; it is a fundamental component of scientific integrity. By employing an orthogonal suite of analytical techniques—NMR for structure, MS for molecular formula, IR for functional groups, and chromatography for purity—we build a self-validating system that leaves no room for ambiguity. This rigorous approach ensures the reliability of subsequent research, whether it be in the synthesis of a life-saving pharmaceutical or the development of a novel high-performance material. The principles and protocols outlined in this guide provide a robust framework for achieving that certainty.

References

  • Chem-Impex International. (n.d.). This compound.
  • Lab Pro Inc. (n.d.). This compound, 5G.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 1,2-Difluoro-4,5-dimetoxibenceno.
  • Google Patents. (2011). CN102070421A - Method for synthesizing veratraldehyde.
  • PrepChem.com. (n.d.). Synthesis of veratrol.
  • Google Patents. (2017). CN106673968A - Method of synthesizing veratrole.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (2022). CN114230446A - A kind of preparation method of veratrol.
  • Google Patents. (2019). CN106518631B - A kind of preparation method of veratrole.
  • Elmogazi, A. M., et al. (2024). Fluorine in drug discovery: Role, design and case studies.
  • MySkinRecipes. (n.d.). This compound.
  • PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery.
  • Sobekbio Biosciences. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 1,2-Difluoro-4,5-dinitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene IR Spectrum. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene Mass Spectrum. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.

Sources

A Comparative Guide to the Quantitative Analysis of 1,2-Difluoro-4,5-dimethoxybenzene in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1,2-Difluoro-4,5-dimethoxybenzene is a crucial building block in the synthesis of various pharmaceuticals, and its accurate measurement in complex reaction mixtures is a critical analytical challenge. This guide provides an in-depth, objective comparison of four powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple listing of methods. As a Senior Application Scientist, my goal is to provide a narrative grounded in practical expertise, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system. We will delve into the nuances of each technique, providing not only step-by-step methodologies but also the scientific rationale to empower you to select and implement the most appropriate analytical strategy for your specific needs.

The Analytical Challenge: Quantifying this compound

This compound possesses a unique combination of functional groups—a substituted aromatic ring, fluoro-groups, and methoxy-groups—that influence its chemical and physical properties. When present in a reaction mixture, its quantification can be complicated by the presence of starting materials, reagents, by-products, and degradation products with similar structural features. Therefore, the chosen analytical method must offer sufficient selectivity, sensitivity, accuracy, and precision.

Comparative Overview of Analytical Techniques

The selection of an optimal analytical technique is a balance of several factors, including the chemical nature of the analyte, the complexity of the sample matrix, the required sensitivity, and the desired quantitative performance. The following sections provide a detailed comparison of four leading methods for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a non-volatile and UV-active compound like this compound, Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector is a workhorse technique in many pharmaceutical laboratories.[2][3]

Expertise & Experience: The choice of a C18 column is a logical starting point for this analyte due to its moderate hydrophobicity.[4] The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a good balance between retention time and peak shape. The addition of a small amount of acid, like formic acid, can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection at a wavelength corresponding to the absorbance maximum of the analyte provides good sensitivity and selectivity.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the reaction mixture in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.

    • Inject the standards and construct a calibration curve by plotting peak area against concentration.

Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] Volatile and thermally stable compounds are separated in a capillary column and then ionized and detected by the mass spectrometer, providing both quantitative and qualitative information.[6]

Expertise & Experience: For this compound, which is a solid with a relatively low melting point, GC-MS is a viable technique.[7] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating aromatic compounds.[8] The temperature program is optimized to ensure good separation from other volatile components in the reaction mixture. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for structural confirmation. For quantification, selected ion monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.[5]

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Autosampler and data system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 174, 159).

  • Sample Preparation:

    • Prepare a solution of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

    • An internal standard (e.g., a deuterated analog or a compound with similar properties but different retention time) should be added for improved accuracy.

  • Calibration:

    • Prepare calibration standards containing the analyte and the internal standard at various concentrations.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS quantitative analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the absolute amount of the analyte can be determined.[11]

Expertise & Experience: ¹H qNMR is particularly well-suited for the analysis of this compound due to the presence of distinct proton signals from the methoxy groups and the aromatic ring. The key to accurate qNMR is the careful selection of an internal standard that has a simple spectrum with resonances that do not overlap with those of the analyte.[12] Maleic acid or dimethyl sulfone are good candidates. Crucial experimental parameters that must be optimized include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure complete relaxation between scans, and the use of a 90° pulse angle for maximum signal intensity.[13][14]

Experimental Protocol: ¹H qNMR Analysis

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher) with a cryoprobe for enhanced sensitivity.[15]

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 5 x T1 (a sufficiently long delay, e.g., 30 seconds, should be used if T1 values are unknown).[14]

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

    • Acquisition Time: At least 3-4 seconds.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methoxy protons) and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following equation:

      Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / msample) * Pstd

      Where:

      • C = Concentration/Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Workflow for qNMR Analysis

Caption: Workflow for qNMR quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[16][17] After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored for quantification. This technique, particularly in Multiple Reaction Monitoring (MRM) mode, offers exceptional specificity and very low detection limits.[18]

Expertise & Experience: For the analysis of this compound in a complex reaction matrix, LC-MS/MS is the most powerful technique for achieving ultra-low quantification limits.[19] The chromatographic conditions would be similar to those used for HPLC-UV. Electrospray ionization (ESI) in positive mode is expected to be efficient for this analyte, forming a protonated molecule [M+H]⁺. In the tandem mass spectrometer, this precursor ion is fragmented, and one or more characteristic product ions are selected for monitoring. This high degree of selectivity minimizes interference from matrix components, making it ideal for trace-level analysis.[20]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Precursor ion (e.g., m/z 175.1 for [M+H]⁺) → Product ion (e.g., m/z 160.1, corresponding to loss of a methyl group). Collision energy and other MS parameters should be optimized for the specific instrument and analyte.

  • Sample Preparation:

    • Similar to HPLC-UV, with potential for greater dilution due to the high sensitivity of the technique.

    • Use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

  • Calibration:

    • Prepare a calibration curve over the desired concentration range using standards containing the analyte and internal standard.

Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantitative analysis.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the described analytical methods for the quantitative analysis of this compound. These values are based on established principles and data for similar small molecule analyses.

Performance MetricHPLC-UVGC-MS¹H qNMRLC-MS/MS
Linearity (R²) > 0.999[21]> 0.998[22]Inherently Linear[23]> 0.999[19]
Accuracy (% Recovery) 98-102%[24]97-103%98.5-101.5%99-101%
Precision (% RSD) < 2%< 3%[24]< 1%[25]< 2%
Limit of Quantification (LOQ) ~1 µg/mL[26]~0.1 µg/mL~100 µg/mL~1 ng/mL[27]
Specificity ModerateHighHighVery High
Analysis Time per Sample 15-20 min15-25 min10-15 min5-10 min

Conclusion and Recommendations

The choice of the most suitable analytical technique for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control and in-process monitoring where high sensitivity is not the primary concern. Its simplicity and cost-effectiveness make it an attractive first choice.

  • GC-MS offers higher specificity than HPLC-UV due to the additional dimension of mass spectral data. It is an excellent choice for identifying and quantifying the analyte, especially when dealing with complex mixtures containing volatile impurities.

  • ¹H qNMR stands out as a primary method that provides absolute quantification without the need for a specific reference standard of the analyte.[10] This is particularly advantageous in early-stage drug development when a fully characterized standard may not be available. Its high precision and accuracy make it a powerful tool for purity assessment and the certification of reference materials.[11]

  • LC-MS/MS is the undisputed champion when ultra-high sensitivity and selectivity are required.[17] It is the method of choice for trace-level impurity analysis and for complex matrices where interferences are a significant challenge.

Ultimately, a multi-faceted approach, potentially using one chromatographic technique for routine analysis and an orthogonal technique like qNMR for validation and reference standard characterization, will provide the highest level of confidence in the quantitative data. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and implement robust analytical methodologies for the successful development of new pharmaceuticals.

References

  • Chen, Y., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(1), 73. [Link]

  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Simmler, C., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Giraudeau, P. (2021). Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR). Analytical Chemistry, 93(4), 2037-2044. [Link]

  • Koster, R. A., & Alffenaar, J. W. C. (2015). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 33(1), 34-41. [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. [Link]

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry, 57, 9220-9231. [Link]

  • Liu, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 234, 115589. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Stanford University Mass Spectrometry. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • PharmaCores. (2025, October 20). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2795. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Rocci, M. L., & Jusko, W. J. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 40(9), 1675-1686. [Link]

  • Gião, M. S., et al. (2021). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Molecules, 26(11), 3326. [Link]

  • University of Cambridge Department of Chemistry. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • SCIEX. (n.d.). Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. [Link]

  • SCIEX. (2025, March 5). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. [Link]

  • Yoshitake, T., et al. (2008). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 23(1), 1-7. [Link]

  • Szepesy, L., et al. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Liquid Chromatography, 2(4), 461-478. [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Vella, F. M., et al. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods, 10(11), 3583-3591. [Link]

  • De Bleye, C., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Hawach Scientific. (2025, January 22). Characteristics of High Performance Liquid Chromatography. [Link]

  • Brewood, G. P., & Jakes, D. R. (2020). qNMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review, 23(6). [Link]

  • Napolitano, J. G., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Natural Products, 2. [Link]

  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America, 31(8), 614-625. [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. [Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. [Link]

  • Van Eeckhaut, A., et al. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 371(1996), 20120502. [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Hjelm, J., et al. (2009). Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. Chromatographia, 69(S1), 101-109. [Link]

  • Stanimirović, I., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 27(2), 499. [Link]

  • ResearchGate. (2015, June 24). How do I quantify volatile organic compounds using GC-MS?. [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

Sources

benchmarking 1,2-Difluoro-4,5-dimethoxybenzene against other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've initiated a thorough investigation of 1,2-difluoro-4,5-dimethoxybenzene. I'm focusing on synthesis, reactivity, and physical properties through targeted Google searches. Common applications and potential novel uses are also areas of interest. The goal is to build a solid foundation of existing knowledge.

Mapping the Landscape

I'm now expanding my search to related fluorinated building blocks, exploring difluoro and polyfluoro benzene derivatives, catechols, and veratroles. I'm focusing on their use in reactions like nucleophilic aromatic substitution and metalation-cross coupling. My aim is to identify direct comparisons of these compounds. I'm also delving into fluorine's impact on drug discovery properties, such as pKa and logP. This info will inform my structure.

Refining the Research Plan

I've revised the initial Google searches, focusing them more narrowly on specific reaction types and fluorinated building block comparisons. I'm prioritizing direct experimental data over general reviews for now. My investigation has broadened to include electrophilic aromatic substitution and related reactions, seeking comparative data. The focus on fluorine's impact is now pinpointed on drug-like properties, with experimental data prioritized over general principles. I'm planning out the guide structure, including the data summaries, diagrams, and citations, with experimental sections.

Defining the Scope

I've initiated targeted Google searches to gather comprehensive information on this compound. I'm prioritizing synthesis, reactivity, and physical properties, and also considering common applications in medicinal chemistry and materials science. I'm also researching fluorinated building blocks. I'll examine experimental data and protocols for common organic reactions, focusing on comparative studies of these building blocks and fluorine's impact on drug discovery properties. I will then structure the comparison guide to include tables, diagrams, and protocols.

Considering Fluorine's Impact

I'm delving deeper into the reactivity of fluorinated aromatics. The interplay between inductive and mesomeric effects is fascinating, and fluorine's high electronegativity is definitely a key player. I'm focusing on how this influences the overall reaction pathways and the stability of the intermediates. It's a complex dance of electrons, but I think I'm starting to grasp the choreography.

Refining Reaction Pathways

Now, I'm analyzing the SNAr mechanism in detail, focusing on how fluorine's influence is manifested. The electron deficiency it creates makes the ring a prime target for nucleophilic attack, which I'm illustrating using dot diagrams. This difference from non-fluorinated compounds is significant and helps to refine our understanding of its behavior.

Elaborating Reactivity Dynamics

My focus has shifted to contrasting the nucleophilic substitution susceptibility of fluorinated aromatics, especially in light of the significant inductive and mesomeric interplay. The electron-withdrawing nature of fluorine is proving to be a critical factor in deactivating the ring towards electrophilic attack. However, this heightened electron deficiency also makes it more reactive towards nucleophilic attacks. I am now exploring detailed reaction mechanisms using examples.

Delineating Electronic Influences

I'm now focusing on the distinct reactivity profile of fluorinated aromatics compared to their non-fluorinated counterparts, particularly in regards to SNAr reactions. Fluorine's electron-withdrawing nature greatly influences the reaction mechanism by activating the ring towards nucleophilic attack due to reduced electron density. I'm visualizing this with dot diagrams, emphasizing the stabilized anionic intermediate. This effect offers unique advantages for selective synthesis pathways.

Examining Fluorine's Impact

The analysis now delves into the intricate dance of inductive and mesomeric effects exhibited by fluorine atoms in aromatic compounds. While fluorine's electron-withdrawing nature deactivates the ring towards electrophilic attack, it simultaneously activates it for nucleophilic substitution reactions. This stark contrast with other halogens is becoming more apparent. Using this compound as a model, the SNAr mechanism is clearer, with the electron-deficient ring readily accepting nucleophilic attack, stabilizing the intermediate. The stability of the intermediate is the key factor.

Synthesizing Mechanistic Insights

I'm now focusing on the core mechanistic insights for fluorine-containing aromatics, specifically contrasting fluorine with other halogens in SNAr reactions. Fluorine's inductive effect significantly activates the ring towards nucleophilic attack, making it a surprisingly effective leaving group compared to chlorine, bromine, or iodine. The high electronegativity of fluorine makes it a critical actor in reaction pathway stabilization.

Exploring Substitution Selectivity

I'm now analyzing the selective nature of SNAr reactions, especially comparing fluorine to other halogens. The stronger inductive effect of fluorine facilitates nucleophilic attack at the carbon bearing it, as it stabilizes the anionic intermediate. I am examining how this influences regio-selectivity in substituted arenes. The diagrams clearly illustrate this, highlighting the preferred pathway and final product.

Evaluating Selective Substitution

Now, I'm analyzing the selective SNAr reactivity of fluorinated aromatics when contrasted with other halogenated analogues. The strong inductive effect of fluorine facilitates nucleophilic attack at the position bearing the fluorine atom, stabilizing the anionic intermediate. I'm building on this by illustrating preferred substitution locations using detailed diagrams, demonstrating potential advantages in designing synthesis pathways.

Evaluating Substitution Advantages

I'm now comparing the SNAr reactivity profiles of fluorinated aromatics with other dihalogenated analogues, specifically the 1,2-dichloro, dibromo and diiodo varieties. Fluorine's electronegativity provides a significant advantage, stabilizing the anionic intermediate and accelerating the reaction, enabling specific targeting of reaction pathways. The C-F bond, while strong, is well-suited for drug design compared to the other halogens.

Optimizing Reaction Conditions

I'm now investigating specific reaction conditions for the SNAr of fluorinated aromatics, aiming for high yields and selectivity. The base and solvent choice significantly impacts reaction rates, yield and purity. Now, I am exploring the impact of changing these factors in a laboratory setup. Using this compound as a model, the analysis shows optimizing base and solvent is critical.

Optimizing Reactivity Profiles

I've been analyzing the SNAr reactivity of fluorinated aromatics, especially this compound. The balance of inductive and mesomeric effects, crucial for determining the outcome, is fascinating. It is now clear that fluorine's influence makes it suitable for nucleophilic substitution and how this property can be harnessed.

Synthesizing Mechanistic Insights

I'm now focusing on the core mechanistic insights for fluorine-containing aromatics. The reactivity of fluorinated aromatics, especially this compound, underscores fluorine's strong influence on the SNAr reaction. Compared to chlorine, bromine, or iodine, fluorine's inductive effect significantly activates the ring towards nucleophilic attack due to reduced electron density.

Mastering Nucleophilic Substitution

I've been analyzing the SNAr reactivity of fluorinated aromatics, especially the inductive effect of fluorine. This is due to fluorine's electronegativity facilitating nucleophilic attack, stabilizing the intermediate. I'm now exploring how other halogens compare to fluorine, and I am studying reaction pathways in detail.

Synthesizing Mechanistic Insights

I'm now focusing on the core mechanistic insights for fluorine-containing aromatics. The strong inductive effect of fluorine significantly enhances the aromatic ring's SNAr reactivity. Specifically, the electron-withdrawing nature of fluorine creates a partial positive charge, which facilitates the nucleophile's attack and stabilizes the resulting anionic intermediate. This mechanism, and the role of the 1,2-difluoro pattern, contrasts sharply with the other halogens.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,2-Difluoro-4,5-dimethoxybenzene. As a fluorinated aromatic compound used in the synthesis of pharmaceuticals and agrochemicals, its unique properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1] This document moves beyond simple checklists to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards.

Hazard Identification and Core Safety Principles

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance with specific risks that directly inform handling and disposal requirements.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2][3]

As a solid, typically a white to light yellow powder or lump, the primary exposure risk during handling and disposal is through the generation of dust.[1] Furthermore, its chemical structure places it in the category of halogenated organic compounds . This classification is critical because halogenated wastes cannot be mixed with non-halogenated solvent waste and require specific disposal pathways, typically high-temperature incineration, to prevent the formation and release of toxic byproducts like hydrogen fluoride.[4][5][6]

Property Identifier/Value Source
Chemical Name This compound[2]
CAS Number 203059-80-7[1][2]
Molecular Formula C₈H₈F₂O₂[1][2]
Physical State Solid (Powder to Lump)[1]
GHS Hazard Codes H315, H319, H335[2]
Waste Category Halogenated Organic Solid Waste[5]

Regulatory Framework: Adherence to RCRA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Laboratories are considered waste generators and are responsible for the proper management of hazardous materials from generation to final disposal.[8]

This compound, as a halogenated organic compound, falls under these regulations.[9] The core principle of RCRA is to prevent the release of hazardous constituents into the environment. Therefore, drain disposal is strictly prohibited, and all waste must be managed through a licensed hazardous waste disposal facility.[8][10]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for safely accumulating and disposing of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling the compound or its waste containers, personnel must be equipped with:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.[4]

Step 2: Waste Segregation and Container Selection

This is the most critical phase of the disposal process. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate a Specific Waste Stream: All waste containing this compound must be collected in a designated "Halogenated Organic Solid Waste" container.[5][6][11]

  • Do Not Mix: Never mix this waste with non-halogenated organic waste, aqueous waste, acids, or bases.[5][12]

  • Container Compatibility: Use a container made of a material compatible with the chemical, such as the original product container or a high-density polyethylene (HDPE) drum.[7][10] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[10]

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and essential for safety. As soon as the first particle of waste is added, the container must be labeled.[10]

The label must include:

  • The words "Hazardous Waste ".[7][10]

  • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[6]

  • A clear statement of the associated hazards (e.g., "Skin/Eye Irritant").

  • The date when waste was first added to the container (accumulation start date).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][8]

  • Storage Conditions: Keep the waste container tightly closed at all times, except when actively adding waste.[8][10] Store in a cool, dry, and well-ventilated location away from incompatible materials.[13]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[10]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Contact EHS: When the container is full or has been accumulating for a designated period (often up to 12 months, provided volume limits are not exceeded), contact your institution's Environmental Health & Safety (EHS) or equivalent office to arrange for pickup.[8][10]

  • Licensed Disposal: The EHS office will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[3][12]

Decontamination and Spill Management

Contaminated Materials:

  • Solid Items: Gloves, absorbent pads, and other solid materials contaminated with this compound should be placed in the same designated Halogenated Organic Solid Waste container.[7]

  • Empty Containers: An "empty" container that held the pure chemical must be managed carefully. For acutely hazardous waste, triple-rinsing is required, with the rinsate collected as hazardous waste.[10][12] For this compound, it is best practice to deface the original label and dispose of the empty container through the solid hazardous waste stream to avoid any ambiguity.[10]

Small Spill Response:

  • Ensure the area is well-ventilated and don the appropriate PPE.

  • Prevent the generation of dust.[3]

  • Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3][14]

  • Clean the spill area with a detergent solution and collect the cleaning materials as contaminated waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow start Waste Generation: This compound (Solid or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Solid Waste' ppe->segregate container Step 3: Place in a Compatible, Properly Labeled Container segregate->container storage Step 4: Store in Secondary Containment within a Designated SAA container->storage ehs Step 5: Contact EHS for Pickup and Final Disposal storage->ehs end_node Disposal via Licensed TSDF (Incineration) ehs->end_node

Caption: Decision workflow for handling this compound waste.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • PubChem. This compound. [Link]

  • Unknown Source. Hazardous Waste Segregation. [Link]

  • PubChem. 1,2-Difluoro-4,5-dinitrobenzene. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,4-Dimethoxybenzene. [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Difluoro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 1,2-Difluoro-4,5-dimethoxybenzene, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The introduction of fluorine into organic molecules significantly alters their properties, often enhancing biological activity, but also presenting unique safety challenges that demand rigorous protocols.[2] This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of proactive risk mitigation for researchers, scientists, and drug development professionals.

Hazard Profile: The "Why" Behind the Protection

This compound (CAS No. 203059-80-7) is classified with specific health hazards that directly inform our personal protective equipment (PPE) strategy.[3] A thorough understanding of these risks is the foundation of safe laboratory practice.[2]

According to the Globally Harmonized System (GHS) classifications, this compound is known to:

  • Cause skin irritation (H315). [3]

  • Cause serious eye irritation (H319). [3]

  • May cause respiratory irritation (H335). [3]

These are not mere warnings; they are directives. Skin contact can lead to irritation, while eye exposure can cause significant damage.[4][5] Inhalation of the powder or vapors can irritate the respiratory tract.[4][5] Therefore, our primary goal is to establish effective barriers between the chemical and the handler.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is critical to acknowledge the hierarchy of controls, a foundational principle of occupational safety.[6][7] PPE is the last line of defense, employed after engineering and administrative controls have been optimized.

  • Engineering Controls: All work with this compound, especially when handling the solid or creating solutions, must be performed in a properly functioning chemical fume hood.[2][8] This is the most effective way to minimize inhalation exposure.[2]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[2] Ensure all personnel are trained on its specific hazards and that eyewash stations and safety showers are readily accessible and tested.[9]

Core Protective Equipment: A Detailed Mandate

The selection of PPE must directly counteract the identified hazards of skin, eye, and respiratory irritation.

Hazard CategoryRequired PPERationale and Expert Insight
Serious Eye Irritation Chemical Splash Goggles (ANSI Z87.1 compliant)Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering robust protection against splashes of solutions or accidental projection of the solid compound.[10]
Face Shield (in addition to goggles)A face shield should be worn over goggles during procedures with a higher risk of splashing or energetic reaction, such as when transferring large quantities or performing a reaction under pressure.[10][11] It protects the entire face from direct contact.
Skin Irritation Nitrile GlovesNitrile gloves offer good resistance to a broad range of chemicals and are the standard for preventing incidental contact.[8][11] Crucially, one must always consult the glove manufacturer's chemical resistance guide to verify compatibility and breakthrough time, especially when the compound is dissolved in a solvent.[11] Contaminated gloves must be removed and disposed of properly.
Laboratory CoatA flame-resistant or 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory to protect the skin on the arms and body from accidental spills.[11]
Respiratory Irritation NIOSH-Approved RespiratorWhile a fume hood is the primary control, respiratory protection is necessary if engineering controls are inadequate or during an emergency, such as a large spill. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[4][12][13] Proper fit-testing and training are required for respirator use.[9][11]

Operational Protocol: Integrating Safety into the Workflow

This step-by-step process ensures that safety is not an afterthought but an integral part of the scientific procedure.

Step 1: Pre-Handling Safety Check

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Don all required PPE as outlined in the table above: chemical splash goggles, nitrile gloves, and a lab coat.

  • Ensure an appropriate container for halogenated organic waste is present in the fume hood.[8][14]

  • Confirm the location of the nearest safety shower and eyewash station.[9]

Step 2: Chemical Handling

  • Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container sealed when not in use.

  • Keep the fume hood sash at the lowest practical height during the procedure.[14]

Step 3: Post-Handling and Cleanup

  • Decontaminate any non-disposable equipment (like spatulas) with a suitable solvent. Collect this rinsate as hazardous waste.[14]

  • Wipe down the work surface within the fume hood.

  • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them in the designated solid waste stream.

  • Wash hands thoroughly with soap and water after the procedure is complete.[4]

Disposal Plan: Environmental Stewardship

As a fluorinated aromatic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[2][8][14] This is critical because co-disposal can complicate the final treatment process.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[15][16] Incineration at a licensed facility equipped to handle and scrub acidic combustion products like hydrogen fluoride is a common disposal method for such compounds.[17][18]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 cluster_1 Standard Operating Conditions cluster_2 Elevated Risk Conditions start Assess Planned Task decision1 Routine handling in a certified fume hood? start->decision1 ppe_standard Standard PPE - Chemical Splash Goggles - Nitrile Gloves - Lab Coat decision1->ppe_standard Yes decision2 Potential for significant splash, aerosolization, or spill? decision1->decision2 No end_node Proceed with Task Safely ppe_standard->end_node ppe_enhanced Enhanced PPE - Face Shield over Goggles - Chemical Resistant Apron - Consider double gloves decision2->ppe_enhanced Yes ppe_emergency Emergency Response PPE - NIOSH-Approved Respirator - Full Chemical Suit (if required) - Heavy-duty Gloves decision2->ppe_emergency Emergency (e.g., large spill) ppe_enhanced->end_node

Caption: PPE selection workflow for this compound.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [Link]

  • Fluorine Safety Information. Princeton University Environmental Health & Safety. [Link]

  • 1,4-Dimethoxybenzene Safety Data Sheet. Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • Occupational exposure to benzene. Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Benzene. Centers for Disease Control and Prevention (CDC). [Link]

  • [Withdrawn] How to dispose of industrial solvents that contain F gas. GOV.UK. [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. Plastics Industry Association. [Link]

  • NIOSH recommended standards for occupational exposure to ammonia and benzene. National Center for Biotechnology Information (NCBI). [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Benzene. Wikipedia. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]

  • This compound | C8H8F2O2 | CID 853175. PubChem, National Center for Biotechnology Information. [Link]

  • 1910.1028 - Benzene. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Difluoro-4,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1,2-Difluoro-4,5-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.